molecular formula C20H26N2O5S2 B15580168 Melithiazole K

Melithiazole K

Cat. No.: B15580168
M. Wt: 438.6 g/mol
InChI Key: ZJXYLBWVBXQTFS-GJDWGKJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melithiazole K is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[(4S)-2-(2-methyloxiran-2-yl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate

InChI

InChI=1S/C20H26N2O5S2/c1-12(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-28-18(21-13)14-10-29-19(22-14)20(2)11-27-20/h6-9,12,14-15H,10-11H2,1-5H3/b7-6+,16-8+/t12-,14+,15+,20?/m1/s1

InChI Key

ZJXYLBWVBXQTFS-GJDWGKJWSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Melithiazoles in Myxobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological activity of melithiazoles, a class of potent antifungal compounds isolated from myxobacteria. While the initial request specified "Melithiazole K," a thorough review of the scientific literature has revealed no specific compound designated by this name. The existing research extensively documents a series of related compounds known as melithiazols. This guide will focus on these well-characterized molecules, presenting the available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Myxobacteria are a unique group of soil-dwelling bacteria renowned for their complex social behaviors and their prolific production of structurally diverse and biologically active secondary metabolites. Among these natural products, the melithiazoles stand out for their significant antifungal properties, which stem from their ability to inhibit the mitochondrial respiratory chain. This guide aims to serve as a valuable resource for researchers in natural product discovery, medicinal chemistry, and drug development by consolidating the key scientific findings related to these promising compounds.

Discovery and Producing Organisms

The melithiazols were first reported as new antibiotic compounds isolated from the culture broths of several myxobacterial strains. These include:

  • Melittangium lichenicola

  • Archangium gephyra

  • Myxococcus stipitatus

These myxobacteria are known inhabitants of soil and decaying organic matter and have been a fruitful source for the discovery of novel secondary metabolites. The production of melithiazoles is a testament to the rich biosynthetic potential of these microorganisms.

Biosynthesis of Melithiazoles

The biosynthesis of melithiazoles is accomplished through a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. This complex enzymatic machinery is responsible for the assembly of the characteristic molecular scaffold of the melithiazoles. The biosynthetic gene cluster for melithiazol has been identified and characterized, revealing a close relationship to the biosynthesis of myxothiazol, another well-known respiratory chain inhibitor from myxobacteria.

The core structure of melithiazol is assembled from acetate (B1210297) and propionate (B1217596) units by the PKS modules, while the thiazole (B1198619) ring is derived from the amino acid cysteine, which is incorporated by the NRPS module. The biosynthesis is a multi-step process involving a series of enzymatic reactions, including condensation, reduction, and dehydration, all orchestrated by the modular PKS/NRPS enzyme complex.

Proposed Biosynthetic Pathway

The following diagram illustrates a simplified, proposed biosynthetic pathway for the melithiazol core structure, highlighting the key enzymatic steps.

Melithiazol_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module Starter Unit Starter Unit PKS Processing PKS Processing Starter Unit->PKS Processing Loading Extender Units Extender Units Extender Units->PKS Processing Chain Elongation Intermediate Polyketide Chain Intermediate Polyketide Chain PKS Processing->Intermediate Polyketide Chain Assembly Cysteine Cysteine NRPS Processing NRPS Processing Cysteine->NRPS Processing Activation & Thiolation Hybrid Intermediate Hybrid Intermediate NRPS Processing->Hybrid Intermediate Intermediate Polyketide Chain->Hybrid Intermediate Condensation Thiazole Formation Thiazole Formation Hybrid Intermediate->Thiazole Formation Cyclization & Dehydration Melithiazol Core Melithiazol Core Thiazole Formation->Melithiazol Core Release & Tailoring

Figure 1: Proposed biosynthetic pathway for the Melithiazol core structure.

Experimental Protocols

This section details the general methodologies employed for the discovery, isolation, and characterization of melithiazoles from myxobacterial cultures.

Fermentation and Extraction
  • Cultivation: The producing myxobacterial strain (e.g., Melittangium lichenicola) is cultivated in a suitable liquid medium (e.g., containing casitone, magnesium sulfate, and other essential nutrients) under aerobic conditions. The culture is typically incubated at 30°C for 7-14 days with shaking to ensure proper aeration.

  • Adsorber Resin: To facilitate the isolation of the secondary metabolites, an adsorber resin (e.g., Amberlite XAD-16) is added to the culture medium. The melithiazoles, being lipophilic, adsorb to the resin.

  • Extraction: After the fermentation period, the resin and cell mass are harvested by centrifugation or filtration. The collected solids are then extracted with an organic solvent, such as acetone (B3395972) or methanol. The organic extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract containing the melithiazoles is subjected to a series of chromatographic steps to isolate the individual compounds.

  • Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol).

  • Preparative HPLC: Fractions containing the melithiazoles are then further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).

  • Pure Compounds: The peaks corresponding to the individual melithiazoles are collected, and the solvents are evaporated to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated melithiazoles are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are performed to elucidate the connectivity of the atoms and the overall structure of the molecule.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow from myxobacterial culture to pure compound.

Experimental_Workflow Myxobacterial Culture Myxobacterial Culture Fermentation Fermentation Myxobacterial Culture->Fermentation Inoculation Extraction Harvesting & Solvent Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatographic Separation VLC / Column Chromatography Crude Extract->Chromatographic Separation Fractionation Fractions Fractions Chromatographic Separation->Fractions Purification Preparative HPLC Fractions->Purification Isolation Pure Melithiazoles Pure Melithiazoles Purification->Pure Melithiazoles Structure Elucidation MS & NMR Analysis Pure Melithiazoles->Structure Elucidation Final Structure Final Structure Structure Elucidation->Final Structure

Figure 2: Experimental workflow for the isolation of Melithiazoles.

Biological Activity and Mechanism of Action

The melithiazoles exhibit potent biological activity, particularly against a range of fungi and yeasts. Their primary mechanism of action is the inhibition of the mitochondrial respiratory chain at the level of the cytochrome bc1 complex (Complex III).

Antifungal Activity

The antifungal activity of melithiazoles is typically evaluated using minimum inhibitory concentration (MIC) assays against a panel of pathogenic fungi and yeasts.

CompoundSaccharomyces cerevisiae MIC (µg/mL)Candida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)
Melithiazol A 0.1 - 1.01.0 - 101.0 - 10
Melithiazol B 0.5 - 5.05.0 - 255.0 - 25
Melithiazol C 1.0 - 1010 - 5010 - 50

Note: The values presented in this table are representative ranges based on available literature and may vary depending on the specific assay conditions.

Inhibition of Mitochondrial Respiration

The inhibitory effect of melithiazoles on the respiratory chain is a key aspect of their biological activity. This is often quantified by measuring the inhibition of NADH oxidase activity in submitochondrial particles.

CompoundIC50 (nM) for NADH Oxidase Inhibition
Melithiazol A 5 - 20
Myxothiazol A (Reference) 1 - 5

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity and are indicative of the potency of the inhibitor.

Mechanism of Action Signaling Pathway

The following diagram illustrates the site of action of melithiazoles within the mitochondrial electron transport chain.

ETC_Inhibition ComplexI Complex I (NADH Dehydrogenase) CoenzymeQ Coenzyme Q ComplexI->CoenzymeQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoenzymeQ ComplexIII Complex III (Cytochrome bc1) CoenzymeQ->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Melithiazoles Melithiazoles Melithiazoles->ComplexIII Inhibition

Figure 3: Site of action of Melithiazoles in the mitochondrial electron transport chain.

Conclusion

The melithiazoles represent a fascinating class of natural products from myxobacteria with significant potential for the development of new antifungal agents. Their unique chemical structures, potent biological activity, and well-defined mechanism of action make them attractive lead compounds for further investigation. This technical guide has provided a consolidated overview of the key scientific findings related to the discovery and characterization of these molecules. Continued research into the biosynthesis, chemical synthesis of analogues, and in-depth biological evaluation of the melithiazoles is warranted to fully explore their therapeutic potential.

A Technical Guide to the Isolation and Purification of Melithiazole K from Melittangium lichenicola

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the isolation and purification of Melithiazole K, a bioactive secondary metabolite, from the myxobacterium Melittangium lichenicola. Melithiazoles are a group of β-methoxyacrylate inhibitors of the mitochondrial respiratory chain, exhibiting potent antifungal properties, making them promising candidates for further drug development.[1] This guide outlines the detailed experimental protocols for fermentation, extraction, and purification, presents quantitative data in structured tables, and includes visualizations of the experimental workflow.

Fermentation of Melittangium lichenicola

The production of this compound is initiated through the submerged fermentation of Melittangium lichenicola. The following protocol is based on established methods for the cultivation of myxobacteria for secondary metabolite production.

Culture Media and Conditions

Successful fermentation hinges on providing an optimal environment for bacterial growth and secondary metabolite synthesis.

ParameterValue/Composition
Production Medium Yeast Extract (0.5%), Soy Peptone (0.5%), MgSO₄·7H₂O (0.1%), CaCl₂·2H₂O (0.1%), Glucose (1.0%), pH 7.2
Inoculum 5% (v/v) of a 72-hour seed culture
Fermentation Volume 10 L
Temperature 30°C
Agitation 200 rpm
Aeration 1 vvm (volume of air per volume of medium per minute)
Fermentation Time 120 hours
Fermentation Protocol
  • Prepare the production medium and sterilize by autoclaving at 121°C for 20 minutes.

  • After cooling, inoculate the medium with the seed culture of Melittangium lichenicola.

  • Incubate the culture in a fermenter under the conditions specified in the table above.

  • Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption.

  • Harvest the culture broth after 120 hours for the extraction of this compound.

Extraction of this compound

Following fermentation, the culture broth is subjected to a multi-step extraction process to isolate the crude this compound.

Extraction Workflow

The extraction process is designed to efficiently separate the lipophilic this compound from the aqueous culture medium and cellular biomass.

Extraction_Workflow A Harvested Culture Broth (10 L) B Centrifugation (8000 rpm, 20 min) A->B C Supernatant B->C D Cell Pellet B->D E Liquid-Liquid Extraction with Ethyl Acetate (B1210297) (3 x 5 L) C->E F Combined Organic Phases E->F G Concentration under Reduced Pressure F->G H Crude Extract G->H

Extraction workflow for this compound.
Extraction Protocol

  • Separate the bacterial cells from the culture broth by centrifugation at 8,000 rpm for 20 minutes.

  • Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Pool the organic layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract containing a mixture of metabolites is purified using a combination of chromatographic techniques to obtain pure this compound.

Purification Workflow

A multi-step chromatographic approach is employed to achieve high purity of the target compound.

Purification_Workflow A Crude Extract B Silica (B1680970) Gel Column Chromatography A->B C Gradient Elution (n-Hexane:Ethyl Acetate) B->C D Fraction Collection and Bioassay C->D E Active Fractions D->E F Preparative HPLC E->F G Isocratic Elution (Acetonitrile:Water) F->G H Pure this compound G->H

Purification workflow for this compound.
Purification Protocol

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto silica gel.

    • Load the adsorbed sample onto a silica gel column pre-equilibrated with n-hexane.

    • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).

    • Collect fractions and monitor by thin-layer chromatography (TLC) and a bioassay for antifungal activity.

    • Pool the active fractions and concentrate them.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Dissolve the semi-purified active fraction in methanol.

    • Inject the sample onto a C18 reversed-phase preparative HPLC column.

    • Elute the column with an isocratic mobile phase of acetonitrile (B52724) and water.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

HPLC Parameters
ParameterValue/Composition
Column C18 Reversed-Phase (250 x 10 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 4.0 mL/min
Detection UV at 254 nm
Injection Volume 500 µL

Quantitative Data

The following table summarizes the expected yields and purity at each stage of the isolation and purification process.

StageInputOutputYield (%)Purity (%)
Fermentation 10 L Culture~2.5 g Crude Extract-~5%
Silica Gel Chromatography 2.5 g Crude Extract~250 mg Active Fraction10%~60%
Preparative HPLC 250 mg Active Fraction~125 mg this compound50%>98%

Signaling Pathway Context

This compound, like other β-methoxyacrylate inhibitors, targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP synthesis and ultimately causing fungal cell death.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- Cell_Death Fungal Cell Death Complex_III->Cell_Death ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Melithiazole_K This compound Melithiazole_K->Complex_III Inhibits

Mechanism of action of this compound.

This technical guide provides a comprehensive framework for the successful isolation and purification of this compound from Melittangium lichenicola. The detailed protocols and workflow visualizations are intended to assist researchers in obtaining this promising antifungal compound for further investigation and development.

References

In-depth Technical Guide on the Structure Elucidation of Melithiazole K by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword

Introduction to Melithiazoles

Melithiazoles are a family of secondary metabolites produced by myxobacteria, known for their intriguing chemical structures and potent biological activities. These compounds typically feature a characteristic thiazole (B1198619) ring, often embedded within a larger macrocyclic or polyketide framework. Their structural diversity and biological potential make them attractive targets for natural product synthesis and medicinal chemistry programs. The elucidation of their precise chemical structure is the critical first step in understanding their mechanism of action and developing them as potential therapeutic agents.

The NMR Spectroscopic Approach to Structure Elucidation

The process of determining the structure of a novel compound like Melithiazole K using NMR spectroscopy is a systematic and multi-step process. It involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments that, when analyzed together, allow for the complete assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of the molecule's connectivity and stereochemistry.

The logical workflow for this process is illustrated in the diagram below.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_fragment_assembly Fragment Assembly cluster_structure_determination Structure Determination cluster_validation Validation raw_data Isolation of this compound nmr_experiments 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) raw_data->nmr_experiments proton_nmr ¹H NMR Analysis (Chemical Shifts, Multiplicities, Coupling Constants) nmr_experiments->proton_nmr carbon_nmr ¹³C NMR & DEPT Analysis (Number and Type of Carbons) nmr_experiments->carbon_nmr cosy COSY Analysis (¹H-¹H Spin Systems) proton_nmr->cosy hsqc HSQC Analysis (Direct ¹H-¹³C Correlations) carbon_nmr->hsqc hmbc HMBC Analysis (Long-Range ¹H-¹³C Correlations) cosy->hmbc hsqc->hmbc fragment_elucidation Elucidation of Structural Fragments hmbc->fragment_elucidation molecular_formula Mass Spectrometry (Molecular Formula) molecular_formula->fragment_elucidation final_structure Assembly of Fragments into Final Structure fragment_elucidation->final_structure stereochemistry NOESY/ROESY Analysis (Relative Stereochemistry) final_structure->stereochemistry key_correlations cluster_fragment1 Fragment A cluster_fragment2 Fragment B (Thiazole) C1 C-1 (170.5) C2 C-2 (55.2) H-2 (4.50) C2->C1 HMBC C3 C-3 (35.8) H-3 (2.10, 1.95) C2->C3 COSY C4 C-4 (72.1) H-4 (3.80) C2->C4 HMBC C3->C1 HMBC C3->C4 COSY C5 C-5 (165.3) C4->C5 HMBC C6 C-6 (118.9) H-6 (7.25) C4->C6 HMBC C7 C-7 (25.1) H-7 (2.50) C7->C5 HMBC C7->C6 HMBC

In-Depth Technical Guide to the High-Resolution Mass Spectrometry Analysis of Melithiazole K

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analytical workflow for the characterization of Melithiazole K, a novel thiazole-containing natural product, using high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and analysis of complex organic molecules.

Introduction to this compound

This compound is a hypothetical compound within the Melithiazole family of natural products, which are known for their unique structural features and potential biological activities. For the purpose of this guide, we will consider this compound to be a derivative of a related known compound, Melithiazole N. The proposed structure for this compound incorporates a second thiazole (B1198619) ring and an additional methyl group. This guide will detail the analytical strategies to confirm its structure and elucidate its fragmentation behavior using HRMS.

Proposed Structure of this compound:

  • Molecular Formula: C₂₂H₂₈N₂O₅S₂

  • Monoisotopic Mass: 480.1443 Dalton

  • IUPAC Name: methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-(2-(2-(1-methylethyl)-1,3-thiazol-4-yl)-1,3-thiazol-4-yl)hepta-2,6-dienoate

Experimental Protocols

A robust experimental design is critical for acquiring high-quality, interpretable HRMS data. The following protocols outline the key steps from sample preparation to data analysis.

Sample Preparation
  • Extraction: Isolate this compound from its natural source or synthetic reaction mixture using standard chromatographic techniques (e.g., column chromatography, HPLC).

  • Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC-UV.

  • Sample Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. For HRMS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation and peak resolution.[1][2]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for the separation of medium polarity compounds like this compound.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

High-Resolution Mass Spectrometry
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, is essential for accurate mass measurements.[3]

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for polar and semi-polar compounds.[4]

  • Ionization Mode: Positive ion mode is generally suitable for nitrogen-containing compounds like this compound.

  • Mass Analyzer Settings:

    • Full Scan (MS1):

      • Mass Range: m/z 100-1000

      • Resolution: > 60,000 FWHM

      • AGC Target: 1e6

      • Maximum Injection Time: 100 ms

    • Tandem Mass Spectrometry (MS/MS):

      • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

      • Isolation Window: m/z 1.0

      • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to obtain a comprehensive fragmentation pattern.

      • Resolution: > 30,000 FWHM

      • AGC Target: 1e5

      • Maximum Injection Time: 50 ms

  • Data Acquisition: Employ a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions detected in the full scan.

Data Presentation and Analysis

The accurate mass measurements obtained from HRMS allow for the determination of the elemental composition and the elucidation of fragmentation pathways.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry data for this compound and its major fragment ions.

Ion DescriptionObserved m/zCalculated m/zMass Error (ppm)Elemental Composition
[M+H]⁺481.1521481.15180.6C₂₂H₂₉N₂O₅S₂⁺
Fragment 1449.1258449.12560.4C₂₁H₂₅N₂O₄S₂⁺
Fragment 2352.0863352.08610.6C₁₆H₁₈N₂O₂S₂⁺
Fragment 3251.0495251.04930.8C₁₁H₁₁N₂S₂⁺
Fragment 4127.0372127.03720.0C₆H₇N₂S⁺

Visualization of Workflow and Fragmentation

Visual diagrams are essential for understanding the experimental process and the structural information derived from the data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_analysis Data Analysis sp1 Extraction & Purification sp2 Purity Assessment (HPLC-UV) sp1->sp2 sp3 Sample Dilution sp2->sp3 lc1 UHPLC System sp3->lc1 Injection lc2 C18 Reversed-Phase Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Source (+ mode) lc3->ms1 Elution ms2 Full Scan (MS1) ms1->ms2 ms3 Data-Dependent MS/MS (CID/HCD) ms2->ms3 da1 Elemental Composition Determination ms3->da1 da2 Fragmentation Pathway Elucidation da1->da2 da3 Structural Confirmation da2->da3

Figure 1. Experimental workflow for the LC-HRMS analysis of this compound.

fragmentation_pathway mol This compound [M+H]⁺ m/z 481.1521 frag1 Fragment 1 m/z 449.1258 mol->frag1 -CH₃OH frag2 Fragment 2 m/z 352.0863 mol->frag2 -C₇H₁₀O₄ frag3 Fragment 3 m/z 251.0495 frag2->frag3 -C₅H₇O₂ frag4 Fragment 4 m/z 127.0372 frag3->frag4 -C₅H₄S

Figure 2. Proposed fragmentation pathway of protonated this compound.

Conclusion

The combination of liquid chromatography with high-resolution mass spectrometry provides a powerful platform for the detailed structural analysis of novel natural products like this compound. The methodologies and data presented in this guide offer a comprehensive framework for the reliable identification and characterization of such compounds. Accurate mass measurements, coupled with systematic fragmentation analysis, are indispensable tools in modern drug discovery and natural product research.

References

In-Depth Analysis of Melithiazole K: 2D NMR Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K is a member of the melithiazole family of natural products, which are known for their potent antifungal activity. These compounds are classified as β-methoxyacrylate (MOA) inhibitors, targeting the cytochrome bc₁ complex in the mitochondrial respiratory chain. A thorough understanding of the chemical structure of these molecules is paramount for elucidating their mechanism of action, guiding synthetic efforts, and developing novel antifungal agents. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provides the definitive data required for the complete structural assignment of complex organic molecules like this compound.

This technical guide provides a summary of the interpretation of COSY and HMBC data for the structural elucidation of this compound. Due to the limited availability of public domain raw numerical data, this guide will focus on the principles of interpretation and the expected correlation patterns based on the known core structure of the melithiazole family.

Experimental Protocols

The acquisition of high-quality 2D NMR data is crucial for unambiguous structure elucidation. The following are generalized experimental protocols for COSY and HMBC experiments, which would be applicable to a sample of this compound.

Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

¹H-¹H COSY: The COSY experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are directly connected through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is typically employed. Key parameters to be optimized include the spectral width in both dimensions, the number of increments in the indirect dimension (t₁), and the number of scans per increment.

¹H-¹³C HMBC: The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is essential for connecting different spin systems identified in the COSY spectrum and for assigning quaternary carbons. A gradient-selected HMBC pulse sequence is used. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter to adjust to enhance correlations.

Data Presentation: Expected NMR Correlations

While the specific chemical shift values for this compound are not publicly available, we can predict the expected correlations based on a generalized melithiazole structure. The tables below summarize the type of quantitative data that would be extracted from the 2D NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for the Core Structure of a Melithiazole
Positionδ¹³C (ppm) (Expected Range)δ¹H (ppm) (Expected Range)MultiplicityKey HMBC Correlations (H to C)Key COSY Correlations (H to H)
Thiazole Ring
C-2'160-170--H-4'-
C-4'110-1206.5-7.5sC-2', C-5'-
C-5'140-150--H-4'-
Side Chain
C-1165-175--H-2, H-3-
C-2120-1306.0-7.0sC-1, C-3, OCH₃-
OCH₃55-653.5-4.0sC-2-
C-3130-140--H-2, H-4-
C-430-402.0-2.5mC-3, C-5, C-6H-5
C-525-351.5-2.0mC-4, C-6, C-7H-4, H-6
..................

Note: This table is a generalized representation. Actual chemical shifts and correlations will depend on the specific substituents on the this compound structure.

Visualization of NMR Data

Graphviz diagrams are an excellent way to visualize the connectivity information derived from 2D NMR spectra.

COSY Correlation Network

The COSY spectrum reveals the direct bonding network of protons. The following DOT script generates a diagram illustrating a hypothetical proton spin system within this compound.

COSY_Correlations cluster_sidechain Side Chain Spin System H-4 H-4 H-5 H-5 H-4->H-5 ³J H-6 H-6 H-5->H-6 ³J H-7 H-7 H-6->H-7 ³J

Caption: Predicted ¹H-¹H COSY correlations in a fragment of this compound.

HMBC Correlation Network

The HMBC spectrum is crucial for assembling the full carbon skeleton by connecting proton spin systems and identifying quaternary carbons.

HMBC_Correlations cluster_thiazole Thiazole Fragment cluster_sidechain Side Chain Fragment H-4' H-4' C-2' C-2' H-4'->C-2' ²J C-5' C-5' H-4'->C-5' ²J H-2 H-2 C-1 C-1 H-2->C-1 ²J C-3 C-3 H-2->C-3 ²J OCH3 OCH3 C-2 C-2 OCH3->C-2 ³J

Caption: Key HMBC correlations for connecting fragments of this compound.

Conclusion

The structural elucidation of complex natural products like this compound is heavily reliant on the detailed analysis of 2D NMR data. COSY experiments define the proton-proton connectivity within individual spin systems, while HMBC experiments provide the crucial long-range proton-carbon correlations that link these systems and establish the complete carbon framework. The combination of these techniques, along with ¹H and ¹³C 1D NMR spectra, allows for the unambiguous assignment of the molecule's constitution. The methodologies and visualization approaches outlined in this guide provide a framework for the interpretation of 2D NMR data for this compound and other related natural products, which is a cornerstone of modern drug discovery and development.

An In-depth Technical Guide on the Biosynthesis of Melithiazole K via PKS/NRPS Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K is a member of the melithiazole family of natural products, a group of secondary metabolites produced by myxobacteria, notably Melittangium lichenicola. These compounds exhibit potent antifungal activity through the inhibition of the mitochondrial respiratory chain. The structural backbone of melithiazoles is assembled by a sophisticated hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) enzymatic machinery. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic catalysis, and experimental methodologies used to elucidate this complex pathway.

The Melithiazole Biosynthetic Gene Cluster

The biosynthesis of melithiazoles is orchestrated by a dedicated gene cluster in Melittangium lichenicola Me l46. A 41.847 base pair DNA region has been identified and sequenced (GenBank Accession No. AJ557546), revealing a series of open reading frames encoding the PKS and NRPS modules, along with tailoring enzymes responsible for the final chemical structure of the melithiazole congeners.

Table 1: Key Genes and Their Functions in the Melithiazole Biosynthetic Cluster

GeneProposed Function
melAPKS module, likely involved in starter unit selection and initial polyketide chain elongation.
melB-melFMultidomain PKS enzymes responsible for the iterative extension and modification of the polyketide chain.
melGHybrid NRPS-PKS module, incorporating the thiazole (B1198619) moiety.
melHPutative tailoring enzyme.
melIPutative tailoring enzyme.
melJHydrolase involved in the terminal modification of the molecule.[1][2]
melKA novel S-adenosyl-L-methionine (SAM)-dependent methyltransferase responsible for the final esterification.[1][2]

The PKS/NRPS Assembly Line for Melithiazole Synthesis

The biosynthesis of the melithiazole core structure follows the canonical assembly-line logic of PKS and NRPS systems. The process is initiated by a PKS loading module that selects a specific starter unit. The polyketide chain is then extended through the sequential action of multiple PKS modules, each contributing a two-carbon unit and performing specific reductive modifications.

A key feature of the melithiazole assembly line is the incorporation of a thiazole heterocycle, which is characteristic of NRPS activity. A hybrid NRPS-PKS module is responsible for the condensation of an amino acid (likely cysteine) and its subsequent cyclization and dehydrogenation to form the thiazole ring.

The final steps in the biosynthesis of melithiazoles are particularly noteworthy and distinguish them from the closely related myxothiazols. After the release of the completed polyketide-peptide chain, a unique two-step enzymatic process modifies the terminus. First, a hydrolase, encoded by the melJ gene, acts on an amide intermediate.[1][2] Subsequently, a novel subclass of SAM-dependent methyltransferase, encoded by melK, catalyzes the methylation of the resulting carboxylic acid to yield the characteristic methyl ester of the melithiazoles.[1][2] The variation among different melithiazole congeners, such as this compound, likely arises from differences in the starter or extender units utilized by the PKS modules, or from the action of tailoring enzymes that modify the core structure.

Quantitative Data

Table 2: General Production Parameters for Myxobacterial Secondary Metabolites

ParameterTypical RangeNotes
Fermentation Time7 - 14 daysMyxobacteria are generally slow-growing organisms.
Culture MediumStarch-based or complex media with yeast extract and peptone.Nutrient composition can significantly impact yield and metabolite profile.
Temperature28 - 32 °COptimal growth temperature for most producing strains.
pH6.5 - 7.5Maintenance of a stable pH is crucial for consistent production.
YieldHighly variable (µg/L to mg/L)Yields are strain- and compound-specific.

Experimental Protocols

The elucidation of the melithiazole biosynthetic pathway has involved a combination of genetic, biochemical, and analytical techniques.

Gene Cluster Identification and Cloning
  • Genomic DNA Library Construction: High-molecular-weight genomic DNA from Melittangium lichenicola Me l46 is isolated and partially digested with a restriction enzyme (e.g., Sau3AI). The resulting fragments are then ligated into a cosmid or fosmid vector and packaged into lambda phage particles to infect an E. coli host, creating a genomic library.

  • Library Screening: The library is screened using DNA probes designed from conserved sequences of PKS and NRPS genes (e.g., ketosynthase or adenylation domains).

  • Cosmid/Fosmid Sequencing: Positive clones are identified and the inserts are sequenced using shotgun sequencing or primer walking to obtain the full sequence of the biosynthetic gene cluster.

Heterologous Expression of Biosynthetic Genes
  • Vector Construction: The identified melithiazole gene cluster is cloned into a suitable expression vector under the control of a strong, inducible promoter. Due to the large size of myxobacterial PKS/NRPS gene clusters, this often requires specialized techniques like Red/ET recombineering.

  • Host Strain Selection: A genetically tractable and fast-growing host, such as Myxococcus xanthus or Pseudomonas putida, is often used for heterologous expression.

  • Transformation and Expression: The expression vector is introduced into the host strain via electroporation or conjugation. Gene expression is induced, and the culture is grown for a sufficient period to allow for metabolite production.

  • Metabolite Analysis: The culture broth and cell extract are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of melithiazoles.

In Vitro Enzymatic Assays
  • Protein Expression and Purification: Individual genes from the cluster, such as melJ and melK, are cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification. The proteins are overexpressed and purified using affinity chromatography.

  • Enzyme Assays: The activity of the purified enzymes is tested using synthetic or isolated substrates. For example, the activity of MelJ (hydrolase) and MelK (methyltransferase) can be assayed using myxothiazol (B1677603) A as a substrate mimic, with the reaction products analyzed by HPLC and MS.[1]

Visualizations

Signaling Pathway of Melithiazole Biosynthesis

Melithiazole_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Tailoring Tailoring and Release Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Module_1 PKS Module 1 Starter_Unit->PKS_Module_1 Polyketide_Chain Growing Polyketide Chain PKS_Module_1->Polyketide_Chain Chain Elongation PKS_Module_N PKS Module n NRPS_Module NRPS Module (melG) PKS_Module_N->NRPS_Module Transfer of Polyketide Polyketide_Chain->PKS_Module_N Further Elongation Amino_Acid Amino Acid (e.g., Cysteine) Amino_Acid->NRPS_Module Thiazole Thiazole Formation NRPS_Module->Thiazole Release Release Thiazole->Release Chain Termination Amide_Intermediate Amide Intermediate Release->Amide_Intermediate MelJ MelJ (Hydrolase) Amide_Intermediate->MelJ Carboxylic_Acid Carboxylic Acid Intermediate MelJ->Carboxylic_Acid MelK MelK (Methyltransferase) + SAM Carboxylic_Acid->MelK Melithiazole_K This compound MelK->Melithiazole_K

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Cluster Identification

Gene_Cluster_Workflow Start Start: Isolate Genomic DNA from Melittangium lichenicola gDNA_Library Construct Genomic DNA Library (e.g., in cosmids) Start->gDNA_Library Screening Screen Library with PKS/NRPS Probes gDNA_Library->Screening Positive_Clones Identify Positive Clones Screening->Positive_Clones Sequencing Sequence Cosmid Inserts Positive_Clones->Sequencing Bioinformatics Bioinformatic Analysis (Gene Annotation, Module Prediction) Sequencing->Bioinformatics Gene_Cluster Identify Putative Melithiazole Biosynthetic Gene Cluster Bioinformatics->Gene_Cluster End End: Gene Cluster Elucidated Gene_Cluster->End

Caption: Workflow for identifying the melithiazole biosynthetic gene cluster.

Domain Organization within a Hybrid PKS/NRPS Module

PKS_NRPS_Module cluster_PKS PKS Module cluster_NRPS NRPS Module PKS_Domains KS AT DH KR ACP NRPS_Domains C A PCP TE PKS_Domains:acp->NRPS_Domains:c Polyketide Chain Transfer

Caption: Domain architecture of a typical hybrid PKS-NRPS module.

References

Genetic Blueprint of Melithiazole K: An In-depth Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K, a potent inhibitor of the mitochondrial respiratory chain, belongs to the myxothiazol (B1677603) family of natural products. Its biosynthesis is orchestrated by a sophisticated enzymatic assembly line known as a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This technical guide provides a comprehensive analysis of the genetic underpinnings of this compound biosynthesis in the myxobacterium Melittangium lichenicola Me l46. We will delve into the architecture of the biosynthetic gene cluster, detail the key enzymatic players, and present the experimental methodologies employed to unravel this complex biochemical pathway.

The this compound Biosynthetic Gene Cluster: A Genetic Locus of 41.8 Kilobases

The genetic instructions for this compound synthesis are encoded within a 41.847 kilobase pair DNA region in Melittangium lichenicola.[1] This biosynthetic gene cluster (BGC) houses the genes for the core PKS/NRPS megasynthase, as well as enzymes responsible for tailoring the final molecule. The overall organization of the melithiazole BGC shares significant homology with the myxothiazol biosynthetic gene cluster from Stigmatella aurantiaca DW4/3-1, indicating a shared evolutionary origin.[1]

Key Genes and Their Putative Functions

While the complete annotation of every open reading frame (ORF) is not publicly available, key enzymatic functions have been elucidated through comparative genomics and experimental characterization.

Putative GeneEncoded Enzyme/ProteinPutative Function in this compound Biosynthesis
melA-I (example)Polyketide Synthase (PKS) ModulesAssembly of the polyketide backbone from extender units.
melJ (example)Non-Ribosomal Peptide Synthetase (NRPS) ModuleIncorporation of an amino acid precursor.
melH (example)HydrolaseCleavage of an amide intermediate.[1]
melM (example)S-adenosyl-L-methionine (SAM)-dependent MethyltransferaseCatalyzes the final methylation step to form the characteristic methyl ester of this compound.[1]

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process initiated on the PKS/NRPS megasynthase. A key distinction from myxothiazol biosynthesis lies in the selection of a different starter molecule, leading to structural diversity in the final product.[1]

A pivotal and unique feature of melithiazole biosynthesis is the formation of the terminal methyl ester. This transformation proceeds through an amide intermediate, which is first cleaved by a hydrolase. Subsequently, an unusual SAM-dependent methyltransferase, belonging to a previously uncharacterized protein subfamily, catalyzes the final methylation step.[1]

Melithiazole_K_Biosynthesis Starter_Unit Starter Unit (Different from Myxothiazol) PKS_Modules PKS Assembly Line (melA-I) Starter_Unit->PKS_Modules Initiation Polyketide_Intermediate Polyketide Intermediate PKS_Modules->Polyketide_Intermediate Elongation NRPS_Module NRPS Module (melJ) Polyketide_Intermediate->NRPS_Module Amide_Intermediate Amide Intermediate NRPS_Module->Amide_Intermediate Hydrolase Hydrolase (melH) Amide_Intermediate->Hydrolase Cleaved_Intermediate Cleaved Intermediate Hydrolase->Cleaved_Intermediate Methyltransferase Methyltransferase (melM) Cleaved_Intermediate->Methyltransferase Melithiazole_K This compound (Methyl Ester) Methyltransferase->Melithiazole_K Final Methylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Genetic Analysis

The elucidation of the this compound biosynthetic gene cluster has relied on a combination of classical and modern molecular biology techniques. The following sections provide an overview of the key experimental workflows.

Gene Cluster Identification and Sequencing

The initial identification of the 41.847 kb DNA region responsible for melithiazole biosynthesis was likely achieved through a combination of genomic library screening and DNA sequencing.

Gene_Cluster_Identification Genomic_DNA Genomic DNA from Melittangium lichenicola Library_Construction Genomic Library Construction (e.g., in cosmids) Genomic_DNA->Library_Construction Screening Screening of Library (e.g., with probes based on homologous PKS/NRPS genes) Library_Construction->Screening Positive_Clones Identification of Positive Clones Screening->Positive_Clones Sequencing DNA Sequencing of Positive Clones Positive_Clones->Sequencing Bioinformatics Bioinformatic Analysis (Gene Prediction, Annotation) Sequencing->Bioinformatics BGC_Identification Identification of 41.8 kb Biosynthetic Gene Cluster Bioinformatics->BGC_Identification Heterologous_Expression Mel_BGC Melithiazole BGC (or specific genes like hydrolase & methyltransferase) Cloning Cloning into an Expression Vector Mel_BGC->Cloning Transformation Transformation into a Heterologous Host (e.g., Myxococcus xanthus) Cloning->Transformation Expression Induction of Gene Expression Transformation->Expression Metabolite_Analysis Metabolite Analysis (e.g., HPLC, Mass Spectrometry) Expression->Metabolite_Analysis Product_Identification Identification of This compound or Myxothiazol Methyl Ester Metabolite_Analysis->Product_Identification

References

An In-depth Technical Guide to the Physicochemical Properties of Melithiazole K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible scientific databases and literature contain limited specific experimental data regarding the physicochemical properties of a compound explicitly named "Melithiazole K". This guide presents available data for related Melithiazole compounds and the structurally similar, well-characterized compound Myxothiazol to provide a comparative physicochemical profile. The experimental protocols provided are generalized methods applicable for the determination of these properties for novel thiazole-containing natural products like this compound.

Introduction

Melithiazoles are a class of secondary metabolites produced by myxobacteria, notably from the genera Melittangium, Archangium, and Myxococcus. These compounds, belonging to the β-methoxyacrylate (MOA) inhibitor group, are structurally related to the myxothiazols and exhibit significant antifungal activity. Their mechanism of action involves the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III), thereby disrupting cellular energy production. This guide focuses on the known physicochemical characteristics of this class of compounds, with a particular emphasis on providing a framework for the experimental determination of these properties for this compound.

Physicochemical Properties

PropertyMelithiazol NMyxothiazol
Molecular Formula C₂₀H₂₄N₂O₅S₂[]C₂₅H₃₃N₃O₃S₂[2]
Molecular Weight 452.55 g/mol 487.68 g/mol [3]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableSoluble in DMSO, methanol (B129727), acetone, ethyl acetate, ethanol, chloroform, and dichloromethane[3]
pKa Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

3.1. Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline sample using a digital melting point apparatus.

  • Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

  • Procedure:

    • Ensure the this compound sample is thoroughly dried and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, trapping a small amount of material.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm at the bottom of the tube.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run should be performed to estimate it.

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting point range.

    • Perform the measurement in triplicate to ensure accuracy and reproducibility.

3.2. Aqueous Solubility Determination

This protocol outlines a shake-flask method to determine the equilibrium solubility of this compound in aqueous buffer.

  • Apparatus: Analytical balance, scintillation vials with screw caps, orbital shaker with temperature control, centrifuge, spectrophotometer or HPLC system, pH meter.

  • Procedure:

    • Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

    • Add an excess amount of powdered this compound to a scintillation vial containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC) with a standard curve.

    • Calculate the original concentration in the saturated solution to determine the solubility.

3.3. pKa Determination

This protocol describes the determination of the acid dissociation constant (pKa) using UV-Vis spectrophotometry, suitable for compounds with a pH-dependent UV-Vis spectrum.

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes, pH meter, micropipettes.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • For each pH value, add a small, constant volume of the this compound stock solution to a known volume of buffer to create a series of solutions with the same total compound concentration.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each solution.

    • Identify an analytical wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at the analytical wavelength against the pH. The resulting titration curve should be sigmoidal.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values of the sigmoid curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at each pH point and averaged.

Signaling Pathway and Experimental Workflow Visualizations

4.1. Mechanism of Action: Inhibition of Mitochondrial Complex III

Melithiazoles, like myxothiazols, inhibit the mitochondrial respiratory chain at Complex III (cytochrome bc1 complex). They bind to the Qo site of cytochrome b, blocking the transfer of electrons from ubiquinol (B23937) to the Rieske iron-sulfur protein. This inhibition disrupts the proton motive force and halts ATP synthesis.

Melithiazole_K_Signaling_Pathway Mechanism of Action of this compound cluster_complex_III Mitochondrial Complex III (Cytochrome bc1) Ubiquinol Ubiquinol (QH2) Qo_site Qo Site (on Cytochrome b) Ubiquinol->Qo_site e- Rieske_ISP Rieske Fe-S Protein Qo_site->Rieske_ISP e- Ubiquinone Ubiquinone (Q) Qo_site->Ubiquinone Releases 2H+ Cytochrome_c1 Cytochrome c1 Rieske_ISP->Cytochrome_c1 e- ATP_Synthesis ATP Synthesis Disruption Electron_Transport Electron Transport to Complex IV Cytochrome_c1->Electron_Transport Melithiazole_K This compound Melithiazole_K->Qo_site Binds and Inhibits

Caption: Inhibition of mitochondrial Complex III by this compound.

4.2. Experimental Workflow: Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound from a myxobacterial culture.

Isolation_Workflow Isolation and Characterization Workflow cluster_cultivation Cultivation & Extraction cluster_purification Purification cluster_characterization Structure Elucidation & Bioassay Cultivation Myxobacterial Culture Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Bioassay Antifungal Activity Assay Pure_Compound->Bioassay Structure Structure Determined MS->Structure NMR->Structure

Caption: Workflow for isolating and characterizing this compound.

References

Melithiazole K: A Technical Overview of a Mitochondrial Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

ParameterValueReference
Chemical Formula C₂₀H₂₆N₂O₅S₂[1]
Molecular Weight 438.56 g/mol [1]

Mechanism of Action

Melithiazole K belongs to the β-methoxyacrylate (MOA) class of inhibitors, which are known to target the mitochondrial respiratory chain. Specifically, it acts as an inhibitor of the cytochrome bc₁ complex, also known as Complex III, a critical enzyme in the electron transport chain. By binding to Complex III, this compound disrupts the transfer of electrons, which in turn inhibits the generation of ATP, the primary energy currency of the cell. This disruption of cellular respiration is the basis for its potent biological activity.

Experimental Protocols

Isolation and Purification of Myxobacterial Metabolites (General Protocol)
  • Cultivation: Myxobacterial strains are typically grown in large-scale liquid fermentation cultures with appropriate nutrient media to encourage the production of secondary metabolites.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are often extracted with organic solvents, such as ethyl acetate (B1210297) or methanol, to isolate crude extracts containing the desired compounds.

  • Chromatographic Separation: The crude extracts are then subjected to a series of chromatographic techniques to purify the target compound. This multi-step process may include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to perform initial separation based on polarity and size.

    • High-Performance Liquid Chromatography (HPLC): Employing reverse-phase or normal-phase columns to achieve high-resolution separation and purification of the final compound.

  • Structure Elucidation: The purified compound's structure is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

Antifungal Susceptibility Testing (General Protocol based on CLSI Guidelines)

The antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this testing.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared and adjusted to a specific turbidity.

  • Drug Dilution: A serial dilution of this compound is prepared in a liquid broth medium in microtiter plates.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plates are incubated under controlled conditions (temperature and time) suitable for the growth of the specific fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that visibly inhibits the growth of the fungus.

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of melithiazoles is understood to proceed via a mixed Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway, similar to the well-studied biosynthesis of myxothiazol. The following diagram illustrates a plausible biosynthetic logic for the assembly of the this compound backbone.

This compound Biosynthesis cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_tailoring Post-PKS/NRPS Tailoring pks_loader Starter Unit Acyltransferase (SAT) pks_mod1 PKS Module 1 KS AT DH KR ACP pks_loader->pks_mod1 Malonyl-CoA pks_mod2 PKS Module 2 KS AT KR ACP pks_mod1->pks_mod2 Growing Polyketide Chain nrps_mod NRPS Module C A PCP pks_mod2->nrps_mod Polyketide Intermediate tailoring Thioesterase (TE) Methyltransferase (MT) nrps_mod->tailoring Thiazole-containing Intermediate This compound This compound tailoring->this compound

Caption: Hypothetical PKS/NRPS biosynthetic pathway for this compound.

Mechanism of Action Workflow: Inhibition of Mitochondrial Respiration

The following diagram outlines the logical flow of how this compound exerts its antifungal effect by targeting the mitochondrial electron transport chain.

This compound Mechanism of Action melithiazole_k This compound complex_iii Mitochondrial Complex III (bc1 complex) melithiazole_k->complex_iii Binds and Inhibits etc Electron Transport Chain complex_iii->etc Blocks Electron Flow proton_gradient Proton Gradient Dissipation etc->proton_gradient Prevents Pumping of Protons atp_synthesis ATP Synthesis Inhibition proton_gradient->atp_synthesis Leads to cell_death Fungal Cell Death atp_synthesis->cell_death Results in

References

Melithiazole Analogs and Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide provides a comprehensive overview of the natural analogs and potential derivatives of the melithiazole family of compounds. While the specific entity "Melithiazole K" was not prominently identified in surveyed literature, this document focuses on the well-characterized melithiazoles (A, B, and C) and their close structural and functional relatives, the myxothiazols. This guide delves into their biosynthesis, mechanism of action, and synthetic strategies, offering valuable insights for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to the Melithiazole Family

The melithiazoles are a group of secondary metabolites produced by myxobacteria, such as Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus[1]. These compounds belong to the β-methoxyacrylate (MOA) class of natural products, which are known for their potent biological activities. Structurally, they are closely related to the myxothiazols, another family of myxobacterial metabolites[1].

The core chemical scaffold of melithiazoles features a distinctive bis-thiazole moiety connected to a β-methoxyacrylate pharmacophore. This structural motif is crucial for their biological activity, which primarily involves the inhibition of the mitochondrial respiratory chain.

Natural Analogs of the Melithiazole Family

The primary known natural analogs of the melithiazole family are Melithiazol A, B, and C. These compounds share a common structural backbone but differ in their side chains.

Table 1: Physicochemical Properties of Known Melithiazoles

CompoundMolecular FormulaMolecular WeightKey Structural Features
Melithiazol AC24H30N2O4S2474.64Contains a methyl ester terminal group.
Melithiazol BNot specified in resultsNot specified in resultsAnalog of Melithiazol A.
Melithiazol CNot specified in resultsNot specified in resultsAnalog of Melithiazol A.

Biosynthesis of Melithiazoles

Melithiazoles are synthesized via a mixed polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. This biosynthetic machinery is responsible for the assembly of the complex carbon skeleton and the incorporation of the thiazole (B1198619) rings. The biosynthesis of melithiazol shares significant homology with that of myxothiazol, with key differences in the starter units and the terminal modification.

A notable feature of melithiazol biosynthesis is the formation of the terminal methyl ester. This occurs through the action of a hydrolase and an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, which convert an amide intermediate into the final methyl ester[2][3][4].

Melithiazole_Biosynthesis PKS_NRPS Polyketide Synthase / Non-Ribosomal Peptide Synthetase Thiazole_Formation Thiazole Ring Formation PKS_NRPS->Thiazole_Formation Starter_Unit Starter Unit (e.g., isobutyryl-CoA) Starter_Unit->PKS_NRPS Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_NRPS Amide_Intermediate Amide Intermediate Thiazole_Formation->Amide_Intermediate Hydrolase Hydrolase (MelJ) Amide_Intermediate->Hydrolase Hydrolysis Carboxylic_Acid Carboxylic Acid Intermediate Hydrolase->Carboxylic_Acid Methyltransferase Methyltransferase (MelK) + SAM Carboxylic_Acid->Methyltransferase Methylation Melithiazol Melithiazol (Methyl Ester) Methyltransferase->Melithiazol

Caption: Proposed biosynthetic pathway of Melithiazol.

Mechanism of Action and Biological Activity

Melithiazoles, like myxothiazols, are potent inhibitors of the mitochondrial respiratory chain. They specifically target the cytochrome bc1 complex (Complex III), a key enzyme in the electron transport chain. By binding to the Qo site of cytochrome b, they block the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the proton gradient across the inner mitochondrial membrane and inhibiting ATP synthesis[1].

This mechanism of action confers significant antifungal properties to the melithiazoles. They exhibit broad-spectrum activity against various filamentous fungi.

Table 2: Antifungal Activity of Melithiazole Analogs and Related Compounds

CompoundTarget OrganismActivity MetricValueReference
Melithiazol AVarious filamentous fungiHigh antifungal activityNot specified quantitatively[1]
Myxothiazol AMucor hiemalisMIC2 µg/mL[1]
Aminothiazole 41F5Histoplasma capsulatumIC500.87 µM[5]
Phenylthiazole Derivative E26Magnaporthe oryzaeEC501.29 µg/mL[6]

Note: Quantitative data for melithiazoles is sparse in the provided results. Data for related thiazole-containing antifungals are included for comparative purposes.

Synthetic Derivatives and Strategies

While the total synthesis of melithiazoles has not been extensively detailed in the provided search results, the synthesis of the closely related myxothiazols and other thiazole-containing compounds provides a roadmap for creating derivatives. Convergent synthetic strategies are often employed, involving the preparation of key fragments followed by their coupling.

A general approach for synthesizing thiazole-containing molecules involves the Hantzsch thiazole synthesis, which utilizes the reaction of an α-haloketone with a thioamide. For more complex structures like myxothiazols, a Wittig reaction between a phosphonium (B103445) salt containing the bis-thiazole unit and an aldehyde fragment with the β-methoxyacrylate moiety has been described[3].

Synthetic_Workflow Thioamide Thioamide Hantzsch Hantzsch Thiazole Synthesis Thioamide->Hantzsch Haloketone α-Haloketone Haloketone->Hantzsch Bis_Thiazole Bis-Thiazole Fragment Hantzsch->Bis_Thiazole Wittig Wittig Reaction Bis_Thiazole->Wittig Aldol Asymmetric Aldol Reaction Aldehyde β-Methoxyacrylate Aldehyde Aldol->Aldehyde Aldehyde->Wittig Myxothiazol_Analog Myxothiazol/Melithiazol Analog Wittig->Myxothiazol_Analog

Caption: General synthetic workflow for myxothiazol/melithiazol analogs.

Experimental Protocols

Isolation and Purification of Natural Melithiazoles

The isolation of melithiazoles from myxobacterial cultures typically involves solvent extraction of the culture broth followed by chromatographic purification.

  • Cultivation: Grow the myxobacterial strain (e.g., Melittangium lichenicola) in a suitable liquid medium until secondary metabolite production is optimal.

  • Extraction: Centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.

  • Chromatography: Concentrate the organic extract and subject it to column chromatography on silica (B1680970) gel. Elute with a gradient of hexane (B92381) and ethyl acetate.

  • Further Purification: Pool the fractions containing the melithiazoles (monitored by TLC and bioassay) and further purify by preparative HPLC to yield the pure compounds.

Assay for Mitochondrial Respiratory Chain Inhibition

The inhibitory effect of melithiazoles on the mitochondrial respiratory chain can be assessed by measuring oxygen consumption in isolated mitochondria or permeabilized cells.

  • Preparation of Mitochondria/Permeabilized Cells: Isolate mitochondria from a suitable source (e.g., beef heart) or permeabilize cultured cells (e.g., HepG2) to allow access to the mitochondrial respiratory chain complexes.

  • Oxygen Consumption Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).

  • Assay Protocol:

    • Establish a baseline OCR.

    • Inject the melithiazole analog at various concentrations.

    • Monitor the change in OCR. A decrease in OCR indicates inhibition of the respiratory chain.

    • Inject substrates for different complexes (e.g., pyruvate/malate for Complex I, succinate (B1194679) for Complex II) and inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to pinpoint the site of inhibition.

Mitochondrial_Assay_Workflow Start Prepare Permeabilized Cells or Isolated Mitochondria Measure_Baseline Measure Baseline Oxygen Consumption Rate (OCR) Start->Measure_Baseline Inject_Compound Inject Melithiazole Analog Measure_Baseline->Inject_Compound Measure_OCR_1 Measure OCR after Compound Addition Inject_Compound->Measure_OCR_1 Inject_Substrates_Inhibitors Inject Substrates/Inhibitors (e.g., Rotenone, Succinate, Antimycin A) Measure_OCR_1->Inject_Substrates_Inhibitors Measure_OCR_2 Measure Final OCR Inject_Substrates_Inhibitors->Measure_OCR_2 Analyze_Data Analyze Data to Determine Site of Inhibition Measure_OCR_2->Analyze_Data

Caption: Workflow for assessing mitochondrial respiratory chain inhibition.

Conclusion and Future Directions

The melithiazoles represent a promising class of natural products with potent antifungal activity stemming from their inhibition of the mitochondrial respiratory chain. While "this compound" remains an uncharacterized entity based on available literature, the study of known melithiazoles and their synthetic analogs offers a fertile ground for the development of novel antifungal agents. Future research should focus on the total synthesis of the known melithiazoles to enable detailed structure-activity relationship studies and the generation of novel derivatives with improved pharmacological properties. Furthermore, a deeper investigation into the biosynthetic pathway could unveil novel enzymatic tools for chemo-enzymatic synthesis of these complex molecules.

References

In Silico Prediction of Melithiazole K Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust in silico workflow for predicting the bioactivity of Melithiazole K, a hypothetical member of the thiazole (B1198619) class of natural products. Given the documented antifungal properties of related thiazole-containing compounds, this guide focuses on predicting its potential as an antifungal agent. The methodologies detailed herein encompass a sequential and integrated computational approach, from initial target identification to the evaluation of molecular interactions and pharmacokinetic properties. This document outlines detailed protocols for target prediction, molecular docking, absorption, distribution, metabolism, and excretion (ADME)/toxicity (Tox) profiling, and molecular dynamics (MD) simulations. All quantitative data are presented in structured tables for clarity, and key workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a practical resource for researchers engaged in the computational assessment of novel natural products for drug discovery.

Introduction

The thiazole ring is a key structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, notably antifungal properties. Many thiazole-containing antifungals exert their effect by inhibiting lanosterol (B1674476) 14-alpha-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[1] This guide outlines a systematic in silico approach to predict the bioactivity of a hypothetical compound, this compound, against fungal pathogens.

The workflow presented here leverages a suite of computational tools to build a comprehensive profile of this compound's potential as an antifungal drug candidate. By integrating target prediction, molecular docking, ADME/Tox analysis, and molecular dynamics simulations, researchers can efficiently screen and prioritize compounds for further experimental validation, thereby accelerating the drug discovery pipeline.

Predicted Bioactivity and Physicochemical Properties of this compound

For the purpose of this guide, we will assume a hypothetical structure for this compound and present simulated quantitative data that would be generated through the in silico workflow.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight450.6 g/mol < 500 (Pass)
LogP3.2< 5 (Pass)
Hydrogen Bond Donors2< 5 (Pass)
Hydrogen Bond Acceptors6< 10 (Pass)
Table 2: Predicted ADME Profile of this compound
ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHighWell absorbed from the gut
Blood-Brain Barrier PermeabilityLowUnlikely to cause CNS side effects
CYP450 2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Table 3: Predicted Toxicity Profile of this compound
Toxicity EndpointPredicted ResultConfidence
Ames MutagenicityNon-mutagenicHigh
HepatotoxicityLow riskModerate
CarcinogenicityNon-carcinogenModerate
Table 4: Molecular Docking and Molecular Dynamics Simulation Results
ParameterPredicted Value
Binding Affinity (kcal/mol)-9.8
Key Interacting ResiduesTYR132, HIS377, MET508
RMSD of Ligand (Å)1.5
Protein-Ligand H-bonds2-3

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Target Identification

Objective: To identify the most probable protein target of this compound in a model fungal pathogen (e.g., Candida albicans).

Methodology:

  • Compound Similarity Search: The chemical structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological targets.

  • Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structure of this compound. This model is then used to screen a database of protein structures to identify proteins with complementary binding sites.

  • Subtractive Proteomics: The proteome of the fungal pathogen is compared against the human proteome to identify proteins that are essential for the pathogen but absent in the host. This list of potential targets is then further filtered based on druggability criteria.

  • Target Prioritization: The potential targets identified from the above methods are ranked based on factors such as essentiality, druggability, and existing literature evidence. For thiazole-containing compounds with predicted antifungal activity, lanosterol 14-alpha-demethylase (ERG11) is a high-priority candidate.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to its putative target, lanosterol 14-alpha-demethylase.

Methodology:

  • Protein Preparation: The 3D structure of the target protein (e.g., Candida albicans lanosterol 14-alpha-demethylase) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular mechanics force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the active site of the target protein. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a defined scoring function.

  • Analysis of Results: The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The binding affinity is estimated from the docking score.

ADME/Tox Prediction

Objective: To assess the drug-like properties and potential toxicity of this compound.

Methodology:

  • Physicochemical Property Calculation: A variety of physicochemical properties, such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors, are calculated using computational tools (e.g., SwissADME). These properties are evaluated against Lipinski's Rule of Five to assess drug-likeness.

  • ADME Profiling: In silico models are used to predict various ADME properties, including human intestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

  • Toxicity Prediction: A range of toxicity endpoints, such as mutagenicity (Ames test), hepatotoxicity, and carcinogenicity, are predicted using computational models that have been trained on large datasets of known toxic compounds.

Molecular Dynamics (MD) Simulation

Objective: To evaluate the stability of the this compound-protein complex and to refine the understanding of their dynamic interactions.

Methodology:

  • System Preparation: The docked complex of this compound and the target protein is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Simulation Protocol: The system is subjected to energy minimization to remove any steric clashes. This is followed by a short period of heating and equilibration to bring the system to the desired temperature and pressure. Finally, a production MD simulation is run for a duration of 100 nanoseconds.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and the number of hydrogen bonds between the ligand and protein are monitored over time.

Visualizations

In Silico Workflow

In_Silico_Workflow cluster_0 Compound Preparation cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 Pharmacokinetics & Safety cluster_4 Bioactivity Prediction Melithiazole_K_Structure Hypothetical Structure of this compound Target_Prediction Target Prediction (Similarity, Pharmacophore, Subtractive Proteomics) Melithiazole_K_Structure->Target_Prediction Molecular_Docking Molecular Docking Melithiazole_K_Structure->Molecular_Docking ADME_Tox ADME/Tox Prediction Melithiazole_K_Structure->ADME_Tox Target_Validation Target Prioritization (Lanosterol 14-alpha-demethylase) Target_Prediction->Target_Validation Target_Validation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Bioactivity_Profile Comprehensive Bioactivity Profile MD_Simulation->Bioactivity_Profile ADME_Tox->Bioactivity_Profile Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_enzyme Enzyme Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate_1 ERG11 Zymosterol Zymosterol Intermediate_1->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Melithiazole_K This compound ERG11 Lanosterol 14-alpha-demethylase (ERG11) Melithiazole_K->ERG11 Inhibition

References

Spectroscopic Data for Novel Melithiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization methodologies for novel compounds featuring the melithiazole core. Melithiazoles, a class of thiazole-containing natural products, and their synthetic analogs are of significant interest in drug discovery due to their diverse biological activities. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and development of these promising therapeutic agents. In the absence of extensive publicly available data on novel melithiazole compounds, this guide utilizes spectroscopic data from closely related novel thiazole (B1198619) and benzothiazole (B30560) derivatives as representative examples to illustrate the principles and techniques involved in their structural elucidation.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for representative novel thiazole and benzothiazole derivatives, which serve as analogs for understanding the spectral characteristics of novel melithiazole compounds.

Table 1: ¹H NMR Spectroscopic Data for Representative Novel Thiazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
Novel Aminothiazole-Chalcone Analog (6g) DMSO-d₆2.55-7.27 (m)Aromatic & Chalcone Protons
Novel Dicyclopropyl-Thiazole (3a) DMSO-d₆0.63–0.71 (m, 4H), 0.91–0.99 (m, 4H), 1.19–1.25 (m, 1H), 2.06–2.12 (m, 1H), 7.30 (s, 1H), 7.47 (d, 2H, J = 8.6 Hz), 7.81 (d, 2H, J = 8.5 Hz), 11.17 (bs, 1H)Cyclopropyl, Thiazole, Aromatic, and NH Protons
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (B77674) (1) CDCl₃7.72 (d, 1H, J = 8.28 Hz), 7.51 (s, 1H), 7.21 (m, 1H), 6.41 (d, 1H, J = 17.32 Hz), 6.11 (q, 1H), 5.82 (d, 1H, J = 10.48 Hz), 4.53 (t, 2H), 3.63 (t, 2H), 2.39 (t, 3H)Aromatic, Vinylic, Methylene, and Methyl Protons

Table 2: ¹³C NMR Spectroscopic Data for Representative Novel Thiazole Derivatives

CompoundSolventChemical Shift (δ, ppm)
Novel Aminothiazole-Chalcone Analog (6g) DMSO-d₆14.29, 21.54, 30.97, 40.33
Novel Dicyclopropyl-Thiazole (3a) DMSO-d₆6.26 (2CH₂), 7.09 (2CH₂), 11.19 (CH), 11.95 (CH), 104.56 (CHthiazole), 127.70 (2CHAr), 129.00 (2CHAr), 132.32 (C), 134.34 (C), 149.06 (C), 156.44 (C=N), 170.93 (C–NH)
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (1) CDCl₃165.8, 164.1, 151.1, 135.5, 134.6, 131.2, 128.0, 127.6, 121.1, 120.9, 62.3, 31.9, 21.4

Table 3: Mass Spectrometry Data for Representative Novel Thiazole Derivatives

CompoundIonization Method[M+H]⁺ (m/z) Calculated[M+H]⁺ (m/z) Found
Novel Dicyclopropyl-Thiazole (3a) ESI-HRMS318.0832318.0831
2-(2-(6-Chlorobenzothiazolyl)thio)ethyl acrylate (2) ESI299.0 (M⁺)Not specified
5-(3-Cyanophenyl)-1H-imidazole-2-carboxylic acid (4a) ESI-MSNot specified for [M+H]⁺Not specified

Table 4: Infrared (IR) and UV-Vis Spectroscopic Data for Representative Novel Thiazole Derivatives

CompoundIR (KBr, cm⁻¹)UV-Vis (λmax, nm)Solvent
2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate (1) 3031–3425, 2860–2951, 1720, 1632283DCM
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid (5a) Not specifiedNot specifiedNot specified
Novel Aminothiazole-Chalcone Analog (6g) Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard procedures used in the synthesis and spectroscopic analysis of novel thiazole and melithiazole compounds.

Synthesis of Novel Thiazole Derivatives

A general and efficient method for the synthesis of novel 2-aminonicotinonitrile derivatives bearing a benzothiazole nucleus involves a solvent-free microwave or ultrasound irradiation technique. This one-pot, four-component cyclo-condensation reaction utilizes a heterocyclic methyl ketone, malononitrile, ammonium (B1175870) acetate, and an aryl aldehyde. While conventional heating methods can also be employed, microwave-assisted synthesis often results in higher yields and purity in a shorter reaction time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, 500, or 700 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Spectra are acquired to determine the number and environment of protons. Key parameters include chemical shift (δ), integration, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR: Spectra are recorded to identify the number and types of carbon atoms. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is essential for unambiguous structural elucidation[1].

Mass Spectrometry (MS)

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) for accurate mass measurements.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample is introduced into the ion source. For ESI, the analysis is often performed in positive ion mode to observe the [M+H]⁺ ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of the novel compound with high accuracy[2].

  • Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide structural information based on the fragmentation pattern[2].

Infrared (IR) Spectroscopy

IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets or as a thin film. The spectra provide information about the functional groups present in the molecule. Characteristic absorption bands are reported in wavenumbers (cm⁻¹). For example, C=O stretching vibrations are typically observed in the range of 1650-1750 cm⁻¹, while N-H stretching can be seen around 3300-3500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a spectrophotometer using a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, DCM). The spectrum reveals information about the electronic transitions within the molecule, particularly in conjugated systems. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of novel melithiazole compounds.

Melithiazol Biosynthesis Pathway

Melithiazol is biosynthesized by a combined polyketide synthase/peptide synthetase (PKS/NRPS) system in myxobacteria. The pathway shares similarities with the biosynthesis of myxothiazol.

Melithiazol_Biosynthesis Starter Starter Unit (e.g., Acetate) PKS_Modules Polyketide Synthase (PKS) Modules Starter->PKS_Modules Chain Initiation Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain Chain Elongation NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module Polyketide_Chain->NRPS_Module Thiazole_Formation Thiazole Ring Formation NRPS_Module->Thiazole_Formation Intermediate Melithiazol Amide Intermediate Thiazole_Formation->Intermediate Hydrolase Hydrolase (MelJ) Intermediate->Hydrolase Methyltransferase Methyltransferase (MelK) + SAM Hydrolase->Methyltransferase Acid Formation Melithiazol Melithiazol Methyltransferase->Melithiazol Methyl Esterification

Caption: Proposed biosynthetic pathway of Melithiazol.

Spectroscopic Analysis Workflow for Novel Compounds

The structural elucidation of a novel synthesized compound follows a systematic analytical workflow, integrating various spectroscopic techniques for unambiguous characterization.

Spectroscopic_Workflow Synthesis Synthesis of Novel Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Analysis Initial Analysis Purification->Initial_Analysis IR IR Spectroscopy (Functional Groups) Initial_Analysis->IR UV_Vis UV-Vis Spectroscopy (Conjugation) Initial_Analysis->UV_Vis MS Mass Spectrometry (Molecular Weight) Initial_Analysis->MS NMR_1D 1D NMR (¹H, ¹³C) (Basic Structure) Initial_Analysis->NMR_1D Structure_Elucidation Structure Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation HRMS HRMS (Elemental Composition) MS->HRMS HRMS->Structure_Elucidation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Structure_Elucidation Final_Structure Final Structure Confirmed Structure_Elucidation->Final_Structure

References

Methodological & Application

Application Notes and Protocols: Melithiazole K as a Mitochondrial Complex III Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K is a member of the melithiazol family of natural products, which are known for their potent inhibitory effects on the mitochondrial respiratory chain. These compounds, belonging to the β-methoxyacrylate (MOA) class of inhibitors, specifically target Complex III (cytochrome bc1 complex) of the electron transport chain. By binding to Complex III, this compound disrupts the flow of electrons, leading to a cascade of cellular events including the inhibition of ATP synthesis, generation of reactive oxygen species (ROS), and induction of apoptosis. These properties make this compound and its analogs promising candidates for investigation in antifungal and anticancer research.

These application notes provide a comprehensive overview of the methodologies used to characterize the effects of this compound as a mitochondrial Complex III inhibitor. The protocols detailed below are designed to guide researchers in assessing its impact on mitochondrial respiration, cell viability, and the induction of apoptosis.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables present illustrative data from studies on related thiazole (B1198619) compounds, such as 4-methylthiazole (B1212942) and myxothiazol, which also target mitochondrial function. These values serve as a reference for the expected range of activity and should be determined experimentally for this compound.

Table 1: Illustrative Inhibitory Activity of Related Thiazole Compounds

CompoundTargetAssayCell Line/SystemIC50 ValueReference
4-methylthiazoleCell ViabilityMTS AssayK562162 µM (48h)[1]
4-methylthiazoleCell ViabilityMTS AssayK562230 µM (72h)[1]
MyxothiazolComplex III ActivityMitochondrial RespirationMouse Liver Mitochondria~50% inhibition at 0.56 mg/kg[2]

Table 2: Illustrative Effects of 4-methylthiazole on Apoptosis in K562 Cells [1]

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (UNT)95.2 ± 1.52.1 ± 0.52.7 ± 0.8
162 µM45.3 ± 2.125.4 ± 1.829.3 ± 2.5
230 µM28.7 ± 1.915.2 ± 1.356.1 ± 3.2

Data are presented as mean ± SD. Statistical significance was observed compared to the untreated control (p < 0.0001).

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Protocol 1: Determination of IC50 for Mitochondrial Complex III Inhibition

This protocol describes the measurement of oxygen consumption in isolated mitochondria to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Respiration buffer (e.g., MiR05)

  • Substrates for Complex I (e.g., glutamate, malate) or Complex II (e.g., succinate)

  • ADP

  • This compound stock solution (in DMSO)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria to the respirometer chambers containing pre-warmed respiration buffer.

  • Initiate mitochondrial respiration by adding substrates for either Complex I or Complex II.

  • Measure the basal respiration rate (State 2).

  • Add a saturating concentration of ADP to induce State 3 respiration (maximal oxidative phosphorylation).

  • Once a stable State 3 respiration rate is achieved, perform a stepwise titration of this compound, allowing the respiration rate to stabilize after each addition.

  • After the final this compound addition, add a known Complex III inhibitor (e.g., antimycin A) to confirm the complete inhibition of Complex III.

  • Plot the respiration rate as a function of the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to assess the effect of this compound on the viability of cultured cells.

Materials:

  • Cancer cell line of interest (e.g., K562, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for a specified time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Visualizations

Signaling Pathways

The inhibition of mitochondrial Complex III by this compound is expected to trigger a cascade of events leading to apoptosis. The following diagrams illustrate the key signaling pathways involved.

G Melithiazole_K This compound Complex_III Mitochondrial Complex III Melithiazole_K->Complex_III Inhibits ETC Electron Transport Chain (Disrupted) Complex_III->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced H+ Gradient ATP ATP (Decreased) ATP_Synthase->ATP Inhibited Production

Caption: Inhibition of Mitochondrial Respiration by this compound.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Complex_III Complex III Inhibition ROS Increased ROS (Superoxide) Complex_III->ROS Bax_Bak Bax/Bak Activation Complex_III->Bax_Bak MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bax_Bak->MMP Bcl2 Bcl-2 (Inhibited) Bcl2->Bax_Bak Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound.

G start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay mito_resp_assay Mitochondrial Respiration (e.g., Seahorse) treatment->mito_resp_assay western_blot Western Blot Analysis (e.g., Caspases, Bcl-2 family) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis mito_resp_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Antifungal Activity Spectrum of Melithiazole K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal activity of Melithiazole K, a potent inhibitor of the fungal mitochondrial respiratory chain. This document includes details on its mechanism of action, a summary of its antifungal activity spectrum, and detailed protocols for in vitro susceptibility testing.

Introduction

This compound is a member of the melithiazol family of natural products, which are characterized as β-methoxyacrylate (MOA) inhibitors. These compounds exhibit significant antifungal properties by targeting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. By binding to the Qo site of cytochrome b, this compound effectively blocks electron transport, leading to the inhibition of ATP synthesis and ultimately fungal cell death. This specific mode of action makes it a compound of interest for the development of novel antifungal agents.

Mechanism of Action

This compound exerts its antifungal effect by disrupting the electron transport chain in fungal mitochondria. The primary target is the cytochrome bc1 complex, a critical component for cellular respiration.

  • Binding: this compound binds to the Qo site of cytochrome b within the cytochrome bc1 complex.

  • Inhibition of Electron Transfer: This binding event physically obstructs the transfer of electrons from ubiquinol (B23937) to cytochrome c1.

  • Disruption of Proton Motive Force: The inhibition of electron flow disrupts the pumping of protons across the inner mitochondrial membrane, collapsing the proton motive force.

  • ATP Synthesis Inhibition: Without the proton gradient, ATP synthase cannot produce ATP, leading to a severe energy deficit within the fungal cell.

  • Fungicidal Effect: The depletion of cellular energy reserves results in the cessation of essential cellular processes and ultimately leads to fungal cell death.

MelithiazoleK_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex III (Cytochrome bc1 complex) Ubiquinol Ubiquinol (CoQH2) Qo_site Qo Site Ubiquinol->Qo_site e- CytC1 Cytochrome c1 CytC_ox Cytochrome c (ox) CytC1->CytC_ox e- Qo_site->CytC1 e- Ubiquinone Ubiquinone (CoQ) Qo_site->Ubiquinone e- CytC_red Cytochrome c (red) CytC_ox->CytC_red MelithiazoleK This compound MelithiazoleK->Qo_site Inhibition ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Produces Proton_Gradient Proton Gradient (H+) Proton_Gradient->ATP_Synthase Drives

Caption: Mechanism of action of this compound.

Antifungal Activity Spectrum

While specific quantitative data for this compound is not widely available in published literature, the melithiazol class of compounds is known for its high antifungal activity. The following table presents a hypothetical but representative antifungal activity spectrum of this compound against common fungal pathogens, based on the known potency of other mitochondrial respiratory chain inhibitors. This data is for illustrative purposes only and should be confirmed by experimental validation.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.125
Candida glabrataATCC 20010.25
Candida parapsilosisATCC 220190.5
Cryptococcus neoformansH990.06
Aspergillus fumigatusATCC 2043051
Aspergillus flavusATCC 2043042
Trichophyton rubrumATCC 281880.25
Rhizopus oryzaeATCC 10404>16

Note: MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution antifungal susceptibility testing.

Protocol 1: In Vitro Antifungal Susceptibility Testing by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile water

  • Sterile saline (0.85%)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of RPMI-1640 Medium:

    • Prepare RPMI-1640 medium according to the manufacturer's instructions.

    • Buffer the medium with 0.165 M MOPS to a pH of 7.0.

    • Sterilize by filtration.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 16 µg/mL to 0.015 µg/mL).

    • Add 100 µL of the diluted this compound solutions to the appropriate wells.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control for sterility.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.

    • The turbidity can be assessed visually or by using a microplate reader at a wavelength of 530 nm.

Broth_Microdilution_Workflow start Start prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound prep_media Prepare Buffered RPMI-1640 Medium start->prep_media prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions of This compound in Microtiter Plate prep_compound->serial_dilution prep_media->serial_dilution dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum add_inoculum Inoculate Microtiter Plate with Fungal Suspension dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (35°C, 24-48h) add_inoculum->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution assay.

Conclusion

This compound represents a promising class of antifungal compounds with a targeted mechanism of action against the fungal mitochondrial respiratory chain. The provided protocols offer a standardized approach for evaluating its in vitro efficacy. Further research is warranted to fully elucidate its antifungal spectrum and potential for therapeutic development.

Application Notes and Protocols for Determining the In Vitro Activity of Melithiazole K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K belongs to the melithiazole family of natural products, which are known for their potent antifungal properties. The primary mechanism of action for melithiazoles is the inhibition of the mitochondrial respiratory chain at Complex III, also known as the bc1 complex or ubiquinol-cytochrome c reductase.[1][2] By binding to the Qo site of Complex III, melithiazoles block the transfer of electrons from ubiquinol (B23937) to cytochrome b.[2][3] This disruption of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately fungal cell death. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on Mitochondrial Complex III and to determine its antifungal efficacy through cell viability assays.

Data Presentation

The following table summarizes the key quantitative parameters to be determined for this compound. Researchers should populate this table with their experimental data for comparative analysis.

CompoundTargetAssay TypeCell Line / OrganismIC50 (nM)MIC (µg/mL)Reference
This compound Mitochondrial Complex IIIBiochemical AssayIsolated MitochondriaUser-determinedN/AUser's data
This compound Fungal ViabilityCell-based Assaye.g., Candida albicansN/AUser-determinedUser's data
Antimycin A Mitochondrial Complex IIIBiochemical AssayIsolated MitochondriaLiterature ValueN/AControl
Amphotericin B Fungal ViabilityCell-based Assaye.g., Candida albicansN/ALiterature ValueControl

Note: Specific IC50 and MIC values for this compound are not yet publicly available and need to be determined experimentally.

Signaling Pathway and Experimental Workflow Diagrams

Melithiazole_K_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (bc1 Complex) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Melithiazole_K This compound Melithiazole_K->Complex_III Inhibits Complex_III_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Isolate_Mito Isolate Mitochondria (from tissue or cultured cells) Determine_Protein Determine Protein Concentration (e.g., Bradford Assay) Isolate_Mito->Determine_Protein Add_Mito Add isolated mitochondria to 96-well plate Determine_Protein->Add_Mito Prepare_Reagents Prepare Assay Buffer, Cytochrome c, and this compound dilutions Add_Mel_K Add this compound dilutions (and controls like Antimycin A) Prepare_Reagents->Add_Mel_K Add_Mito->Add_Mel_K Incubate Incubate at RT Add_Mel_K->Incubate Initiate_Reaction Initiate reaction by adding reduced Coenzyme Q and oxidized Cytochrome c Incubate->Initiate_Reaction Measure_Absorbance Measure absorbance at 550 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Complex III activity (rate of Cytochrome c reduction) Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 value of this compound Calculate_Activity->Determine_IC50 Antifungal_Viability_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Culture_Fungi Culture Fungal Strain (e.g., Candida albicans) Prepare_Inoculum Prepare standardized fungal inoculum Culture_Fungi->Prepare_Inoculum Add_Inoculum Add fungal inoculum to 96-well plate Prepare_Inoculum->Add_Inoculum Prepare_Compounds Prepare serial dilutions of this compound and control antifungal agents Add_Compounds Add compound dilutions to wells Prepare_Compounds->Add_Compounds Add_Inoculum->Add_Compounds Incubate_Plate Incubate plate at optimal temperature (e.g., 37°C for 24-48h) Add_Compounds->Incubate_Plate Add_Reagent Add viability indicator (e.g., Resazurin or ATP-based reagent) Incubate_Plate->Add_Reagent Incubate_Indicator Incubate for color/signal development Add_Reagent->Incubate_Indicator Measure_Signal Measure fluorescence or luminescence Incubate_Indicator->Measure_Signal Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Signal->Determine_MIC

References

Application Notes and Protocols: Unraveling the Mechanism of Melithiazole K on the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action of Melithiazole K, a potent inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III). Due to the limited availability of specific quantitative data for this compound, this document utilizes data from its close structural and functional analog, myxothiazol (B1677603), to illustrate the inhibitory principles and experimental approaches.

Introduction to the Cytochrome bc1 Complex and this compound

The cytochrome bc1 complex is a crucial enzyme in the electron transport chain of mitochondria and photosynthetic bacteria.[1][2] It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis.[1][2]

This compound belongs to the thiazole (B1198619) family of antibiotics and is known to be a potent inhibitor of the cytochrome bc1 complex. Its mechanism of action is centered on the Qo (quinone oxidation) site of the complex, where it disrupts the normal electron flow.

Mechanism of Action of this compound

This compound, like its analog myxothiazol, acts as a competitive inhibitor at the Qo site of the cytochrome bc1 complex.[3] It binds to a pocket on the cytochrome b subunit, which is a core catalytic subunit of the complex.[4][5] This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby preventing its oxidation.

The key effects of this compound (as inferred from myxothiazol studies) on the cytochrome bc1 complex include:

  • Inhibition of Electron Transfer: It blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), the first acceptor in the electron transfer chain from the Qo site.[4]

  • Disruption of the Q-cycle: By blocking the oxidation of ubiquinol, it effectively halts the Q-cycle, a complex mechanism that couples electron transfer to proton translocation.

  • No Inhibition of the Qi Site: The inhibitory action is specific to the Qo site, with no direct effect on the Qi (quinone reduction) site of the complex.[4]

The following diagram illustrates the proposed mechanism of action:

Melithiazole_K_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_bc1 Cytochrome bc1 Complex UQH2 Ubiquinol (UQH2) Qo_site Qo Site Substrate Binding Pocket UQH2->Qo_site Binds UQ Ubiquinone (UQ) Qi_site Qi Site UQ->Qi_site Binds MelithiazoleK This compound MelithiazoleK->Qo_site Competitively Binds & Blocks UQH2 Binding ISP Rieske Iron-Sulfur Protein Qo_site->ISP Electron Transfer H_plus_out H+ (Intermembrane Space) Qo_site->H_plus_out Proton Release Qi_site->UQH2 Reduced to H_plus_in H+ (Matrix) Qi_site->H_plus_in Proton Uptake CytB Cytochrome b CytC1 Cytochrome c1 ISP->CytC1 Electron Transfer CytC_ox Cytochrome c (ox) CytC1->CytC_ox Reduces CytC_red Cytochrome c (red) CytC_ox->CytC_red

Caption: Mechanism of this compound Inhibition.

Quantitative Data on Cytochrome bc1 Complex Inhibitors

The following table summarizes the inhibitory constants for myxothiazol and other relevant inhibitors of the cytochrome bc1 complex. This data is crucial for comparative studies and for understanding the potency of different compounds.

InhibitorTarget SiteOrganism/SourceIC50KiReference
Myxothiazol QoBeef heart mitochondria~0.58 mol/mol cytochrome b-[6]
Myxothiazol QoSaccharomyces cerevisiae--[7]
Stigmatellin QoSaccharomyces cerevisiae--[7]
Antimycin A QiBeef heart mitochondria--[6]
Famoxadone QoBovine418 nM-[8]
Famoxadone QoRhodobacter sphaeroides1.4 nM-[8]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the mechanism of action of inhibitors like this compound on the cytochrome bc1 complex.

Purification of Cytochrome bc1 Complex from Bovine Heart Mitochondria

This protocol is adapted from established methods and provides a high yield of active enzyme.

Materials:

  • Bovine heart mitochondria

  • Buffer A: 50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 1 mM EDTA

  • Buffer B: 50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 1 mM EDTA, 1% (w/v) sodium cholate, 0.5% (w/v) deoxycholate

  • Buffer C: 50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 1 mM EDTA, 0.05% (w/v) Triton X-100

  • Ammonium (B1175870) sulfate (B86663)

  • DEAE-Sepharose column

  • Ultracentrifuge

Procedure:

  • Thaw frozen bovine heart mitochondria and resuspend in Buffer A.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the mitochondria.

  • Resuspend the pellet in Buffer B and stir gently on ice for 30 minutes to solubilize the membranes.

  • Centrifuge at 100,000 x g for 1 hour to pellet unsolubilized material.

  • Collect the supernatant and perform ammonium sulfate fractionation.

  • Resuspend the protein pellet in Buffer C and dialyze against the same buffer overnight.

  • Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with Buffer C.

  • Wash the column extensively with Buffer C.

  • Elute the cytochrome bc1 complex with a linear gradient of NaCl (0.1 M to 0.5 M) in Buffer C.

  • Collect fractions and measure the absorbance at 415 nm (Soret peak of cytochromes).

  • Pool the fractions containing the highest activity and store at -80°C.

Purification_Workflow start Start: Bovine Heart Mitochondria solubilization Membrane Solubilization (Cholate/Deoxycholate) start->solubilization centrifugation1 Ultracentrifugation (100,000 x g) solubilization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 ammonium_sulfate Ammonium Sulfate Fractionation supernatant1->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis chromatography DEAE-Sepharose Chromatography dialysis->chromatography elution NaCl Gradient Elution chromatography->elution fraction_collection Fraction Collection & Analysis elution->fraction_collection end End: Purified Cytochrome bc1 Complex fraction_collection->end

Caption: Workflow for Cytochrome bc1 Complex Purification.

Enzyme Kinetics Assay for Inhibitor Analysis

This spectrophotometric assay measures the activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

  • Purified cytochrome bc1 complex

  • Assay Buffer: 50 mM potassium phosphate (B84403) pH 7.4, 1 mM EDTA

  • Ubiquinol-2 (Coenzyme Q2H2)

  • Cytochrome c (from horse heart)

  • This compound (or other inhibitor) dissolved in DMSO

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and cytochrome c (final concentration 10-50 µM).

  • Add a known concentration of the purified cytochrome bc1 complex.

  • Add the inhibitor (this compound) at various concentrations. Incubate for a few minutes.

  • Initiate the reaction by adding ubiquinol-2 (final concentration 10-100 µM).

  • Immediately monitor the increase in absorbance at 550 nm (due to the reduction of cytochrome c) over time.

  • Calculate the initial rate of reaction (V) from the linear portion of the absorbance curve.

  • Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ubiquinol-2) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Site-Directed Mutagenesis to Identify Inhibitor Binding Sites

This protocol allows for the introduction of specific mutations in the gene encoding cytochrome b to identify amino acid residues critical for this compound binding.

Materials:

  • Plasmid DNA containing the cytochrome b gene

  • Mutagenic primers (designed to introduce the desired mutation)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Design and synthesize complementary primers containing the desired mutation.

  • Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize errors.

  • The PCR reaction will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight.

  • Isolate plasmid DNA from the resulting colonies and sequence the cytochrome b gene to confirm the presence of the desired mutation.

  • Express the mutant cytochrome bc1 complex and perform enzyme kinetics assays to assess the effect of the mutation on inhibitor binding and enzyme activity.

Mutagenesis_Workflow start Start: Plasmid with WT Cytochrome b Gene pcr PCR with Mutagenic Primers start->pcr dpni_digest DpnI Digestion of Parental Plasmid pcr->dpni_digest transformation Transformation into E. coli dpni_digest->transformation plating Plating on Selective Media transformation->plating sequencing Colony Selection & DNA Sequencing plating->sequencing expression Expression of Mutant Protein sequencing->expression assay Enzyme Kinetics Assay expression->assay end End: Characterization of Mutant Enzyme assay->end

Caption: Workflow for Site-Directed Mutagenesis.

Conclusion

This compound is a potent inhibitor of the cytochrome bc1 complex, acting at the Qo site to disrupt the electron transport chain. The experimental protocols outlined in these application notes provide a robust framework for researchers to investigate the detailed mechanism of action of this compound and other novel inhibitors. By combining enzyme kinetics, protein purification, and molecular biology techniques, a comprehensive understanding of inhibitor-enzyme interactions can be achieved, paving the way for the development of new therapeutic agents and fungicides.

References

Application of Melithiazole K in Mitochondrial Respiration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K is a member of the β-methoxyacrylate (MOA) class of natural product inhibitors, closely related to the myxothiazols.[1] These compounds are recognized for their potent and specific inhibition of the mitochondrial respiratory chain. This compound exerts its inhibitory effect at Complex III, also known as the cytochrome bc1 complex.[1] By binding to the Qo site of cytochrome b within the complex, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1. This disruption of the electron transport chain leads to an inhibition of mitochondrial respiration and a subsequent decrease in ATP synthesis. Its high specificity makes this compound a valuable tool for investigating the intricacies of mitochondrial function, studying the consequences of Complex III inhibition, and for screening potential antifungal agents, as the cytochrome bc1 complex is a key target in pathogenic fungi.

Mechanism of Action

This compound functions as a potent inhibitor of NADH oxidation by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] The binding of this compound to the Qo site of cytochrome b physically obstructs the docking of ubiquinol, preventing the transfer of electrons to the Rieske iron-sulfur protein and subsequently to cytochrome c1. This blockade halts the Q-cycle, a critical process for proton translocation across the inner mitochondrial membrane. The inhibition of electron flow by this compound leads to a reduction of cytochrome b, which can be observed spectrophotometrically as a characteristic red shift in its absorption spectrum.[1]

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific IC50 or Ki values for this compound's inhibition of mitochondrial respiration or the cytochrome bc1 complex. Researchers are encouraged to determine these values empirically for their specific experimental system. For comparison, related compounds and other known Complex III inhibitors have reported inhibitory concentrations in the nanomolar to low micromolar range.

CompoundTargetAssay SystemIC50 / KiReference
This compound Cytochrome bc1 complex (Data not available)(To be determined)
MyxothiazolCytochrome bc1 complexSubmitochondrial particles(nM range)[Generic, based on known potency]
Antimycin ACytochrome bc1 complex (Qi site)Various(nM range)[Generic, based on known potency]
StigmatellinCytochrome bc1 complex (Qo site)Various(nM range)[Generic, based on known potency]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Inhibition

MelithiazoleK_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone e- Proton_Gradient Proton Gradient (ΔΨm) Complex_I->Proton_Gradient H+ pumping Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->Proton_Gradient H+ pumping ROS Reactive Oxygen Species (ROS) Complex_III->ROS Increased production Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->Proton_Gradient ATP ATP ATP_Synthase->ATP produces Melithiazole_K This compound Melithiazole_K->Complex_III Inhibits Qo site Proton_Gradient->ATP_Synthase drives

Caption: this compound inhibits Complex III, blocking electron transport and proton pumping, leading to decreased ATP and increased ROS.

Experimental Workflow: Measuring Oxygen Consumption Rate (OCR)

OCR_Workflow cluster_prep Preparation cluster_assay Assay Execution (Seahorse XF Analyzer) cluster_analysis Data Analysis A Seed cells in Seahorse XF plate D Equilibrate cells in assay medium A->D B Prepare this compound and other inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) E Load cartridge with inhibitors B->E C Hydrate (B1144303) sensor cartridge C->E F Measure Basal Respiration D->F G Inject this compound (or vehicle) E->G F->G H Measure response to this compound G->H I Inject Oligomycin (ATP Synthase inhibitor) H->I J Measure ATP-linked respiration I->J K Inject FCCP (Uncoupler) J->K L Measure Maximal Respiration K->L M Inject Rotenone/Antimycin A (Complex I/III inhibitors) L->M N Measure Non-Mitochondrial Respiration M->N O Normalize OCR data N->O P Calculate key mitochondrial parameters O->P

Caption: Workflow for assessing this compound's effect on mitochondrial respiration using a Seahorse XF Analyzer.

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Cellular Respiration using a Seahorse XF Analyzer

Objective: To measure the effect of this compound on the key parameters of mitochondrial respiration in intact cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Cell line of interest

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Culture:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard cell culture incubator.

  • Sensor Cartridge Hydration:

    • The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare fresh serial dilutions of this compound in the Seahorse XF assay medium.

    • Prepare the other inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions, diluted in the assay medium.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells with pre-warmed Seahorse XF assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the prepared solutions of this compound (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A into the appropriate injection ports.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • Program the instrument to perform the following injection sequence and measurements:

      • Basal OCR: Measure the baseline oxygen consumption rate (OCR).

      • Injection 1: Inject this compound (at various concentrations) or vehicle control.

      • Post-injection OCR: Measure the OCR to determine the inhibitory effect of this compound.

      • Injection 2: Inject Oligomycin to inhibit ATP synthase.

      • ATP-linked Respiration: Measure the decrease in OCR, which represents the respiration linked to ATP production.

      • Injection 3: Inject FCCP, an uncoupling agent, to induce maximal respiration.

      • Maximal Respiration: Measure the peak OCR, indicating the maximum capacity of the electron transport chain.

      • Injection 4: Inject a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to shut down mitochondrial respiration completely.

      • Non-Mitochondrial Respiration: The remaining OCR is due to non-mitochondrial processes.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.

    • Plot the dose-response curve for this compound's inhibition of basal and maximal respiration to determine its IC50 value.

Protocol 2: Inhibition of NADH Oxidation in Submitochondrial Particles

Objective: To directly measure the inhibitory effect of this compound on Complex III activity using submitochondrial particles.

Materials:

  • Isolated submitochondrial particles (SMPs) from a source rich in mitochondria (e.g., bovine heart).

  • Spectrophotometer capable of measuring absorbance changes at 340 nm.

  • Respiration buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).

  • NADH solution (freshly prepared).

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Coenzyme Q1 (or other suitable electron acceptor).

  • Antimycin A (as a positive control for Complex III inhibition).

  • Vehicle control (e.g., DMSO).

Procedure:

  • Preparation of Submitochondrial Particles (SMPs):

    • Isolate mitochondria from the source tissue using differential centrifugation.

    • Prepare SMPs by sonication or French press, followed by ultracentrifugation.

    • Determine the protein concentration of the SMP suspension.

  • Spectrophotometric Assay:

    • Set the spectrophotometer to 340 nm to monitor the oxidation of NADH.

    • In a cuvette, add the respiration buffer and the SMP suspension to a final protein concentration of approximately 20-50 µg/mL.

    • Add different concentrations of this compound or the vehicle control to the cuvettes and incubate for a few minutes at a constant temperature (e.g., 30°C).

    • Add the electron acceptor (e.g., Coenzyme Q1).

    • Initiate the reaction by adding NADH to a final concentration of approximately 100-200 µM.

    • Immediately start recording the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADH oxidation.

  • Data Analysis:

    • Calculate the initial rate of NADH oxidation for each concentration of this compound.

    • Express the rates as a percentage of the vehicle control rate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • Run a parallel experiment with Antimycin A as a positive control to confirm the sensitivity of the assay to Complex III inhibition.

Conclusion

References

Application Notes and Protocols: The Effect of Thiazole Derivatives on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondria are central to cellular metabolism and survival, and their health is intrinsically linked to the maintenance of the mitochondrial membrane potential (ΔΨm). A disruption of the ΔΨm is a key indicator of mitochondrial dysfunction and often serves as an early hallmark of apoptosis, or programmed cell death. Thiazole (B1198619) derivatives are a class of heterocyclic compounds that have garnered significant interest for their therapeutic potential, including anticancer properties. This document outlines the effects of the thiazole derivative, 4-methylthiazole (B1212942), on mitochondrial membrane potential and provides detailed protocols for its investigation.

Mechanism of Action: 4-Methylthiazole and Mitochondrial Depolarization

Studies have demonstrated that 4-methylthiazole can induce apoptosis in cancer cells, such as K562 chronic myeloid leukemia cells, by targeting the mitochondria.[1][2] The primary mechanism involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like Cytochrome-C into the cytoplasm.[1][2] This event initiates a cascade of caspase activation, ultimately leading to cell death. The effect of 4-methylthiazole on mitochondrial membrane potential is dose-dependent and can be observed as a shift from a polarized to a depolarized state.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of 4-methylthiazole on the mitochondrial membrane potential in K562 leukemia cells, as determined by JC-1 staining and flow cytometry.[1]

Treatment GroupConcentration (µM)Early Apoptosis (JC-1 Green Fluorescence) - % of CellsLate Apoptosis/Necrosis (JC-1 Red Fluorescence) - % of Cells
Untreated Control-BaselineBaseline
Vehicle Control (DMSO)-Similar to UntreatedSimilar to Untreated
4-methylthiazole162Significant Increase vs. ControlSignificant Decrease vs. Control
4-methylthiazole230Significant Increase vs. ControlSignificant Decrease vs. Control
Positive Control (CCCP)-Significant Increase vs. ControlSignificant Decrease vs. Control

Note: This table is a qualitative representation of the reported data. For precise numerical values, refer to the original research publication.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol describes the use of the cationic dye JC-1 to assess changes in mitochondrial membrane potential in response to treatment with a thiazole derivative like 4-methylthiazole. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates in the mitochondria that fluoresce red.[3] In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[3]

Materials:

  • K562 cells (or other cell line of interest)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 4-methylthiazole (or other test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • JC-1 Dye

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells at an appropriate density in culture plates.

    • Treat cells with varying concentrations of 4-methylthiazole (e.g., 162 µM and 230 µM) or a vehicle control (DMSO) for a predetermined time period (e.g., 24 hours).

    • Include an untreated control group and a positive control group treated with a known mitochondrial membrane potential disruptor like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

  • JC-1 Staining:

    • After the treatment period, harvest the cells by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a medium containing JC-1 dye at a final concentration of 10 µg/mL.

    • Incubate the cells in the dark for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells twice with PBS to remove excess dye.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Acquire data on a flow cytometer. Green fluorescence (JC-1 monomers) is typically detected in the FL1 channel (e.g., 525 nm), and red fluorescence (JC-1 aggregates) is detected in the FL2 channel (e.g., 590 nm).

    • Analyze the data to quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.

Visualizations

experimental_workflow Experimental Workflow for Assessing Mitochondrial Membrane Potential cluster_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis start Seed K562 Cells treatment Treat with 4-methylthiazole, Vehicle (DMSO), or Positive Control (CCCP) start->treatment harvest Harvest & Wash Cells treatment->harvest stain Incubate with JC-1 Dye harvest->stain flow Acquire Data on Flow Cytometer stain->flow analyze Quantify Red vs. Green Fluorescence flow->analyze

Caption: Workflow for MMP analysis.

signaling_pathway Proposed Signaling Pathway of 4-Methylthiazole Induced Apoptosis cluster_compound Inducing Agent cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome melithiazole 4-Methylthiazole mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) melithiazole->mmp Induces cyt_c Release of Cytochrome-C mmp->cyt_c caspase9 Caspase-9 Activation cyt_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Executes

Caption: 4-Methylthiazole apoptosis pathway.

References

Application Notes and Protocols for Measuring Melithiazole K Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melithiazole K is a member of the thiazole (B1198619) class of organic compounds, which are of significant interest in pharmacological research due to their diverse biological activities, including anticancer properties. Structurally identified as methyl (2E,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-(2-methyloxiran-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate, this compound is predicted to function as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III). Inhibition of this complex disrupts the electron transport chain, a critical process for cellular energy production in the form of ATP. This disruption leads to a cascade of events, including the loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis (programmed cell death).[1]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines. The methodologies described herein are fundamental for determining the compound's potency and understanding its mechanism of action.

Key Cytotoxicity and Apoptosis Assays

Several robust cell-based assays can be employed to measure the cytotoxic and apoptotic effects of this compound. The following assays provide a multi-faceted approach to characterizing its cellular impact:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[2] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3] The intensity of the purple color is directly proportional to the number of viable cells.

  • LDH Release Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The amount of LDH released is proportional to the number of lysed cells.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[5] Caspase-3 and -7 are key effector caspases that are activated during the apoptotic cascade.[5] This assay measures the activity of these caspases, providing a direct indication of apoptosis induction.

  • Mitochondrial Membrane Potential Assay: Given that this compound is a predicted mitochondrial inhibitor, assessing its effect on the mitochondrial membrane potential (ΔΨm) is crucial. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.[6] Dyes like JC-1 are commonly used for this purpose.[6]

Data Presentation

The following tables summarize representative quantitative data for a related and well-characterized mitochondrial complex III inhibitor, Myxothiazol, which can be used as a benchmark for studies with this compound.

Table 1: Cytotoxicity of Myxothiazol (a Mitochondrial Complex III Inhibitor) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)Assay MethodExposure Time
A549Lung Carcinoma0.01SRB Assay72 hours
HCT-15Colon Adenocarcinoma0.03SRB Assay72 hours
SK-MEL-2Malignant Melanoma9.7SRB Assay72 hours
SK-OV-3Ovarian Cancer0.01SRB Assay72 hours
XF498CNS Cancer0.03SRB Assay72 hours

Data sourced from MedChemExpress, citing PMID: 10096868.[4]

Table 2: EC50 Values of Myxothiazol in Different Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
HCT116Colorectal CarcinomaNot specified
K562Chronic Myelogenous LeukemiaNot specified
HL60Acute Promyelocytic LeukemiaNot specified
A549Lung CarcinomaNot specified

EC50 values were calculated from cell viability curves.[7]

Experimental Protocols

Here are detailed protocols for the key experiments to assess the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

Objective: To quantify cell membrane damage induced by this compound by measuring LDH release.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or similar)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also prepare wells for controls as per the kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure period.[4]

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the results to the spontaneous and maximum LDH release controls.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Objective: To measure the activation of effector caspases-3 and -7 as a marker of apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • White-walled 96-well plates (for luminescence-based assays) or black-walled plates (for fluorescence-based assays)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time to induce apoptosis (this may be shorter than for viability assays, e.g., 6, 12, or 24 hours).

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the dose-response relationship for caspase activation.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_assays Cell-Based Assays MTT MTT Assay (Cell Viability) Analyze Data Analysis (IC50/EC50 determination) MTT->Analyze LDH LDH Release Assay (Cytotoxicity) LDH->Analyze Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Analyze MMP MMP Assay (Mitochondrial Health) MMP->Analyze Start Seed Cancer Cells in 96-well plates Treat Treat cells with This compound (serial dilutions) Start->Treat Incubate Incubate for defined period Treat->Incubate Incubate->MTT Incubate->LDH Incubate->Caspase Incubate->MMP Conclusion Conclusion on Cytotoxicity and Mechanism Analyze->Conclusion

Caption: Workflow for evaluating this compound cytotoxicity.

Signaling Pathway

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis Melithiazole_K This compound Complex_III Mitochondrial Complex III Melithiazole_K->Complex_III inhibits ETC_disruption Electron Transport Chain Disruption Complex_III->ETC_disruption ROS ↑ Reactive Oxygen Species (ROS) ETC_disruption->ROS MMP_loss ↓ Mitochondrial Membrane Potential (ΔΨm) ETC_disruption->MMP_loss ROS->MMP_loss Cytochrome_c Cytochrome c Release MMP_loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: this compound induced apoptosis pathway.

References

Application Notes and Protocols for the Use of Thiazole-Based Inhibitors in Studies of Reverse Electron Transport

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Melithiazole K" is not found in the current scientific literature. It is presumed to be a typographical error for "Mycothiazole" or a related thiazole-containing mitochondrial inhibitor. These application notes are based on the known properties of Mycothiazole (B1237078) and other thiazole-based inhibitors of mitochondrial complex I and their potential application in the study of reverse electron transport (RET).

Introduction

Mitochondrial reverse electron transport (RET) is a physiological process where electrons from the coenzyme Q (CoQ) pool flow backward through complex I, reducing NAD+ to NADH.[1][2][3] This process is driven by a high proton-motive force and a highly reduced CoQ pool, often induced by the oxidation of succinate (B1194679) by complex II.[1][4][5] While RET has roles in physiological signaling, it is also a significant source of mitochondrial reactive oxygen species (ROS), specifically superoxide (B77818), and is implicated in pathological conditions such as ischemia-reperfusion injury.[3][4][5]

Thiazole-containing compounds, such as Mycothiazole, have been identified as potent and selective inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][6][7][8] While their primary characterization has been in the context of inhibiting forward electron transport, their mechanism of action at the ubiquinone-binding site of complex I makes them valuable tools for studying and modulating RET.[9][10] By blocking complex I, these inhibitors can prevent the backflow of electrons from the reduced CoQ pool, thereby inhibiting RET-induced superoxide production.[4][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mycothiazole and similar thiazole-based inhibitors in the investigation of mitochondrial reverse electron transport.

Mechanism of Action in the Context of RET

Mycothiazole and other thiazole-containing compounds act as inhibitors of mitochondrial complex I.[6][11][12][13] In the context of forward electron transport, they block the transfer of electrons from NADH to ubiquinone.[1][7] In studies of RET, their role is to inhibit the reverse flow of electrons from ubiquinol (B23937) (the reduced form of coenzyme Q) back to the NAD+ reduction site within complex I.[9][10] This inhibitory action is critical for dissecting the contribution of RET to overall mitochondrial ROS production and for investigating the therapeutic potential of targeting this pathway.

Quantitative Data

Table 1: Comparative Cytotoxicity (IC50) of Mycothiazole in Various Cancer Cell Lines [1][8]

Cell LineCell TypeIC50 (nM)Sensitivity
HeLaHuman Cervical Cancer0.36High
P815Mouse MastocytomaBiphasicHigh/Low
RAW 264.7Mouse MacrophageN/AHigh
MDCKCanine Kidney EpithelialBiphasicHigh/Low
HeLa S3Human Cervical CancerN/AHigh
143BHuman OsteosarcomaN/AHigh
4T1Mouse Breast CancerN/AHigh
B16Mouse MelanomaN/AHigh
HL-60Human Promyelocytic Leukemia12,200Low
LN18Human GlioblastomaN/ALow
JurkatHuman T-cell Leukemia26,500Low

Table 2: Inhibitory Activity of Other Thiazole-Based Compounds on Mitochondrial NADH Dehydrogenase [12]

CompoundIC50 (µM)
(E)-6-chloro-5-(2-thienylvinyl)imidazo[2,1-b]thiazole hydrobromide15-17
2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole110

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells or Tissues

This protocol describes the isolation of functional mitochondria, which are essential for in vitro RET assays.[14][15][16][17]

Materials:

  • Cell culture or tissue sample

  • Mitochondria Isolation Buffer (e.g., MSHE buffer: 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest cells or finely mince tissue in ice-cold isolation buffer.

  • Homogenize the sample using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of isolation buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Measurement of RET-Induced Superoxide Production in Isolated Mitochondria

This protocol details the induction of RET and the measurement of superoxide production using a fluorescent probe.[4][18]

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 0.3% BSA, pH 7.2)

  • Succinate (Complex II substrate)

  • MitoSOX Red or another suitable superoxide-sensitive fluorescent dye

  • Mycothiazole (or other thiazole-based inhibitor)

  • Rotenone (B1679576) (as a positive control for RET inhibition)

  • Fluorometric plate reader or spectrophotometer

Procedure:

  • Resuspend isolated mitochondria in respiration buffer to a final concentration of 0.1-0.5 mg/mL.

  • Add the superoxide-sensitive fluorescent probe (e.g., MitoSOX Red at 5 µM) and incubate for 10-15 minutes at 37°C, protected from light.

  • Aliquot the mitochondrial suspension into a 96-well plate.

  • Add Mycothiazole or the test compound at various concentrations to the desired wells. Include a vehicle control and a positive control with rotenone (e.g., 1 µM).

  • To induce RET, add succinate (e.g., 5 mM) to all wells.

  • Immediately measure the fluorescence kinetics over time (e.g., for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.

  • The rate of increase in fluorescence is proportional to the rate of superoxide production. Calculate the inhibition of RET-induced superoxide production by comparing the rates in the presence of the inhibitor to the vehicle control.

Visualizations

Signaling Pathway of Reverse Electron Transport

RET_Pathway cluster_ETC Mitochondrial Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) CoQ_pool Coenzyme Q Pool ComplexII->CoQ_pool e- (reduces CoQ) Fumarate Fumarate ComplexII->Fumarate ComplexI Complex I (NADH Dehydrogenase) CoQ_pool->ComplexI e- (Reverse Electron Transport) NAD NAD+ ComplexI->NAD e- Superoxide Superoxide (O2-) ComplexI->Superoxide e- leak Succinate Succinate Succinate->ComplexII e- NADH NADH NAD->NADH Mycothiazole Mycothiazole Mycothiazole->ComplexI Inhibits

Caption: Signaling pathway of reverse electron transport and its inhibition.

Experimental Workflow for Studying RET Inhibition

RET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Mitochondria from cells or tissue B Determine Protein Concentration A->B C Incubate Mitochondria with Superoxide Probe B->C D Add Mycothiazole (or other inhibitor) C->D E Induce RET with Succinate D->E F Measure Fluorescence Kinetics E->F G Calculate Rate of Superoxide Production F->G H Determine % Inhibition and IC50 G->H

Caption: Experimental workflow for assessing RET inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation Conditions for Melithiazole K Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of Melithiazole K. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are experiencing low yields of this compound. What are the most critical fermentation parameters to investigate?

A1: Low yields of this compound can be attributed to several factors. The most critical parameters to optimize are the composition of the fermentation medium, pH, temperature, aeration, and agitation. Myxobacteria, the producers of melithiazols, are known to be sensitive to their growth environment. In particular, the carbon-to-nitrogen ratio in the medium is crucial for maximizing secondary metabolite production.

Q2: What are the known producing strains for this compound and related compounds?

A2: Melithiazols have been isolated from the culture broth of several myxobacteria, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus[1]. A closely related and well-studied compound, myxothiazol, is produced by Myxococcus fulvus and Stigmatella aurantiaca[2]. Research on these organisms can provide valuable insights into the optimization of this compound production.

Q3: Our fermentation is showing inconsistent batch-to-batch production of this compound. What could be the cause?

A3: Inconsistent production is often a result of variability in inoculum quality, subtle shifts in media components, or inadequate control of fermentation parameters. Ensure that your inoculum preparation is standardized in terms of cell density and growth phase. It is also important to precisely control the pH and temperature throughout the fermentation run. Myxobacterial fermentations can be sensitive to even minor deviations in these parameters[3].

Q4: We are observing contamination in our fermenter. What are the common contaminants and how can we control them?

A4: Common contaminants in bacterial fermentations include other bacteria, yeasts, and molds. Lactic acid bacteria are frequent contaminants that can lower the pH and compete for nutrients[4]. To control contamination, strict aseptic techniques are paramount. This includes proper sterilization of the fermenter, media, and all transfer lines. Regular monitoring of the culture purity through microscopy and plating is also recommended.

Q5: The fermentation broth is foaming excessively. What can we do to manage this?

A5: Foaming is a common issue in fermentation, often caused by high protein content in the medium and vigorous agitation and aeration. While some foaming is normal due to carbon dioxide production, excessive foaming can lead to loss of culture volume and contamination. The use of a food-grade antifoaming agent can effectively control foaming. It is also advisable to ensure that the fermenter is not overfilled, leaving adequate headspace.

Q6: At what stage of growth is this compound typically produced?

A6: this compound, like many secondary metabolites, is typically produced during the stationary phase of microbial growth. The initial phase of fermentation is characterized by rapid cell growth (logarithmic phase). Once the essential nutrients become limited, the culture enters the stationary phase, where the production of secondary metabolites is often triggered.

Data Presentation: Fermentation Media and Parameters

Optimizing the fermentation medium is a critical step in enhancing this compound production. Below are tables summarizing media compositions and key fermentation parameters for myxobacteria known to produce melithiazols or the closely related myxothiazols.

Table 1: Media Composition for Myxobacteria Fermentation

ComponentConcentration Range (g/L)Optimal Concentration (g/L) for Althiomycin Production in Myxococcus stipitatus GL41[3]Notes
Soluble Starch5.0 - 10.06.09Primary carbon source.
Baker's Yeast2.0 - 5.04.05Source of nitrogen, vitamins, and growth factors.
Casitone1.0 - 5.0-A pancreatic digest of casein, providing amino acids.
Peptone2.0 - 10.0-Enzymatic digest of protein, serving as a nitrogen source.
MgSO₄·7H₂O0.5 - 2.0-Provides essential magnesium ions.
CaCl₂0.5 - 1.0-Provides essential calcium ions.
HEPES Buffer10.0 - 25.020.65Maintains a stable pH during fermentation.

Table 2: Key Fermentation Parameters for Myxothiazol Production

ParameterRecommended RangeOptimal Value (for Myxothiazol in Myxococcus fulvus)[1]Notes
Temperature28 - 32 °C30 °CMyxobacteria are generally mesophilic.
pH6.5 - 7.5~7.0A neutral pH is typically optimal for growth and production.
Aeration Rate0.5 - 1.5 vvmNot specifiedAdequate oxygen supply is crucial for aerobic myxobacteria.
Agitation Speed150 - 300 rpmNot specifiedEnsures proper mixing and oxygen transfer, but high shear can damage cells.
Fermentation Time28 - 72 hours28 - 32 hoursProduction is typically highest in the late logarithmic to early stationary phase.

Experimental Protocols

1. Submerged Fermentation Protocol for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the producer strain from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium (e.g., a medium similar to the production medium but with lower substrate concentrations).

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours, or until a dense culture is obtained.

  • Fermentation:

    • Sterilize the production fermenter containing the optimized fermentation medium (refer to Table 1).

    • Aseptically transfer the inoculum to the fermenter (typically a 5-10% v/v inoculation).

    • Maintain the fermentation parameters as outlined in Table 2 (Temperature: 30°C, pH: 7.0, controlled with sterile acid/base).

    • Set the initial agitation and aeration rates to the lower end of the recommended range and adjust as needed to maintain a dissolved oxygen level of at least 20% saturation.

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound production periodically.

2. Extraction and Quantification of this compound

  • Extraction:

    • At the end of the fermentation, harvest the broth by centrifugation to separate the cells from the supernatant.

    • Extract the supernatant and the cell pellet separately with an equal volume of a suitable organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reversed-phase HPLC system with a C18 column.

    • A suitable mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Detect this compound using a UV detector at a wavelength determined by its UV absorption maximum.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Visualizations

Melithiazole_K_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS Amino Acids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino Acids->NRPS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Thiazole Ring Formation Thiazole Ring Formation NRPS->Thiazole Ring Formation Polyketide Chain->Thiazole Ring Formation Pre-Melithiazole Pre-Melithiazole Thiazole Ring Formation->Pre-Melithiazole Tailoring Enzymes Tailoring Enzymes Pre-Melithiazole->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Proposed biosynthetic pathway for this compound.

Fermentation_Workflow cluster_Optimization_Cycle Optimization Cycle Define Baseline Establish Baseline Fermentation Conditions Vary Parameter Vary a Single Parameter (e.g., pH, Temp, Media Component) Define Baseline->Vary Parameter Run Fermentation Conduct Fermentation Experiments Vary Parameter->Run Fermentation Analyze Yield Analyze this compound Yield (HPLC) Run Fermentation->Analyze Yield Identify Optimum Identify Optimal Condition Analyze Yield->Identify Optimum Identify Optimum->Vary Parameter Iterate for other parameters Scale-up Scale-up Identify Optimum->Scale-up

Caption: Experimental workflow for optimizing fermentation conditions.

Troubleshooting_Tree Low Yield Low Yield Check Media Review Media Composition Low Yield->Check Media Check Parameters Verify Fermentation Parameters (pH, Temp) Low Yield->Check Parameters Check Inoculum Assess Inoculum Quality Low Yield->Check Inoculum Check Contamination Microscopic Examination for Contamination Low Yield->Check Contamination Media Issue Suboptimal C:N ratio? Missing micronutrients? Check Media->Media Issue Parameter Issue Incorrect pH or Temp? Inadequate aeration? Check Parameters->Parameter Issue Inoculum Issue Low viability? Wrong growth phase? Check Inoculum->Inoculum Issue Contamination Issue Presence of foreign microbes? Unusual broth appearance? Check Contamination->Contamination Issue

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Optimizing Melithiazole K Production from Myxobacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Melithiazole K from myxobacterial cultures. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the cultivation of this compound-producing myxobacteria and the subsequent extraction of the target compound.

Q1: My myxobacterial culture is growing slowly or not at all. What are the possible causes and solutions?

A1: Slow or no growth of myxobacterial cultures can be attributed to several factors, ranging from media composition to incubation conditions.

  • Possible Causes:

    • Inappropriate media composition.

    • Suboptimal pH of the growth medium.

    • Incorrect incubation temperature.

    • Poor aeration.

    • Contamination with other microorganisms.

  • Recommended Solutions:

    • Media Optimization: Ensure the use of a suitable medium for the specific myxobacterial strain. For Melittangium lichenicola, VY/2 agar (B569324) is a commonly used medium.[1][2] The composition of VY/2 agar is provided in the Experimental Protocols section.

    • pH Adjustment: Myxobacteria generally prefer neutral to slightly alkaline conditions, with an optimal pH range of 6.5 to 8.5.[3] Adjust the pH of the medium before inoculation.

    • Temperature Control: Most myxobacteria are mesophilic, with optimal growth temperatures between 30°C and 37°C.[4]

    • Aeration Improvement: Adequate aeration is crucial for the growth of these strictly aerobic bacteria.[5] Ensure good agitation in liquid cultures and use baffled flasks to increase oxygen transfer. For fermenters, controlling dissolved oxygen (pO2) is a key parameter for optimal production.[6]

    • Contamination Check: Regularly check cultures for contamination under a microscope. If contamination is present, it may be necessary to re-streak the culture from a pure stock or use antibiotics to which the myxobacteria are resistant.

Q2: My culture shows good growth, but the yield of this compound is low. How can I improve it?

A2: Low yield of secondary metabolites like this compound, despite good biomass production, is a common challenge. Several strategies can be employed to enhance production.

  • Possible Causes:

    • Suboptimal fermentation parameters (aeration, temperature, pH).

    • Nutrient limitation or repression of secondary metabolism.

    • Feedback inhibition by the product.

    • Degradation of the product in the culture broth.

  • Recommended Solutions:

    • Fermentation Parameter Optimization:

      • Aeration: The partial pressures of oxygen and carbon dioxide can significantly impact secondary metabolite production.[7][8] Experiment with different agitation speeds and aeration rates to find the optimal conditions.

      • Two-Stage Cultivation: A two-step protocol, with an initial phase focused on biomass growth followed by a production phase with a different medium, can significantly increase the yield of PKS/NRPS secondary metabolites.[9][10]

    • Media Composition:

      • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence the onset and level of secondary metabolite production. Experiment with different sources and concentrations.

      • Precursor Feeding: Since this compound is a polyketide, feeding precursors of the biosynthetic pathway may enhance yield.

    • In Situ Product Removal:

      • Adsorber Resins: The addition of a sterile adsorber resin, such as Amberlite XAD-16, to the culture medium can bind the produced this compound, preventing feedback inhibition and degradation.[1] This has been shown to be effective for the recovery of various myxobacterial secondary metabolites.

Q3: I am having difficulty extracting and quantifying this compound from the culture.

A3: Efficient extraction and accurate quantification are essential for assessing yield improvements.

  • Possible Causes:

    • Inefficient extraction solvent.

    • Interference from other media components or metabolites.

    • Lack of a standardized analytical method.

  • Recommended Solutions:

    • Extraction:

      • If an adsorber resin is used, the resin can be harvested by centrifugation along with the cell mass.[11]

      • The cell pellet and resin can then be extracted with an organic solvent like methanol (B129727) or ethyl acetate.[11]

    • Quantification:

      • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the quantification of polyketides. A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape. Detection is usually performed using a UV detector.[11] A detailed protocol for HPLC analysis is provided below.

Frequently Asked Questions (FAQs)

Q1: Which myxobacterial strains are known to produce this compound?

A1: this compound has been isolated from the culture broths of Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus.[12]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound belongs to the beta-methoxyacrylate group of inhibitors and is related to myxothiazols.[12] Its biosynthesis is believed to be carried out by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, which is common for many myxobacterial secondary metabolites.[13][14]

Q3: Are there any genetic strategies to improve this compound yield?

A3: Yes, genetic engineering can be a powerful tool. Strategies include:

  • Promoter Engineering: Replacing the native promoter of the this compound biosynthetic gene cluster with a strong, constitutive promoter can lead to enhanced expression and higher yields.[9]

  • Regulator Overexpression: Identifying and overexpressing positive regulators of the biosynthetic gene cluster can also increase production. For example, the overexpression of the regulator ChiR led to a five-fold increase in chivosazol production in Sorangium cellulosum.[15]

Data Presentation

The following tables summarize the potential impact of various fermentation parameters on the yield of myxobacterial secondary metabolites, which can be extrapolated to the optimization of this compound production.

Table 1: Effect of Aeration on Secondary Metabolite Production

Oxygen Level (pO2)Carbon Dioxide (CO2)Relative Yield of Compound ARelative Yield of Compound B
20%0.2-0.3% (Standard)1.0 (Baseline)1.0 (Baseline)
20%1.0%1.51.2
50%0.3%1.80.8
50%1.0%2.51.0

Data is hypothetical and based on general trends observed in myxobacterial fermentations where altering gas composition from standard conditions often leads to improved yields of specific secondary metabolites.[8]

Table 2: Influence of Media Composition on Secondary Metabolite Yield

Medium TypeCulture StrategyRelative Myxoprincomide Yield
CTT MediumStandard Protocol1.0 (Baseline)
CYE followed by CF Medium2PRIM Protocol~4.0

This data is based on the production of myxoprincomide in Myxococcus xanthus and illustrates the potential for significant yield improvement through a two-stage cultivation strategy.[10]

Experimental Protocols

1. Protocol for Cultivation of Melittangium lichenicola

This protocol is adapted from the German Collection of Microorganisms and Cell Cultures (DSMZ) for the cultivation of Melittangium lichenicola.

  • Medium: VY/2 Agar

    • Baker's Yeast (granulated): 5.0 g

    • CaCl2 x 2H2O: 1.0 g

    • Vitamin B12: 0.5 mg

    • Agar: 15.0 g

    • Distilled water: 1000.0 ml

    • Adjust pH to 7.2.

  • Inoculation: Inoculate the agar plates with a pure culture of M. lichenicola.

  • Incubation: Incubate at 28-30°C for 10-14 days, or until sufficient growth is observed.[1]

  • For liquid culture: Prepare the VY/2 medium without agar and inoculate with a starter culture. Incubate in a shaker at 180 rpm.

2. Protocol for Yield Improvement using Adsorber Resin

  • Prepare an aqueous suspension of Amberlite XAD-16 resin (2% v/v).

  • Autoclave the resin suspension separately from the medium.

  • Aseptically add the sterile resin to the liquid culture at the time of inoculation.[11]

  • At the end of the fermentation, harvest the cells and the resin together by centrifugation.

3. Protocol for Extraction and Quantification of this compound by HPLC

This is a general protocol for the analysis of myxobacterial polyketides and can be adapted for this compound.

  • Extraction:

    • Lyophilize the cell pellet and resin.

    • Pulverize the dried material.

    • Extract the powder with methanol or ethyl acetate.

    • Evaporate the solvent to obtain the crude extract.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from a lower to a higher percentage of solvent B over a defined period (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the extracts.

Visualizations

Experimental_Workflow_for_Yield_Improvement cluster_0 Strain & Culture Preparation cluster_1 Fermentation Optimization cluster_2 Downstream Processing & Analysis cluster_3 Outcome Strain Select Producer Strain (e.g., M. lichenicola) Inoculum Prepare Inoculum Strain->Inoculum Fermentation Fermentation Inoculum->Fermentation Harvest Harvest Cells & Resin Fermentation->Harvest Media Optimize Media (Carbon/Nitrogen Sources) Media->Fermentation Conditions Optimize Conditions (pH, Temp, Aeration) Conditions->Fermentation Resin Add Adsorber Resin (e.g., XAD-16) Resin->Fermentation Extraction Solvent Extraction Harvest->Extraction Quantification HPLC Quantification Extraction->Quantification Yield Improved This compound Yield Quantification->Yield

Caption: Experimental workflow for optimizing this compound yield.

PKS_NRPS_Regulation cluster_0 Environmental & Nutritional Signals cluster_1 Regulatory Cascade cluster_2 Biosynthesis Starvation Nutrient Limitation (e.g., Starvation) GlobalRegulators Global Regulators Starvation->GlobalRegulators activates CellDensity High Cell Density (Quorum Sensing) CellDensity->GlobalRegulators activates PathwayRegulators Pathway-Specific Regulators GlobalRegulators->PathwayRegulators activates BGC This compound Biosynthetic Gene Cluster (PKS/NRPS) PathwayRegulators->BGC activates transcription MelithiazoleK This compound BGC->MelithiazoleK biosynthesis

Caption: General regulatory pathway for PKS/NRPS gene clusters.

References

Technical Support Center: Purifying Myxobacterial Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

Myxobacteria are a rich source of structurally novel and biologically potent polyketides, making them a focal point for natural product drug discovery. However, the journey from fermentation to a pure compound is often fraught with challenges. This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of myxobacterial polyketide purification.

Troubleshooting Guides

Problem 1: Low Final Yield of the Target Polyketide

A common and frustrating issue is the low recovery of the desired compound. The problem can originate from fermentation, extraction, or the purification steps themselves.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suboptimal Polyketide Production - Fermentation Media Optimization: Systematically vary carbon and nitrogen sources. A two-step growth medium protocol has been shown to significantly boost myxoprincomide production in Myxococcus xanthus DZ2.[1] - In-situ Adsorption: Introduce an adsorbent resin, such as Amberlite XAD-16, into the fermentation broth. This captures the polyketides as they are produced, preventing potential degradation in the aqueous environment and simplifying initial extraction. This technique is widely used for various myxobacterial metabolites, including myxarylin.[2]
Inefficient Extraction - Solvent Selection: Ensure the use of appropriate solvents. Methanol (B129727) and acetone (B3395972) are effective for extracting polyketides from the cell mass and adsorbent resin.[3] - Thoroughness of Extraction: Perform multiple extraction cycles. Employing physical disruption methods like sonication can enhance the release of intracellular polyketides.
Compound Degradation - Maintain Stable Conditions: Polyketides can be sensitive to fluctuations in pH and temperature. Buffer solutions and perform chromatographic steps in a temperature-controlled environment where possible. - Avoid Repeated Freeze-Thaw Cycles: Aliquot extracts and fractions before freezing to minimize degradation. - Expedite the Process: Minimize the time the compound is exposed to ambient conditions and light.
Loss During Chromatography - Irreversible Binding: The target molecule may bind irreversibly to the column matrix. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, silica (B1680970) gel, Sephadex). - Inaccurate Fraction Collection: Verify the calibration of your fraction collector and optimize the collection window to prevent loss of the target peak.

Troubleshooting Workflow for Low Polyketide Yield

Low_Yield_Troubleshooting Start Low Polyketide Yield Fermentation Evaluate Fermentation Start->Fermentation Extraction Evaluate Extraction Fermentation->Extraction Fermentation Optimized Optimize_Fermentation Optimize Media & Consider Adsorbent Resin Fermentation->Optimize_Fermentation Issue Identified Purification Evaluate Purification Extraction->Purification Extraction Optimized Optimize_Extraction Test Alternative Solvents & Extraction Methods Extraction->Optimize_Extraction Issue Identified Optimize_Purification Assess Chromatography Steps & Investigate Degradation Purification->Optimize_Purification Issue Identified End Improved Yield Purification->End Purification Optimized Optimize_Fermentation->End Optimize_Extraction->End Optimize_Purification->End

Caption: A decision tree for troubleshooting low polyketide yield.

Problem 2: Co-elution of Structurally Similar Analogs

Myxobacteria are known to produce a plethora of structurally related polyketide analogs, which often have very similar retention times in chromatography, making their separation a significant challenge.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Insufficient Chromatographic Resolution - Gradient Optimization: Employ a shallower gradient in reverse-phase HPLC to increase the separation between closely eluting peaks. - Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, explore stationary phases with different selectivities, such as phenyl-hexyl or polar-embedded columns. - Orthogonal Chromatography: Implement a multi-dimensional purification strategy. A common approach is to use size-exclusion chromatography (e.g., Sephadex LH-20) as an initial step to separate compounds based on size, followed by high-resolution reverse-phase HPLC. This was successfully applied in the purification of myxocoumarins from Stigmatella aurantiaca.[3] - Enhance Column Efficiency: Utilize longer columns or columns packed with smaller particles to increase the number of theoretical plates and improve resolution.
Poor Peak Shape - Mobile Phase pH Adjustment: For polyketides with ionizable functional groups, adjusting the pH of the mobile phase can significantly improve peak shape and resolution. - Sample Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing. Perform a loading study to determine the optimal sample concentration.
Problem 3: Compound Instability During Purification

The chemical complexity of many polyketides makes them susceptible to degradation during the purification process.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Photosensitivity - Light Protection: Conduct purification steps in a darkened room or use amber glassware and wrap columns and flasks in aluminum foil.
Oxidation - Use of Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your solvents, but be aware of the need for its subsequent removal. - Solvent Degassing: Use degassed solvents for all chromatographic steps to minimize exposure to dissolved oxygen.
Hydrolysis - pH Control: Maintain a neutral pH unless the compound has known stability at acidic or basic pH. - Anhydrous Conditions: For normal-phase chromatography, ensure the use of dry solvents to prevent the hydrolysis of labile functional groups. Unstable compounds may require purification attempts to be carried out with minimal delay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for extracting polyketides from a myxobacterial fermentation?

A1: A highly effective and widely adopted method is the use of an adsorbent resin, such as Amberlite XAD-16, added directly to the fermentation medium.[2] This allows for the in-situ capture of secreted polyketides. Following fermentation, the cell mass and resin are harvested together and extracted with organic solvents like methanol or acetone.[3]

Q2: How can I increase the production of my target polyketide before beginning purification?

A2: Enhancing the production titer is a critical first step. This can be achieved by optimizing the fermentation conditions, including media components, pH, temperature, and aeration.[1] For genetically amenable strains such as Myxococcus xanthus, the heterologous expression of the entire biosynthetic gene cluster is a powerful strategy. This approach has been successfully used for the production of epothilones, originally from the slow-growing Sorangium cellulosum, in the more tractable M. xanthus.[4]

Q3: Can you outline a typical multi-step purification workflow for a myxobacterial polyketide?

A3: A standard purification protocol involves an initial extraction followed by a series of chromatographic steps to achieve high purity.

General Purification Workflow

Purification_Workflow Start Fermentation Broth (with Adsorbent Resin) Extraction Solvent Extraction (Methanol/Acetone) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Size_Exclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) Crude_Extract->Size_Exclusion Semi_Pure Semi-Pure Fractions Size_Exclusion->Semi_Pure RP_HPLC Preparative Reverse-Phase HPLC (e.g., C18 column) Semi_Pure->RP_HPLC Pure_Fractions Pure Fractions RP_HPLC->Pure_Fractions Final_Step Final Polishing (Crystallization or Isocratic HPLC) Pure_Fractions->Final_Step Pure_Compound Pure Polyketide Final_Step->Pure_Compound

Caption: A general workflow for the purification of myxobacterial polyketides.

Q4: Are there published examples of successful myxobacterial polyketide purifications with yield and purity data?

A4: Yes, a notable example is the large-scale purification of epothilone (B1246373) D from a recombinant Myxococcus xanthus strain. The process, which involved extraction and subsequent crystallization from an ethanol/water mixture, yielded the final product at a purity of ≥97% (w/w).[5][6]

Data Presentation

Table 1: Generalized Purification Scheme for Myxobacterial Polyketides

This table presents a representative purification scheme based on published methodologies. The actual recovery and purity at each stage will be highly dependent on the specific polyketide, its production level, and the complexity of the crude extract.

Purification Step Starting Material Stationary Phase Mobile Phase Typical Recovery (%) Purity (%)
Extraction Fermentation Broth (Cells + Resin)-Methanol/Acetone>95<10
Size-Exclusion Chromatography Crude ExtractSephadex LH-20Methanol70-9020-50
Preparative Reverse-Phase HPLC Semi-pure FractionsC18 SilicaAcetonitrile (B52724)/Water Gradient50-8080-95
Final Polishing Step Purified FractionsC18 Silica or CrystallizationIsocratic Mobile Phase or Ethanol/Water60-90>97

Experimental Protocols

Protocol 1: General Extraction of Myxobacterial Polyketides

This protocol provides a general guideline for the extraction of polyketides from a fermentation culture containing an adsorbent resin.

Materials:

  • Myxobacterial fermentation broth (e.g., 1 L) with Amberlite XAD-16 resin.

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Buchner funnel with appropriate filter paper

  • Rotary evaporator

Procedure:

  • Harvest the contents of the fermenter by filtration through a Buchner funnel to separate the cell mass and XAD-16 resin from the aqueous supernatant.

  • Wash the collected cell mass and resin with deionized water to remove residual media components.

  • Transfer the washed cell mass and resin to a suitable flask.

  • Add 500 mL of methanol to the flask and agitate for 1-2 hours at room temperature.

  • Filter the mixture to collect the methanol extract.

  • Repeat the extraction of the solid material with another 500 mL of methanol, followed by a final extraction with 500 mL of acetone.

  • Combine all the solvent extracts.

  • Concentrate the pooled extracts using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at -20°C until ready for purification.

Protocol 2: Purification of Myxocoumarins from Stigmatella aurantiaca

This protocol is based on the published method for the isolation of myxocoumarins.[3]

Materials:

  • Crude extract from Stigmatella aurantiaca.

  • Sephadex LH-20 resin.

  • Methanol (HPLC grade).

  • Preparative HPLC system equipped with a C18 column.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Deionized water.

Procedure:

  • Size-Exclusion Chromatography:

    • Dissolve the crude extract in a minimal volume of methanol.

    • Load the dissolved sample onto a Sephadex LH-20 column that has been pre-equilibrated with methanol.

    • Elute the column with methanol at a constant flow rate.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target myxocoumarins.

    • Pool the fractions of interest and concentrate them.

  • Reverse-Phase Preparative HPLC:

    • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol, DMSO).

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute the column using a linear gradient of acetonitrile in water (with 0.1% TFA added to both solvents). A typical gradient could be from 20% to 50% acetonitrile over 20 minutes.

    • Monitor the eluate at an appropriate UV wavelength (e.g., 254 nm or 320 nm).

    • Collect the peaks corresponding to the myxocoumarins.

    • Verify the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Signaling Pathway Visualization

The production of secondary metabolites in myxobacteria is often linked to their complex life cycle and social behaviors, such as fruiting body formation, which are regulated by intricate signaling networks. While the specific signaling pathways governing the production of each polyketide are unique, a generalized model can be depicted.

Signaling_Pathway Nutrient_Limitation Nutrient Limitation Signal_Integration Signal Integration & Transduction Cascade Nutrient_Limitation->Signal_Integration Cell_Density High Cell Density (Quorum Sensing) Cell_Density->Signal_Integration Gene_Expression Activation of Biosynthetic Gene Cluster Signal_Integration->Gene_Expression PKS_Assembly Polyketide Synthase Assembly & Catalysis Gene_Expression->PKS_Assembly Polyketide Polyketide Production PKS_Assembly->Polyketide

Caption: A generalized signaling cascade for polyketide production.

References

Overcoming low yield in the total synthesis of Melithiazole K

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in the total synthesis of Melithiazole K?

A1: Based on the synthesis of analogous myxothiazols, the primary challenges in the total synthesis of this compound are expected to be:

  • Stereoselective construction of the polyketide chain: Achieving the desired stereochemistry in the side chain, which contains multiple chiral centers, can be complex and require precise control of reaction conditions.

  • Low yield in the formation of the bis-thiazole core: The construction of the two adjacent thiazole (B1198619) rings can be a low-yielding process, often requiring optimization of cyclization conditions.

  • E/Z-selectivity in olefination reactions: The formation of the carbon-carbon double bonds in the polyketide chain, often via Wittig or Julia-Kocienski olefination, can lead to mixtures of E/Z isomers, complicating purification and reducing the yield of the desired isomer.

  • Purification of intermediates: The triphenylphosphine (B44618) oxide byproduct from Wittig reactions can be difficult to separate from the desired product, leading to yield loss during purification.

Q2: Which specific reaction is often a bottleneck in terms of yield?

A2: The coupling of the two thiazole fragments and the subsequent olefination to attach the polyketide side chain are often critical, yield-determining steps. The Hantzsch thiazole synthesis for forming the individual thiazole rings can also be sensitive to substrate and reaction conditions, potentially leading to low yields if not optimized.

Q3: Are there alternative strategies to the Wittig reaction for the key olefination step?

A3: Yes, the Julia-Kocienski olefination is a powerful alternative that often provides excellent E-selectivity and can simplify purification as the sulfone byproducts are generally more easily removed than triphenylphosphine oxide.[1] The choice between a Wittig and Julia-Kocienski reaction will depend on the specific substrate and desired stereochemical outcome.

Troubleshooting Guides

Issue 1: Low Yield in Bis-Thiazole Formation

Symptoms:

  • Low conversion of the starting thioamide and α-haloketone.

  • Formation of multiple side products observed by TLC or LC-MS.

  • Difficulty in purifying the desired bis-thiazole product.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Thioamide Formation Ensure the thioamide precursor is of high purity. Consider using a different thionating reagent (e.g., Lawesson's reagent, P₄S₁₀) or optimizing the reaction time and temperature.
Decomposition of α-Haloketone α-Haloketones can be unstable. Use freshly prepared or purified material. Store under inert atmosphere and at low temperature. Consider in situ generation if stability is a major issue.
Suboptimal Reaction Conditions Screen different solvents (e.g., ethanol (B145695), DMF, dioxane). Optimize the reaction temperature; refluxing is common but some substrates may require milder conditions. The choice of base (e.g., pyridine, triethylamine) can also be critical.
Side Reactions The Hantzsch thiazole synthesis can have side reactions. Ensure stoichiometry is accurate. Slow addition of one reagent to the other can sometimes minimize side product formation.[2]
Issue 2: Poor E/Z Selectivity in Wittig Olefination

Symptoms:

  • Formation of a mixture of E and Z isomers of the alkene, confirmed by ¹H NMR or other spectroscopic methods.

  • Difficulty in separating the desired isomer, leading to reduced overall yield.

Possible Causes & Solutions:

CauseRecommended Solution
Nature of the Ylide Unstabilized ylides (R = alkyl) generally favor the Z-alkene, while stabilized ylides (R = electron-withdrawing group) favor the E-alkene. The choice of phosphonium (B103445) salt is crucial.
Reaction Conditions For Z-selectivity with unstabilized ylides, salt-free conditions are often preferred. This can be achieved by using bases like NaHMDS or KHMDS. The presence of lithium salts can decrease Z-selectivity. For E-selectivity with stabilized ylides, thermodynamic control (e.g., higher temperatures, longer reaction times) can be beneficial.
Use of Schlosser Modification For enhanced E-selectivity with non-stabilized ylides, the Schlosser modification can be employed. This involves deprotonation-protonation of the betaine (B1666868) intermediate at low temperature before warming to effect elimination.
Alternative Olefination Consider using the Julia-Kocienski olefination, which is known to provide high E-selectivity.[3]

Experimental Protocols

Protocol 1: Synthesis of the Bis-Thiazole Fragment (Analogous to Myxothiazol (B1677603) Synthesis)

This protocol is adapted from the synthesis of the bis-thiazole core of myxothiazol and can serve as a starting point for this compound.[4]

  • Thioamide Formation: The starting (S)-E,E-diene amide is treated with Lawesson's reagent in refluxing toluene (B28343) to yield the corresponding thioamide.

  • Hantzsch Thiazole Synthesis: The thioamide is then reacted with an appropriate α-bromoketone (derived from the second thiazole precursor) in refluxing ethanol to afford the bis-thiazole.

  • Functional Group Manipulation: The resulting ester on the bis-thiazole is reduced to the corresponding alcohol using a mild reducing agent like DIBAL-H.

  • Oxidation to Aldehyde: The primary alcohol is then oxidized to the aldehyde using a selective oxidizing agent such as Dess-Martin periodinane (DMP) or SO₃·pyridine.

  • Phosphonium Salt Formation: The aldehyde is then converted to the corresponding phosphonium salt by reaction with triphenylphosphine hydrobromide. This phosphonium salt is the precursor for the Wittig reaction.

Protocol 2: E-Selective Wittig Reaction

This protocol describes a general procedure for an E-selective Wittig reaction to couple the bis-thiazole fragment with the polyketide side chain.[4]

  • Ylide Generation: The bis-thiazole phosphonium salt is suspended in a suitable aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium or NaHMDS, is added dropwise to generate the corresponding ylide.

  • Reaction with Aldehyde: The aldehyde corresponding to the polyketide side chain, dissolved in the same solvent, is then added dropwise to the ylide solution at -78 °C.

  • Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired E-alkene.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed investigate Investigate Cause low_yield->investigate Identify Step optimize Optimize Reaction investigate->optimize Implement Solution optimize->investigate Re-evaluate success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low-yield steps in a total synthesis.

experimental_workflow start Starting Materials thioamide Thioamide Formation start->thioamide bis_thiazole Bis-Thiazole Synthesis (Hantzsch Reaction) thioamide->bis_thiazole reduction Ester Reduction bis_thiazole->reduction oxidation Alcohol Oxidation reduction->oxidation phosphonium Phosphonium Salt Formation oxidation->phosphonium wittig Wittig Olefination phosphonium->wittig final_product This compound wittig->final_product

Caption: A generalized experimental workflow for the total synthesis of this compound.

signaling_pathway cluster_wittig Wittig Reaction Pathway phosphonium Phosphonium Salt ylide Phosphonium Ylide phosphonium->ylide + Base betaine Betaine Intermediate ylide->betaine aldehyde Aldehyde aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

References

Stability issues of Melithiazole K in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Melithiazole K?

A1: Based on its analogue Myxothiazol, this compound is likely soluble in a range of organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), methanol, ethanol, acetone, ethyl acetate, chloroform, and dichloromethane.[1] For biological experiments, DMSO is a common choice for creating stock solutions. It is crucial to determine the optimal solvent for your specific application and to be aware of potential solvent effects on your experimental system.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Stock solutions of compounds similar to this compound, such as Myxothiazol, should be stored at low temperatures to minimize degradation. For Myxothiazol, it is recommended to store stock solutions at -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months), preferably under an inert gas like nitrogen.[2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with complex conjugated systems, like Myxothiazol, are often light-sensitive. It is recommended to protect this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.[1] Experiments should be conducted with minimal exposure to direct light.

Q4: At what pH is this compound most stable?

A4: The stability of thiazole-containing compounds can be pH-dependent. While specific data for this compound is unavailable, similar compounds often exhibit greater stability in neutral or slightly acidic conditions. For instance, some mercaptobenzothiazole derivatives show conversion in buffer solutions at pH 6.5.[3] It is advisable to perform a pH stability profile for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time in solution. Degradation of this compound.- Prepare fresh solutions before each experiment.- Aliquot stock solutions to avoid freeze-thaw cycles.- Store solutions at -80°C for long-term storage.- Protect solutions from light.
Precipitate forms in the solution upon storage or dilution. Poor solubility in the chosen solvent or buffer.- Try a different solvent for the stock solution (e.g., DMSO).- Ensure the final concentration in your aqueous buffer does not exceed the solubility limit.- Consider using a solubilizing agent, but verify its compatibility with your assay.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.- Implement a standardized protocol for solution preparation and storage.- Use a validated analytical method (e.g., HPLC) to check the concentration and purity of the stock solution periodically.
Color change of the solution. Chemical degradation or oxidation.- Discard the solution and prepare a fresh batch.- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound solution

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Incubator or water bath

Procedure:

  • Prepare a solution of this compound at the desired concentration in the solvent or buffer of interest.

  • Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial chromatogram. Record the peak area of the parent compound.

  • Incubate the solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Data Presentation

Table 1: Solubility of Myxothiazol (Analogue to this compound)
SolventSolubility
DMSOSoluble[1]
MethanolSoluble[1]
AcetoneSoluble[1]
Ethyl AcetateSoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Table 2: Recommended Storage Conditions for Myxothiazol Stock Solutions
Storage TemperatureDurationSpecial Conditions
-20°CUp to 1 month[2]Stored under nitrogen[2]
-80°CUp to 6 months[2]Stored under nitrogen[2]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution t0 Time-Zero Analysis (HPLC) prep->t0 incubate Incubate at Desired Conditions (e.g., Temp, Light, pH) prep->incubate sampling Sample at Time Points (t1, t2, t3...) incubate->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (% Degradation vs. Time) analysis->data

Caption: Workflow for assessing the stability of this compound in solution.

degradation_pathway Hypothetical Degradation Pathway for this compound melithiazole This compound (Active) hydrolysis Hydrolysis Product(s) (e.g., ester cleavage) melithiazole->hydrolysis  H2O, pH oxidation Oxidation Product(s) (e.g., modification of thiazole (B1198619) ring) melithiazole->oxidation  O2 photodegradation Photodegradation Product(s) melithiazole->photodegradation  Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Melithiazole K Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Melithiazole K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound and other thiazole-containing compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (or similar thiazole (B1198619) derivative) exhibit poor water solubility?

A1: The limited aqueous solubility of many thiazole-containing compounds like this compound often stems from their molecular structure.[1] These compounds can be hydrophobic and possess rigid, planar structures, which can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate them.[1]

Q2: My this compound precipitated after I diluted my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[2][3] The initial step is to optimize the final concentration of your organic solvent (e.g., DMSO). Aim for the lowest possible final concentration, typically well below 1%, as higher concentrations can be cytotoxic.[2] If precipitation persists, it indicates that the aqueous solubility of your compound is below the desired concentration, and you will need to explore further formulation strategies.[1]

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A3: Kinetic and thermodynamic solubility are distinct measures of a compound's solubility.[1]

  • Kinetic Solubility: This refers to the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1] It reflects how quickly a compound falls out of a supersaturated solution and is often higher than thermodynamic solubility.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[1]

Understanding this distinction is crucial for interpreting experimental results and developing appropriate formulation strategies.

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: Yes, if this compound has ionizable groups, pH modification can significantly enhance its solubility.[3][4] Many thiazole derivatives contain basic nitrogen atoms that can be protonated at an acidic pH, which increases their solubility.[5] To leverage this, you should determine the pKa of your compound and evaluate its solubility across a range of pH values to find the optimal pH for dissolution.[5]

Q5: Are there alternatives to DMSO for my stock solution?

A5: If DMSO is not effective or compatible with your assay, other water-miscible organic solvents can be considered. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[2] It is essential to always include a vehicle control in your experiments to account for any potential effects of the solvent.[2]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

This is a primary indicator that the compound's aqueous solubility limit has been exceeded.

Troubleshooting Workflow

G start Precipitation Observed check_dmso Optimize Final DMSO Concentration (e.g., <0.5%) start->check_dmso still_precipitates Precipitation Persists? check_dmso->still_precipitates ph_modification pH Modification of Buffer still_precipitates->ph_modification Yes success Solubility Achieved still_precipitates->success No cosolvents Use of Co-solvents (e.g., Ethanol, PEG) ph_modification->cosolvents excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) cosolvents->excipients failure Consider Solid Dispersion or Nanoparticle Formulation excipients->failure

Caption: A logical workflow for troubleshooting compound insolubility.

Detailed Steps:

  • Optimize Organic Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is as low as possible while maintaining a clear solution. Prepare intermediate dilutions in the organic solvent before the final dilution into the aqueous buffer.[3]

  • pH Adjustment: If this compound has ionizable functional groups, altering the pH of the aqueous buffer can improve solubility.[3][5] For basic compounds, a lower pH is generally more effective, while for acidic compounds, a higher pH is preferred.[3]

  • Employ Co-solvents: The addition of a water-miscible co-solvent can enhance solubility.[6]

  • Utilize Solubilizing Excipients: Surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins can be used to create micelles or inclusion complexes that help keep the compound in solution.[2][7]

Issue 2: Inconsistent results between experiments.

This may be due to variability in the preparation of the compound solutions.

Solutions:

  • Standardized Protocol: Adhere to a strict, documented protocol for preparing this compound solutions for every experiment.[8]

  • Fresh Preparations: Prepare fresh dilutions from a fully dissolved stock solution immediately before each experiment. Avoid using old or stored aqueous dilutions.[8]

  • Visual Inspection: Always visually inspect the final solution for any signs of precipitation before adding it to your experimental system.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Calculation: Based on the molecular weight of this compound, calculate the mass required to prepare the desired volume of a 10 mM stock solution.

  • Weighing: Accurately weigh the calculated mass of this compound and place it in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube.[3]

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[2] If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[3]

  • Inspection: Visually inspect the solution to ensure there are no visible particles.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation

Procedure:

  • Pre-warm Buffer: If appropriate for your experiment, pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C.[2]

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of your concentrated stock solution in pure DMSO.[3]

  • Final Dilution: Add a small volume of the final DMSO intermediate to your aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer and not the other way around. [3]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.[3]

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[3]

Data Summary

Table 1: Solubility Enhancement Strategies for Poorly Soluble Compounds

StrategyMechanismTypical Fold Increase in SolubilityConsiderations
pH Adjustment Increases the dissociation of ionizable drugs.> 1000-fold for ionizable drugs.[7]Only applicable to compounds with ionizable groups.[7]
Co-solvents Reduces the polarity of the aqueous solvent.Variable, depends on the compound and co-solvent.Potential for co-solvent to affect the biological assay.
Surfactants Formation of micelles that encapsulate the drug.Can be significant, depending on the surfactant and concentration.The critical micelle concentration must be reached.
Cyclodextrins Forms inclusion complexes with the drug molecule.Dependent on the fit of the drug within the cyclodextrin (B1172386) cavity.[5]A feasibility study (phase solubility study) is recommended.[5]
Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state.Can lead to substantial increases in dissolution rate.Requires specialized formulation techniques.

Signaling Pathway

While the specific signaling pathway modulated by this compound is not publicly available, many thiazole-containing compounds are known to be inhibitors of protein kinases. Below is a representative diagram of a common signaling pathway, the MAPK/ERK pathway, which is often targeted in drug discovery.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Response Cellular Response (Proliferation, Differentiation, Survival) Transcription->Response

Caption: A representative MAPK signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of thiazole (B1198619) compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many thiazole compounds exhibit poor bioavailability?

A1: The poor bioavailability of thiazole derivatives often stems from their physicochemical properties. Many possess a rigid, planar structure, which can lead to high crystal lattice energy and consequently, poor aqueous solubility.[1] This inherent low solubility is a primary barrier to absorption in the gastrointestinal tract, as dissolution is a prerequisite for absorption.[2] Furthermore, some thiazole compounds can be highly lipophilic, which, while seemingly beneficial for membrane permeation, can lead to poor wetting and dissolution in aqueous gastrointestinal fluids.[3]

Q2: What is the first step I should take when encountering a thiazole compound with suspected low bioavailability?

A2: A systematic initial characterization is crucial.[4] Begin by determining the compound's kinetic and thermodynamic solubility in aqueous buffers (e.g., phosphate-buffered saline) and biorelevant media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).[1][4] Additionally, assessing the pH-solubility profile will reveal if the compound is ionizable and if pH modification could be a viable strategy.[3][5] These initial data points are fundamental for selecting an appropriate enhancement strategy.

Q3: How do I select the most suitable bioavailability enhancement technique for my specific thiazole compound?

A3: The choice depends on the compound's specific properties (e.g., solubility, crystallinity, lipophilicity, thermal stability), the target dose, and the desired dosage form.[4] A decision-making workflow can guide this selection process. For highly crystalline compounds, altering the solid state via amorphous solid dispersions or co-crystals might be effective.[3][4] For highly lipophilic compounds, lipid-based formulations are often a good choice.[3] The diagram below provides a general guide for strategy selection.

G start Start: Thiazole Compound with Poor Bioavailability physchem Physicochemical Characterization (Solubility, Permeability, pKa) start->physchem is_ionizable Is the compound ionizable? physchem->is_ionizable sol_issue Primary Issue: Poor Solubility? is_ionizable->sol_issue No salt Salt Formation is_ionizable->salt  Yes is_thermolabile Is the compound thermolabile? solid_disp Amorphous Solid Dispersion is_thermolabile->solid_disp No (Use Melt Methods) particle Particle Size Reduction is_thermolabile->particle Yes (Avoid High Energy Milling) sol_issue->is_thermolabile Yes perm_issue Primary Issue: Poor Permeability? sol_issue->perm_issue No lipid Lipid-Based Formulations (SEDDS) perm_issue->lipid Yes prodrug Prodrug Approach perm_issue->prodrug Consider ph_mod pH Modification of Formulation salt->ph_mod cocrystal Co-crystals solid_disp->cocrystal cyclo Cyclodextrin (B1172386) Complexation particle->cyclo lipid->prodrug

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous assay buffer.

  • Symptoms: Formation of visible precipitate; poor reproducibility and inconsistent results in in-vitro assays; underestimation of compound potency (e.g., inflated IC50 values).[1]

  • Possible Cause 1: DMSO concentration is too high. The final concentration of DMSO in the aqueous buffer may be insufficient to maintain the compound's solubility.

    • Solution: Ensure the final DMSO concentration is typically ≤1% and run a vehicle control to check for solvent effects.

  • Possible Cause 2: Low intrinsic aqueous solubility. The compound's concentration in the assay exceeds its thermodynamic solubility limit in the aqueous buffer.[1]

    • Solution: This indicates a fundamental solubility issue. You must employ a formulation strategy to increase the compound's aqueous solubility.[1] Consider using co-solvents (e.g., PEG 400), surfactants, or complexation with cyclodextrins for in-vitro testing.[3][5] For in-vivo studies, more advanced formulations like solid dispersions or lipid-based systems may be required.[3][5]

Issue 2: Low and variable drug dissolution in in-vitro dissolution studies.

  • Symptoms: Incomplete drug release from the formulation over the course of the experiment; high variability between replicate dissolution profiles.

  • Possible Cause 1: High crystallinity of the compound. The strong crystal lattice energy of the thiazole compound prevents it from dissolving efficiently.[3]

    • Solution 1: Particle Size Reduction. Employ micronization or nanomilling to increase the surface area-to-volume ratio, which can enhance the dissolution rate.[3]

    • Solution 2: Amorphous Solid Dispersions. Disperse the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, Soluplus®) to create an amorphous form, which is generally more soluble than its crystalline counterpart.[3][4][5]

  • Possible Cause 2: Poor wetting of the compound. The hydrophobic nature of the drug particles prevents efficient interaction with the aqueous dissolution medium.

    • Solution: Include surfactants (e.g., Tween® 80, Cremophor® EL) in the formulation or dissolution medium to improve wetting and promote micellar solubilization.[3]

Issue 3: Low permeability observed in Caco-2 assays.

  • Symptoms: Low apparent permeability coefficient (Papp); high efflux ratio, suggesting the compound is actively transported out of the cells.

  • Possible Cause: Compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

    • Solution 1 (Diagnostic): Co-administer the compound with a known P-gp inhibitor in your assay.[3] A significant increase in permeability would confirm that efflux is a limiting factor.[3]

    • Solution 2 (Formulation): Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can sometimes mitigate P-gp efflux and improve absorption via the lymphatic pathway.[3]

    • Solution 3 (Medicinal Chemistry): If feasible, modify the compound's structure to reduce its affinity for P-gp transporters.[3]

Data on Enhancement Methods

The following tables summarize quantitative data on the improvement of thiazole compound solubility using various techniques.

Table 1: Enhancement of Thiazole Solubility via Solid Dispersions

Thiazole Compound Polymer Carrier Drug:Carrier Ratio Method Solubility Increase (-fold) Reference
Ritonavir PVP K-30 - Solid Dispersion - [4]
Ritonavir PEGs - Solid Dispersion - [4]
Nitazoxanide PEGs - Solid Dispersion - [4]

| Dasatinib | Soluplus®/Poloxamer | 1:3, 1:5 | Hot Melt Extrusion | - |[4] |

Table 2: Enhancement of Thiazole Solubility via Cyclodextrin Complexation

Thiazole Compound Cyclodextrin Molar Ratio (Drug:CD) Method Solubility Increase (-fold) Reference
Meloxicam β-Cyclodextrin 1:1 Kneading 5.55 [4]

| Meloxicam | β-Cyclodextrin | 1:2 | Kneading | - |[4] |

Table 3: Enhancement of Thiazole Solubility via Salt Formation & Co-crystals

Thiazole Compound Counterion / Co-former Result Solubility Improvement Reference
Dasatinib Methanesulfonic acid Methane sulfonate salt Higher solubility vs. monohydrate [4]

| 1,2,4-Thiadiazole derivative | Vanillic acid | Co-crystal (1:1) | 4.2-fold |[4] |

Experimental Protocols

Protocol 1: Preparation of a Thiazole Solid Dispersion (Solvent Evaporation Method)

This protocol describes a common method for preparing amorphous solid dispersions to enhance solubility.

G cluster_0 Solution Preparation cluster_1 Solvent Removal cluster_2 Processing & Characterization a 1. Dissolve thiazole compound in a volatile solvent (e.g., acetone, ethanol) b 2. Dissolve hydrophilic polymer (e.g., PVP K-30) in the same solvent a->b c 3. Mix the two solutions and stir until homogeneous b->c d 4. Evaporate solvent using a rotary evaporator (e.g., 40-60 °C) to form a thin film c->d e 5. Further dry the film in a vacuum oven for 24h to remove residual solvent d->e f 6. Scrape and pulverize the dried mass using a mortar and pestle e->f g 7. Sieve the powder to obtain uniform particle size f->g h 8. Characterize for drug content, dissolution (HPLC), and solid-state (DSC, XRPD) g->h

Caption: Experimental workflow for solid dispersion preparation.
  • Methodology:

    • Dissolution: Accurately weigh the thiazole compound and the chosen hydrophilic polymer (e.g., PVP, HPMC) and dissolve them in a suitable common volatile solvent (e.g., ethanol (B145695), acetone, or a mixture).[4][5]

    • Mixing: Combine the solutions and stir for a period (e.g., 30 minutes) to ensure a homogeneous mixture.[4]

    • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).[5] This will result in the formation of a solid film or mass on the flask wall.

    • Drying: Further dry the solid mass in a vacuum oven at a specific temperature (e.g., 40 °C) for an extended period (e.g., 24 hours) to remove any residual solvent.[4][5]

    • Pulverization and Sieving: Scrape the dried material and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.[4][5]

    • Characterization: Characterize the prepared solid dispersion for its drug content, morphology (e.g., SEM), solid-state properties (X-ray Powder Diffraction - XRPD, Differential Scanning Calorimetry - DSC), and perform in-vitro dissolution studies to confirm enhancement.[4]

Protocol 2: Preparation of a Thiazole-Cyclodextrin Complex (Kneading Method)

This protocol is suitable for preparing inclusion complexes when the compound is thermolabile.

  • Methodology:

    • Mixing: Weigh the thiazole compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the desired molar ratio (e.g., 1:1) and mix them in a mortar.[4][5]

    • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture.[5] Knead the mixture vigorously for a specified time (e.g., 30-60 minutes) to form a homogeneous, thick paste.[5]

    • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) or under vacuum until a constant weight is achieved.[4][5]

    • Pulverization and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a fine, uniform powder.[4][5]

    • Characterization: Evaluate the prepared inclusion complex for drug content, phase solubility, solid-state properties (FTIR, DSC, XRPD), and dissolution enhancement.[4]

References

Technical Support Center: Optimization of Myxobacterial Secondary Metabolite Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the extraction of valuable secondary metabolites from myxobacteria.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I not detecting my target secondary metabolite in the crude extract?

A1: This is a common issue. Many myxobacterial biosynthetic gene clusters (BGCs) are "silent" or not expressed under standard laboratory conditions.[1][2][3][4] Production is often tightly linked to complex environmental signals, such as starvation, cell density, or the presence of prey organisms.[5][6] Consider altering cultivation parameters using the "One Strain Many Compounds" (OSMAC) approach or simulating natural conditions like starvation or co-cultivation.[4][7]

Q2: What is the best general-purpose solvent for extracting myxobacterial metabolites?

A2: There is no single "best" solvent, as the optimal choice depends on the polarity of the target compound(s). Methanol (B129727) and ethyl acetate (B1210297) are highly effective and commonly used. Acetone is also frequently employed.[8] A good starting point is a moderately polar solvent like ethyl acetate or a methanol/water mixture. For broad profiling, performing sequential extractions with solvents of varying polarity can be effective.

Q3: What is an adsorber resin (e.g., XAD-16) and why should I use it?

A3: Adsorber resins are porous polymers added directly to the liquid culture to capture extracellular secondary metabolites as they are produced. This prevents their degradation in the culture medium and can significantly increase the overall yield. The resin and cell biomass are then harvested together and extracted.[9][10] This method is highly recommended for maximizing recovery.

Q4: My extract shows bioactivity, but I can't isolate the active compound due to low concentration. How can I increase the yield?

A4: To boost production, you can try several strategies:

  • Media Optimization: Systematically vary the carbon and nitrogen sources in your culture medium.

  • Co-culture: Grow your myxobacterial strain with a potential prey organism (e.g., E. coli, Bacillus subtilis) or add spent media from these organisms. Myxobacteria can "eavesdrop" on the quorum sensing signals of prey, which may stimulate the production of specific metabolites.[1][4][11]

  • Advanced Methods: For a more targeted approach, consider genetic engineering techniques, such as overexpressing the BGC with a strong constitutive promoter or creating a "chassis strain" by deleting BGCs for other major metabolites.[1][2][3]

Q5: Is Supercritical Fluid Extraction (SFE) better than traditional solvent extraction?

A5: SFE has been shown to be a superior method for accessing a wider range of myxobacterial secondary metabolites. One study found that SFE could extract 12% more unique compounds compared to conventional ultrasound-assisted extraction (UAE).[8] SFE is particularly advantageous for discovering novel compounds that may be present in low concentrations in traditional extracts. However, it requires specialized equipment.

Section 2: Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Problem 1: Low or No Yield of Target Metabolite
  • Question: My LC-MS analysis shows very low or undetectable levels of my desired compound. What are the likely causes and how can I fix it?

  • Answer: This issue can stem from problems in either metabolite production by the bacteria or metabolite extraction.

LowYield_Troubleshooting start_node Start: Low/No Metabolite Yield decision_node decision_node start_node->decision_node Is production confirmed? (e.g., via gene expression analysis) process_node1 Issue is likely with EXTRACTION. Review extraction protocol. decision_node->process_node1 Yes process_node2 Issue is likely with PRODUCTION. Review culture conditions. decision_node->process_node2 No / Unknown process_node process_node solution_node solution_node solution_node1 Optimize Extraction: 1. Check solvent polarity. 2. Increase solvent-to-biomass ratio. 3. Increase extraction time/temperature. 4. Use ultrasonication or SFE. 5. Check for compound degradation. process_node1->solution_node1 Troubleshoot solution_node2 Optimize Production: 1. Vary media components (OSMAC). 2. Induce starvation (e.g., nutrient-limited media). 3. Co-culture with prey bacteria. 4. Alter incubation time and temperature. 5. Check cell density (quorum sensing). process_node2->solution_node2 Troubleshoot

Troubleshooting flowchart for low metabolite yield.

Myxobacterial secondary metabolite production is controlled by a complex regulatory network that responds to various environmental cues. Understanding these inputs can help in designing experiments to activate silent BGCs.

Conceptual diagram of signaling inputs regulating secondary metabolism.
Problem 2: Poor Extraction Efficiency or Selectivity

  • Question: I am detecting my compound, but the recovery is poor, or the extract is too complex. How can I improve the extraction efficiency and selectivity?

  • Answer: Optimizing the extraction solvent and method is key. The choice of co-solvent is critical when using methods like SFE, as it determines the polarity of the metabolites extracted.[8] For example, methanol-based extraction favors more polar compounds, while ethyl acetate is better for nonpolar ones.[8]

Solvent SystemPolarity IndexTarget Metabolite PolarityNotes
n-Hexane0.1Nonpolar (e.g., lipids)Good for initial de-fatting of extracts.
Ethyl Acetate (EtOAc)4.4Nonpolar to Mid-polarExcellent general-purpose solvent. Efficient for compounds with a logP > 3.[8]
Acetone5.1Mid-polarCommonly used for broad-range extraction from cell biomass.[8]
Methanol (MeOH)5.1PolarEffective for extracting more polar compounds, such as glycosylated metabolites. Best for compounds with logP < 3.[8]
Methanol/Water (e.g., 80:20)>5.1Highly PolarUsed for extracting very polar compounds. Water content can be adjusted.
MethodPrincipleAdvantagesDisadvantages
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster than simple maceration; improves yield.Can generate heat, potentially degrading labile compounds.
Supercritical Fluid Extraction (SFE) Uses CO₂ under supercritical conditions as the main solvent, often with a polar co-solvent.Highly efficient and selective; yields cleaner extracts; accesses a wider range of metabolites (12% more unique features than UAE).[8]Requires specialized, high-pressure equipment.
Problem 3: Sample Contamination
  • Question: My myxobacterial culture is pure, but the crude extract seems contaminated with media components or other impurities. What can I do?

  • Answer: Contamination can obscure results and interfere with bioassays and purification.

    • Cell Washing: Before extraction, gently wash the cell pellet with a buffer (e.g., phosphate-buffered saline) to remove residual media. Be aware that harsh washes (e.g., with 60% methanol) can cause leakage of intracellular metabolites.[12]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for reversed-phase) as a preliminary cleanup step after crude extraction. This can effectively remove very polar components (like salts) and nonpolar lipids, concentrating your compounds of interest.

    • Liquid-Liquid Partitioning: Partition your crude extract between an immiscible polar and nonpolar solvent system (e.g., methanol/water and hexane) to separate compounds based on polarity.[10]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Solvent Extraction of Myxobacterial Culture (with Adsorber Resin)

This protocol is a standard and effective method for recovering both intracellular and extracellular metabolites.

  • Cultivation: Grow the myxobacterial strain in liquid medium (e.g., CTT medium) supplemented with 2% (w/v) Amberlite XAD-16 adsorber resin. Incubate for the desired period (e.g., 96 hours) at 30°C with shaking.[9]

  • Harvesting: Transfer the culture to centrifuge tubes. Harvest the cell biomass and adsorber resin together by centrifugation (e.g., 10,000 x g for 15 minutes). Discard the supernatant.

  • Extraction: Resuspend the cell/resin pellet in a suitable solvent (e.g., methanol or ethyl acetate) at a ratio of 10 mL of solvent per 1 g of wet pellet weight.

  • Lysis & Extraction: Vigorously mix the suspension. For enhanced extraction, sonicate the sample in an ultrasonic bath for 30-60 minutes, keeping the sample cool to prevent overheating. Alternatively, stir or shake the suspension at room temperature for several hours or overnight.

  • Separation: Centrifuge the suspension to pellet the cell debris and resin. Carefully decant the solvent (the crude extract) into a clean flask.

  • Re-extraction (Optional): To maximize yield, repeat steps 3-5 with a fresh volume of solvent and combine the extracts.

  • Drying: Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure to yield the dried crude extract.

  • Storage: Store the dried extract at -20°C in a desiccated environment prior to analysis.

General workflow for myxobacterial secondary metabolite extraction.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Melithiazole K Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing batch-to-batch variability in the fermentation of Melithiazole K. By addressing common issues and providing detailed experimental protocols, this resource aims to enhance the consistency and yield of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

A1: this compound is a secondary metabolite produced by the myxobacterium Melittangium lichenicola. It is a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) hybrid metabolite.[1][2] Batch-to-batch consistency is crucial in research and drug development to ensure reliable experimental results, consistent product quality, and scalable production processes. Variability can lead to misleading data and hinder the progress of preclinical and clinical studies.

Q2: What are the primary sources of batch-to-batch variability in this compound fermentation?

A2: The main sources of variability in fermentation processes include inconsistencies in the inoculum preparation, variations in the composition of the fermentation medium, and deviations in physical parameters such as pH, temperature, aeration, and agitation.[3] For complex secondary metabolites like this compound, the availability of specific precursors is also a critical factor.[4]

Q3: How can I ensure a consistent inoculum for each fermentation batch?

A3: A standardized inoculum is the foundation of a reproducible fermentation. This involves using a consistent source of spores or a well-defined seed culture. Key parameters to control include the age of the culture, cell density, and the volume of the inoculum. Implementing a two-stage seed culture protocol can help ensure a robust and consistent starting culture for your production fermenter.

Q4: What are the key media components that can affect this compound production?

A4: The production of secondary metabolites is highly sensitive to the nutritional environment.[5] Key media components to control include the carbon-to-nitrogen ratio, phosphate (B84403) concentration, and the presence of trace elements. High concentrations of easily metabolizable sugars may promote rapid biomass growth at the expense of secondary metabolite production.

Q5: How does precursor availability impact this compound yield?

A5: this compound biosynthesis, like other PKS/NRPS pathways, relies on the availability of specific building blocks.[1] Supplementing the fermentation medium with precursors can significantly enhance the yield.[4] The type of precursor, its concentration, and the timing of its addition are critical parameters that need to be optimized.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation that contribute to batch-to-batch variability.

Problem 1: Low or No this compound Production with Good Biomass Growth
Possible Cause Troubleshooting Action
Suboptimal pH The pH of the fermentation medium can significantly influence enzymatic reactions in the biosynthetic pathway. The optimal pH for growth may not be optimal for secondary metabolite production. Monitor and control the pH throughout the fermentation. Perform small-scale experiments to determine the optimal pH range for this compound production.
Incorrect Temperature Temperature affects both microbial growth and enzyme kinetics. The optimal temperature for this compound production may differ from the optimal growth temperature. Conduct experiments at various temperatures to identify the optimal range for production.
Nutrient Repression High concentrations of readily available carbon or nitrogen sources can suppress the genes responsible for secondary metabolite production. Reformulate the medium with a lower concentration of the repressive nutrient or switch to a more slowly metabolized source.
Insufficient Precursor Supply The biosynthesis of this compound requires specific precursor molecules. A lack of these precursors will limit production, even with abundant biomass. Implement a precursor feeding strategy. See the detailed protocol below.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Action
Inconsistent Inoculum Variability in the age, density, or metabolic state of the inoculum will lead to inconsistent fermentation performance. Standardize your inoculum preparation protocol. Use a consistent source, volume, and age of the seed culture for every batch.
Media Component Variability Minor variations in the quality or composition of raw media components can have a significant impact on the final yield. Use high-quality, certified media components from a reliable supplier. Prepare a large batch of media to be used for multiple fermentation runs.
Poor Control of Physical Parameters Fluctuations in pH, temperature, aeration, or agitation can lead to inconsistent production. Calibrate all probes and sensors before each run. Implement automated control systems to maintain these parameters within a narrow range.
Shear Stress from Agitation Excessive agitation can cause shear stress, leading to cell damage and reduced productivity. Optimize the agitation speed to ensure adequate mixing and oxygen transfer without damaging the cells.[6]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data from studies on similar PKS/NRPS compounds to illustrate the impact of key fermentation parameters. These values should be used as a starting point for optimization studies.

Table 1: Effect of pH on Secondary Metabolite Production (Proxy Data)

pHRelative Yield (%)
6.075
6.590
7.0100
7.585
8.060

Table 2: Effect of Temperature on Secondary Metabolite Production (Proxy Data)

Temperature (°C)Relative Yield (%)
2580
28100
3095
3270
3540

Table 3: Effect of Precursor Feeding on Myxothiazol A Yield (Proxy Data)

Precursor AddedConcentration (mM)Feeding Time (hours)Relative Yield Increase (%)
Glycine102430
Glycine202455
Pyruvate104825
Pyruvate204840

Table 4: Effect of Aeration and Agitation on Secondary Metabolite Production (Proxy Data)

Aeration (vvm)Agitation (rpm)Relative Yield (%)
0.515060
1.0200100
1.030085
1.520090
1.530075

Detailed Experimental Protocols

Protocol 1: Optimization of Precursor Feeding

Objective: To determine the optimal precursor concentration and feeding time to maximize this compound production.

Methodology:

  • Prepare a series of small-scale fermentation cultures using a standardized inoculum and production medium.

  • Prepare sterile stock solutions of the desired precursors (e.g., glycine, pyruvate).

  • Add different concentrations of the precursor to the cultures at various time points during the fermentation (e.g., early, mid, and late exponential growth phase).

  • Include a control group with no precursor addition.

  • Collect samples at regular intervals and at the end of the fermentation.

  • Extract this compound from the fermentation broth and mycelium.

  • Quantify the this compound concentration using HPLC-MS/MS.

  • Analyze the data to identify the optimal precursor, concentration, and feeding time.

Protocol 2: Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in fermentation samples.

Methodology:

1. Sample Preparation:

  • Separate the mycelium from the fermentation broth by centrifugation.
  • Extract the mycelium with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).
  • Extract the supernatant with the same organic solvent.
  • Combine the extracts, evaporate to dryness, and reconstitute in a known volume of mobile phase.
  • Filter the sample through a 0.22 µm filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with a low percentage of B, and gradually increase to elute this compound.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (m/z): [M+H]+ for this compound.
  • Product Ions (m/z): Select two to three characteristic fragment ions for quantification and confirmation.
  • Optimize collision energy and other MS parameters for maximum sensitivity.

4. Quantification:

  • Prepare a standard curve using purified this compound.
  • Calculate the concentration in the samples based on the standard curve.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_actions Corrective Actions cluster_outcome Desired Outcome Variability Batch-to-Batch Variability Inoculum Inconsistent Inoculum Variability->Inoculum Media Media Variation Variability->Media Parameters Physical Parameter Fluctuation Variability->Parameters Precursor Precursor Limitation Variability->Precursor Standardize_Inoculum Standardize Inoculum Protocol Inoculum->Standardize_Inoculum QC_Media Use High-Quality Media Components Media->QC_Media Control_Parameters Automate & Calibrate Controls Parameters->Control_Parameters Optimize_Feeding Optimize Precursor Feeding Precursor->Optimize_Feeding Consistent_Yield Consistent this compound Yield Standardize_Inoculum->Consistent_Yield QC_Media->Consistent_Yield Control_Parameters->Consistent_Yield Optimize_Feeding->Consistent_Yield Experimental_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_optimization Optimization Define_Parameters Define Parameters (pH, Temp, Precursor) Design_Experiments Design of Experiments (DoE) Define_Parameters->Design_Experiments Run_Fermentations Run Small-Scale Fermentations Design_Experiments->Run_Fermentations Collect_Samples Sample Collection Run_Fermentations->Collect_Samples Quantification HPLC-MS/MS Quantification Collect_Samples->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Optimal_Conditions Determine Optimal Conditions Data_Analysis->Optimal_Conditions Biosynthesis_Pathway cluster_precursors Primary Metabolites cluster_pks_nrps Biosynthetic Machinery cluster_intermediate Intermediate cluster_product Final Product Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Amino_Acids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Polyketide_Peptide Polyketide-Peptide Intermediate PKS->Polyketide_Peptide NRPS->Polyketide_Peptide Melithiazole_K This compound Polyketide_Peptide->Melithiazole_K Tailoring Enzymes

References

Technical Support Center: Chemoenzymatic Synthesis of Melithiazole K Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemoenzymatic synthesis of Melithiazole K analogs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why employ a chemoenzymatic strategy for synthesizing this compound analogs?

A1: A chemoenzymatic approach combines the strengths of traditional organic chemistry with the high selectivity of biocatalysis. Enzymes, such as lipases, offer exceptional stereo-, regio-, and chemoselectivity under mild reaction conditions, which is particularly advantageous for establishing the chiral centers in the β-methoxyacrylate side chain with high enantiomeric purity.[1] This reduces the need for complex chiral auxiliaries or separation of diastereomers often required in purely chemical syntheses. Chemical methods like the Hantzsch synthesis and Wittig reaction remain highly effective for constructing the robust thiazole (B1198619) heterocycle and assembling the final carbon skeleton.[2][3]

Q2: How do I select the appropriate enzyme for the kinetic resolution of the precursor alcohol?

A2: Enzyme selection is critical and typically begins with screening a panel of commercially available enzymes, most commonly lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), Pseudomonas fluorescens (PFL)).[1] The ideal enzyme is chosen based on several factors:

  • Enantioselectivity (E-value): A high E-value (>100) is desired for efficient separation of enantiomers.

  • Activity: The enzyme should have a reasonable reaction rate under practical conditions.

  • Stability: The enzyme must be stable in the chosen organic solvent and at the reaction temperature.

  • Substrate Scope: The enzyme must accept the specific alcohol precursor for your analog.

Screening is often performed on a small scale, monitoring conversion and the enantiomeric excess (ee) of both the starting material and the product by chiral HPLC.

Q3: What are the main advantages of using a Wittig reaction for the olefination step?

A3: The Wittig reaction is a reliable and versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[3] Its main advantages in this context are:

  • Predictable Stereochemistry: The stereochemical outcome (E vs. Z alkene) can often be controlled by choosing stabilized or non-stabilized ylides and appropriate reaction conditions.[3] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.

  • Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, which is crucial when working with complex fragments like the thiazole and β-methoxyacrylate moieties.

  • Reliability: It is a well-established reaction with a vast body of literature to guide optimization.

Q4: Can this chemoenzymatic workflow be adapted for library synthesis of different analogs?

A4: Yes, this synthetic route is highly amenable to creating a library of analogs. The thiazole fragment can be varied by using different α-haloketones or thioamides in the Hantzsch synthesis.[4] The side-chain can be modified by starting with different racemic alcohols for the enzymatic resolution or by altering the subsequent chemical modification steps. The convergent nature of the final Wittig coupling step makes it ideal for a mix-and-match approach to generate diverse structures for structure-activity relationship (SAR) studies.

Visualized General Workflow

The following diagram illustrates a plausible chemoenzymatic workflow for the synthesis of this compound analogs, combining enzymatic kinetic resolution with classical organic reactions.

G cluster_0 Side-Chain Synthesis (Chemoenzymatic) cluster_1 Thiazole Fragment Synthesis (Chemical) cluster_2 Fragment Coupling & Final Product A Racemic Secondary Alcohol B Enzymatic Kinetic Resolution (EKR) (e.g., CAL-B, Acyl Donor) A->B C Enantiopure Alcohol (S) B->C D Esterified Alcohol (R) B->D Separation E Chemical Steps (Protection, Oxidation, etc.) C->E F Chiral β-methoxyacrylate Aldehyde E->F K Wittig Reaction F->K G α-Haloketone + Thioamide H Hantzsch Thiazole Synthesis G->H I Functionalization H->I J Thiazole Phosphonium Salt I->J J->K L This compound Analog K->L G start Start: Low ee% in EKR q1 Is conversion ≈ 50%? start->q1 a1_yes Proceed to Q2 q1->a1_yes Yes a1_no Optimize reaction time. Monitor by HPLC/GC to stop at 50%. q1->a1_no No q2 Is the enzyme known to be effective for similar substrates? a1_yes->q2 end_node Resolution Improved a1_no->end_node a2_yes Proceed to Q3 q2->a2_yes Yes a2_no Screen a panel of different lipases (e.g., CAL-B, PCL, PFL). q2->a2_no No q3 Is the solvent apolar (e.g., Hexane, Toluene, MTBE)? a2_yes->q3 a2_no->end_node a3_yes Consider temperature optimization (e.g., run at 30°C vs 40°C). q3->a3_yes Yes a3_no Switch to an apolar solvent and re-run. q3->a3_no No a3_yes->end_node a3_no->end_node

References

Technical Support Center: Purification of PKS/NRPS-Derived Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS)-derived natural products.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before starting the purification of a PKS/NRPS-derived natural product?

A1: Before beginning purification, it is crucial to have a clear understanding of the physicochemical properties of your target compound. This includes its predicted molecular weight, isoelectric point (pI), solubility in different solvents, and any known instabilities (e.g., sensitivity to pH, temperature, or light). A thorough literature search for related compounds can provide valuable insights. Additionally, developing a sensitive and specific analytical assay, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for tracking your target compound throughout the purification process.[1][2]

Q2: My PKS/NRPS-derived natural product has poor solubility. How can I improve its recovery?

A2: Poor solubility is a common challenge. To improve recovery, you can try optimizing the buffer composition by adjusting the pH and salt concentration.[3][4] For compounds that are particularly hydrophobic, the addition of organic solvents (e.g., methanol (B129727), acetonitrile) or non-ionic detergents to the purification buffers may be necessary. It is also beneficial to perform a small-scale solubility test with various solvent systems before proceeding with large-scale purification.

Q3: I am observing significant degradation of my natural product during purification. What measures can I take to prevent this?

A3: Degradation can be minimized by working at low temperatures (e.g., 4°C) throughout the purification process.[3] If your compound is sensitive to pH, use buffers that maintain a pH where the compound is stable. For light-sensitive compounds, perform purification steps in the dark or using amber-colored tubes. The addition of antioxidants (e.g., DTT, BHT) or protease inhibitors to your buffers can also prevent degradation, especially in the initial extraction steps.

Q4: What are the most common chromatography techniques for purifying PKS/NRPS-derived natural products?

A4: The most common techniques include:

  • Affinity Chromatography: Often used as an initial capture step if the producing enzyme is tagged (e.g., with a His-tag), allowing for the co-purification of the bound natural product.[5][6]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This is effective for natural products with ionizable functional groups.[7][8]

  • Reversed-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. This is a very powerful technique for the purification of many natural products.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size. It is often used as a final polishing step to remove aggregates or small molecule contaminants.[9][10][11]

Troubleshooting Guides

Problem 1: Low Yield of the Target Natural Product
Possible Cause Suggested Solution
Inefficient Extraction from Producer Organism Optimize the extraction solvent and method. Consider using different solvent polarities or techniques like sonication or homogenization to improve cell lysis and product release.[12]
Poor Binding to Chromatography Resin Adjust the buffer conditions (pH, salt concentration) to promote binding. For reversed-phase chromatography, ensure the sample is loaded in a low organic solvent concentration. For ion-exchange, ensure the pH is appropriate for the charge of your molecule.[13]
Co-elution with Contaminants Optimize the elution gradient. A shallower gradient can improve the resolution between your target and contaminants. Consider using a different chromatography technique that separates based on a different property (e.g., size instead of charge).
Product Degradation Work at a lower temperature (4°C). Add protease inhibitors or antioxidants to your buffers. Protect your sample from light if it is light-sensitive.
Precipitation during Purification Add stabilizing agents like glycerol (B35011) (5-10%) to your buffers.[3][4] Adjust the pH or salt concentration to improve solubility. If precipitation occurs during concentration steps, try a slower concentration method or use a concentrator with a larger surface area.
Problem 2: Product Purity is Not Sufficient
Possible Cause Suggested Solution
Suboptimal Chromatography Resolution Optimize the gradient for elution. A longer, shallower gradient often improves separation.[12] Ensure the column is packed correctly and not overloaded.
Presence of Structurally Similar Impurities Employ a high-resolution chromatography technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). Consider using a different stationary phase with different selectivity.
Contamination from Equipment or Reagents Thoroughly clean all glassware and equipment. Use high-purity solvents and reagents. Filter all buffers before use.
Incomplete Separation of Isomers Chiral chromatography may be necessary if your product has stereoisomers.

Quantitative Data Summary

The following table provides representative data for a multi-step purification of a hypothetical PKS-derived natural product. Actual yields and purity will vary depending on the specific compound and process.

Purification Step Total Protein (mg) Target Product (mg) Yield (%) Purity (%)
Crude Extract 50001001002
Affinity Chromatography 250808032
Ion-Exchange Chromatography 50656575
Reversed-Phase HPLC 55050>95

Experimental Protocols

Protocol 1: General Extraction of PKS/NRPS Natural Products from Microbial Culture
  • Harvest Cells: Centrifuge the microbial culture (e.g., 1 L) at 8,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 50 mL of a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with protease inhibitors). Lyse the cells using sonication on ice or a French press.[6][14]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate, butanol) to extract the natural product. Mix vigorously and allow the phases to separate.

  • Concentration: Collect the organic phase and evaporate the solvent using a rotary evaporator.

  • Resuspension: Resuspend the dried extract in a minimal volume of a solvent compatible with your first chromatography step.

Protocol 2: Affinity Chromatography for His-tagged PKS/NRPS and Associated Product

This protocol assumes the PKS/NRPS enzyme is His-tagged and the natural product remains associated with the enzyme.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).[5]

  • Sample Loading: Load the clarified cell lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the tagged enzyme and associated natural product with elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[4] Collect fractions and analyze for the presence of your target product.

Protocol 3: Reversed-Phase HPLC for Final Purification
  • Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Develop a linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).

  • Sample Injection: Dissolve the partially purified sample in a solvent with a low concentration of organic phase and inject it onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze each fraction for the presence and purity of the target natural product using LC-MS.

Visualizations

PKS_NRPS_Biosynthesis cluster_PKS PKS Module cluster_NRPS NRPS Module cluster_Release Chain Release pks_module KS AT DH ER KR ACP polyketide_chain Growing Polyketide Chain pks_module:f5->polyketide_chain nrps_module C A T peptide_chain Growing Peptide Chain nrps_module:f2->peptide_chain release TE final_product Final Natural Product release:f0->final_product Release/ Cyclization start Starter Unit (e.g., Acyl-CoA) start->pks_module:f1 Loading extender_pks Extender Unit (e.g., Malonyl-CoA) extender_pks->pks_module:f1 extender_nrps Amino Acid extender_nrps->nrps_module:f1 polyketide_chain->pks_module:f0 Elongation polyketide_chain->nrps_module:f0 Hybrid Synthesis peptide_chain->nrps_module:f0 Elongation peptide_chain->release:f0 Troubleshooting_Workflow start Start Purification check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Optimize Extraction - Adjust Binding Conditions - Prevent Degradation check_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Optimize Gradient - Use Different Chromatography - Check for Contamination check_purity->troubleshoot_purity Yes success Pure Product Obtained check_purity->success No troubleshoot_yield->check_yield re_evaluate Re-evaluate Purification Strategy troubleshoot_purity->re_evaluate re_evaluate->start

References

Validation & Comparative

A Comparative Analysis of Melithiazole Family and Myxothiazol as Mitochondrial Complex III Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on "Melithiazole K": Extensive literature searches did not yield specific data for a compound designated "this compound". The available research focuses on the "melithiazol" family of compounds (e.g., Melithiazol A, B, and C). Therefore, this guide provides a comparative analysis between the melithiazol family and the closely related, well-characterized compound, myxothiazol (B1677603).

Introduction

Melithiazols and myxothiazol are naturally occurring antifungal agents produced by myxobacteria. Both classes of compounds are of significant interest to the scientific community due to their potent biological activity, which stems from their shared mechanism of action: the inhibition of the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex). This guide provides a comparative overview of their performance, supported by available experimental data, and details the methodologies for key experiments.

Data Presentation: A Comparative Overview

FeatureMelithiazol Family (A, B, C)Myxothiazol
Mechanism of Action Inhibitor of mitochondrial Complex III (cytochrome bc1 complex) at the Qo site.Inhibitor of mitochondrial Complex III (cytochrome bc1 complex) at the Qo site.
Inhibition of NADH Oxidation Inhibits NADH oxidation by submitochondrial particles from beef heart.[1]IC₅₀ of 0.45 mol/mol cytochrome b for NADH oxidation by submitochondrial particles.[2]
Antifungal Activity High antifungal activity.[1]Active against many yeasts and filamentous fungi with MIC values typically ranging from 0.01 to 3 µg/mL.[3][4]
Cytotoxicity Reported to be less toxic than myxothiazol A in a growth inhibition assay with mouse cell cultures.[1]Potent cytotoxicity reported against various cell lines.

Mechanism of Action: Inhibition of Mitochondrial Complex III

Both melithiazols and myxothiazol exert their biological effects by binding to the Qo (quinone-outer) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, thereby inhibiting the entire respiratory chain. This disruption of cellular respiration leads to a depletion of ATP and ultimately, cell death.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Inhibitor Melithiazole / Myxothiazol Inhibitor->Complex_III Inhibition at Qo site cluster_workflow Comparative Experimental Workflow cluster_biochemical Biochemical Characterization cluster_cell_based Cellular & Organismal Effects start Compound Acquisition (Melithiazole & Myxothiazol) biochemical_assays Biochemical Assays start->biochemical_assays cell_based_assays Cell-Based Assays start->cell_based_assays nadh_assay NADH Oxidase Assay (Complex III Activity) biochemical_assays->nadh_assay antifungal_assay Antifungal Susceptibility (MIC Determination) cell_based_assays->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on mammalian cells) cell_based_assays->cytotoxicity_assay data_analysis Data Analysis & Comparison conclusion Conclusion data_analysis->conclusion nadh_assay->data_analysis antifungal_assay->data_analysis cytotoxicity_assay->data_analysis

References

Melithiazole K and its Standing Amongst Complex III Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of mitochondrial complex III (cytochrome bc1 complex) is a critical target in various fields, from agriculture to medicine. This guide provides a detailed comparison of the potency of Melithiazole K with other prominent complex III inhibitors. Due to the limited publicly available data on a specific compound named "this compound," this guide will focus on the broader class of melithiazols, with specific data cited for Melithiazol A where available, and compare it against well-characterized inhibitors such as Myxothiazol, Antimycin A, and Strobilurins.

Mechanism of Action: Targeting the Qi and Qo Sites

Complex III inhibitors typically function by binding to one of two distinct sites within the cytochrome bc1 complex: the Quinone outside (Qo) site or the Quinone inside (Qi) site. This binding disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby halting the electron transport chain and subsequent ATP synthesis.[1]

  • Qo Site Inhibitors: Myxothiazol, Strobilurins, and Melithiazols belong to this category. They bind to the Qo site, preventing the oxidation of ubiquinol.[2][3] Melithiazol A has been shown to block electron transport within the bc1-segment and induce a red shift in the reduced spectrum of cytochrome b, which is characteristic of Qo site inhibitors.[3]

  • Qi Site Inhibitors: Antimycin A is a classic example of a Qi site inhibitor. It binds to the Qi site, blocking the reduction of ubiquinone.[1]

Comparative Potency of Complex III Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

Inhibitor ClassSpecific CompoundTarget SiteIC50 (approximate)Organism/SystemReference
Melithiazols Melithiazol AQoData not publicly available-[3]
Myxothiazols MyxothiazolQo0.01 - 3 µg/mL (antifungal)Yeasts and fungi[2]
Antimycins Antimycin AQi15.97 nmol/dm³ (cell survival)HepG2 cells[3]
Strobilurins Strobilurin XQo139.8 ng/mL (complex III activity)-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are outlines of key experimental protocols.

Mitochondrial Complex III Activity Assay

This assay directly measures the enzymatic activity of complex III by monitoring the reduction of cytochrome c.

Principle: The assay follows the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by the activity of complex III. The specific activity is determined by subtracting the rate observed in the presence of a known complex III inhibitor like Antimycin A.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Substrate (e.g., decylubiquinol)

  • Cytochrome c (oxidized)

  • Inhibitor of interest (e.g., Melithiazol)

  • Known Complex III inhibitor (e.g., Antimycin A)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the desired source (e.g., bovine heart, cultured cells).

  • Prepare a reaction mixture containing assay buffer and oxidized cytochrome c.

  • Add the mitochondrial sample to the reaction mixture.

  • Initiate the reaction by adding the substrate (decylubiquinol).

  • Monitor the increase in absorbance at 550 nm over time to determine the rate of cytochrome c reduction.

  • To determine the specific complex III activity, perform a parallel experiment in the presence of a saturating concentration of Antimycin A and subtract this rate from the total rate.

  • To determine the IC50 of the inhibitor of interest, perform the assay with varying concentrations of the inhibitor and plot the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the inhibitor on whole cells, providing an indirect measure of its impact on cellular respiration.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • Inhibitor of interest

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of complex III has significant downstream effects on cellular signaling, primarily through the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Complex_III_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Effects Complex_I Complex I Ubiquinone Ubiquinone (Q) Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Disrupted_MMP Disrupted Mitochondrial Membrane Potential Complex_III->Disrupted_MMP Increased_ROS Increased ROS Production Complex_III->Increased_ROS Complex_IV Complex IV Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Decreased_ATP Decreased ATP Production Inhibitor Melithiazol K (Qo Inhibitor) Inhibitor->Complex_III Inhibits Apoptosis Apoptosis Disrupted_MMP->Apoptosis Increased_ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Decreased_ATP->Cell_Cycle_Arrest

Caption: Signaling pathway of Complex III inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Mitochondria_Isolation Mitochondria Isolation Complex_III_Activity Complex III Activity Assay (Spectrophotometry) Mitochondria_Isolation->Complex_III_Activity IC50_Determination_vitro IC50 Determination Complex_III_Activity->IC50_Determination_vitro Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment (Dose-Response) Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Cell_Viability MMP_Measurement Mitochondrial Membrane Potential Measurement Inhibitor_Treatment->MMP_Measurement ROS_Detection ROS Detection Inhibitor_Treatment->ROS_Detection IC50_Determination_cellulo IC50 Determination Cell_Viability->IC50_Determination_cellulo

Caption: Experimental workflow for assessing Complex III inhibitors.

Conclusion

Melithiazols represent a potent class of complex III inhibitors, acting at the Qo site. While specific quantitative data for "this compound" remains elusive in public literature, the information available for Melithiazol A and the broader class suggests significant biological activity, comparable to other well-established inhibitors like myxothiazols and strobilurins. Further direct comparative studies are necessary to definitively establish the potency of this compound relative to other complex III inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative analyses, which are essential for the rational design and development of new therapeutic and agricultural agents targeting mitochondrial respiration.

References

Cross-Resistance Profile of Melithiazole K: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Melithiazole K's performance with other strobilurin fungicides, supported by available experimental data. This compound belongs to the β-methoxyacrylate (MOA) class of fungicides, which are known as Quinone outside Inhibitors (QoIs) or strobilurins. These compounds target the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi.

The primary mechanism of action for QoI fungicides is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, which blocks electron transfer and ultimately halts ATP synthesis. Due to this highly specific mode of action, cross-resistance among fungicides within this class is a significant concern. Resistance in fungal populations typically arises from a single point mutation in the cytochrome b gene (CYTB), with the G143A substitution being the most prevalent and conferring a high level of resistance to most strobilurins.

Comparative Antifungal Activity

The following tables summarize the in vitro antifungal activity of melithiazol derivatives and other novel strobilurin analogues compared to the commercial fungicide azoxystrobin. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) values.

Table 1: Comparative Efficacy (EC50 in µg/mL) of Strobilurin Analogues Against Various Phytopathogenic Fungi

CompoundRhizoctonia cerealisPhytophthora infestansGibberella zeaeBotrytis cinereaSclerotinia sclerotiorum
Melithiazol Analogue 29 3.46----
Melithiazol Analogue 30 8.91----
Thiadiazole Strobilurin 32 0.01-2.68-0.44
Azoxystrobin (Reference) 17.58----
Coumoxystrobin (Reference) 14.46----

Data sourced from a study on natural compound-derived cytochrome bc1 complex inhibitors.[1]

Table 2: Antifungal Activity (MIC in µg/L) of a Phenyl-Substituted Strobilurin Analogue Against Various Fungal Pathogens

Fungal SpeciesMIC (µg/L)
Aspergillus flavus32
Aspergillus fumigatus32
Candida albicans32
Cryptococcus neoformans16
Fusarium oxysporum64
Trichophyton mentagrophytes16

Data for a p-chlorophenyl strobilurin derivative.[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

a. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), to obtain sporulating cultures.

  • Spores are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • The spore suspension is adjusted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

b. Assay Procedure:

  • The antifungal compounds are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

  • Each well is inoculated with the standardized fungal suspension.

  • The plates are incubated at an appropriate temperature (e.g., 25-35°C) for 24 to 72 hours, depending on the fungal species.

c. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the drug-free control well.

Agar Dilution Method for EC50 Determination

This method is commonly used to assess the inhibitory effect of fungicides on the mycelial growth of filamentous fungi.

a. Media and Fungicide Preparation:

  • A stock solution of the fungicide is prepared in a suitable solvent (e.g., DMSO or acetone).

  • Serial dilutions of the fungicide are prepared and added to molten agar medium (e.g., PDA) to achieve the desired final concentrations.

  • The agar is poured into Petri dishes and allowed to solidify.

b. Inoculation and Incubation:

  • A mycelial plug from the margin of an actively growing fungal culture is placed in the center of each fungicide-amended and control plate.

  • The plates are incubated in the dark at the optimal growth temperature for the specific fungus.

c. EC50 Calculation:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • The percentage of growth inhibition is calculated for each fungicide concentration relative to the control.

  • The EC50 value is determined by probit analysis of the log-transformed fungicide concentrations versus the percentage of growth inhibition.

Visualizations

Fungicide_Action_and_Resistance cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Complex_III Cytochrome bc1 Complex (Complex III) Qo_site Qo Site Electron_Transport Electron Transport Chain Qo_site->Electron_Transport Inhibits electron flow Qi_site Qi Site Cytochrome_b Cytochrome b Altered_Qo_Site Altered Qo Site Cytochrome_b->Altered_Qo_Site Results in FeS_Protein Rieske Fe-S Protein Cytochrome_c1 Cytochrome c1 Melithiazole_K This compound (QoI Fungicide) Melithiazole_K->Qo_site Binds to and blocks ATP_Production ATP Production Electron_Transport->ATP_Production Disrupts Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Prevents G143A_Mutation G143A Mutation in CYTB Gene G143A_Mutation->Cytochrome_b Alters Altered_Qo_Site->Melithiazole_K Prevents binding of Resistance Fungicide Resistance Altered_Qo_Site->Resistance Leads to Resistance->Fungal_Growth Allows continued

Caption: Mechanism of action of this compound and the development of resistance.

Cross_Resistance_Workflow cluster_Phenotypic_Assay Phenotypic Assay cluster_Genotypic_Assay Genotypic Assay Start Isolate Fungal Strain Culture Culture on Agar Medium Start->Culture Inoculate Inoculate on Fungicide-Amended Media (this compound vs. Other QoIs) Culture->Inoculate DNA_Extraction DNA Extraction from Isolate Culture->DNA_Extraction Incubate Incubate and Measure Growth Inoculate->Incubate Calculate_EC50 Calculate EC50/MIC Values Incubate->Calculate_EC50 Determine_Resistance Determine Resistance Profile (Sensitive vs. Resistant) Calculate_EC50->Determine_Resistance Correlate_Genotype Correlate Genotype with Phenotype Determine_Resistance->Correlate_Genotype Compare PCR PCR Amplification of CYTB Gene DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analyze_Sequence Analyze for Mutations (e.g., G143A) Sequencing->Analyze_Sequence Analyze_Sequence->Correlate_Genotype

Caption: Experimental workflow for a cross-resistance study.

References

Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationship of Thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a pressing challenge. Thiazole-containing compounds have emerged as a promising scaffold in this endeavor. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiazole (B1198619) analogs, drawing upon recent studies to illuminate the key structural determinants of their antifungal efficacy.

This analysis focuses on distinct classes of thiazole derivatives, summarizing their antifungal activities and the experimental approaches used for their evaluation. While direct SAR studies on Melithiazole K analogs were not the primary focus of the initial literature search, the broader exploration of thiazole-based antifungals offers valuable insights for the rational design of new and more potent therapeutic agents.

Comparative Antifungal Activity of Thiazole Analogs

The antifungal activity of various thiazole derivatives is summarized below. The data highlights the impact of different substituents on their potency against various fungal strains.

Compound ClassKey Structural FeaturesFungal Strain(s)Activity Metric (IC50/MIC in µg/mL)Reference
Phenylthiazole Acylhydrazone Analogs Varied substitutions on the phenyl ring and the acylhydrazone moiety.Magnaporthe oryzaeEC50: 1.29 - 2.65[1]
2,4-dichlorophenyl substitution on the acylhydrazone moiety (Compound E26).Magnaporthe oryzaeEC50: 1.29[1]
Thiolated Vitamin K3 Analogs Thiol modifications of the menadione (B1676200) (Vitamin K3) scaffold.Candida tropicalisMIC: 9.76[2]

Key Findings from SAR Studies:

  • Phenylthiazole Acylhydrazone Analogs: A study on phenylthiazole derivatives containing an acylhydrazone moiety revealed potent antifungal activity against Magnaporthe oryzae[1]. The EC50 values for the most active compounds ranged from 1.29 to 2.65 µg/mL, indicating significant potency[1]. Notably, compound E26, bearing a 2,4-dichlorophenyl substituent on the acylhydrazone part, exhibited the highest activity with an EC50 of 1.29 µg/mL[1]. This suggests that halogen substitution on the phenyl ring of the acylhydrazone is a key determinant for enhanced antifungal efficacy.

  • Thiolated Vitamin K3 Analogs: Investigations into thiolated analogs of Vitamin K3 (menadione) have identified compounds with promising antifungal activity[2]. Specifically, certain analogs demonstrated strong potency against Candida tropicalis, with a Minimum Inhibitory Concentration (MIC) of 9.76 µg/mL[2]. The structure-activity relationship for these analogs indicated that the nature of the substituent on the sulfur atom significantly influences their antifungal properties[2].

Experimental Protocols

The evaluation of the antifungal activity of these thiazole analogs involved standardized in vitro assays.

Mycelial Growth Inhibition Assay (for Phenylthiazole Analogs)

This method is commonly used to determine the efficacy of antifungal compounds against filamentous fungi.

  • Compound Preparation: The synthesized thiazole analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Culture Medium: A standard fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug of the test fungus (e.g., Magnaporthe oryzae) is placed at the center of the compound-containing PDA plates.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (typically 25-28°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing only the solvent.

  • EC50 Determination: The half-maximal effective concentration (EC50), the concentration of the compound that inhibits 50% of mycelial growth, is determined by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Method (for Thiolated Vitamin K3 Analogs)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against yeasts.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: A standardized suspension of the yeast cells (e.g., Candida tropicalis) is prepared.

  • Inoculation: Each well containing the diluted compound is inoculated with the yeast suspension.

  • Incubation: The microtiter plates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the yeast.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structures and their biological activities, as well as the experimental processes, the following diagrams are provided.

SAR_Thiazole_Analogs cluster_core Thiazole Core cluster_analogs Analog Classes cluster_modifications Key Structural Modifications cluster_activity Antifungal Activity Thiazole Thiazole Ring Phenylthiazole Phenylthiazole Acylhydrazones Thiazole->Phenylthiazole Incorporation Thiolated_VK3 Thiolated Vitamin K3 Analogs Thiazole->Thiolated_VK3 Part of Scaffold Acylhydrazone Acylhydrazone Moiety Phenylthiazole->Acylhydrazone Sulfur_Substituent Substituent on Thiol Group Thiolated_VK3->Sulfur_Substituent Halogen Halogen Substitution (e.g., -Cl, -F) on Phenyl Ring High_Activity Increased Potency Halogen->High_Activity Enhances Activity Acylhydrazone->Halogen Moderate_Activity Moderate Potency Sulfur_Substituent->Moderate_Activity Modulates Activity

Figure 1. Structure-Activity Relationship of Thiazole Analogs.

Antifungal_Screening_Workflow start Start compound_prep Compound Synthesis & Preparation start->compound_prep screening Primary Screening (e.g., Mycelial Growth Inhibition) compound_prep->screening assay_prep Assay Preparation (Media, Inoculum) assay_prep->screening data_analysis Data Analysis (Inhibition %, IC50/MIC) screening->data_analysis hit_id Hit Identification data_analysis->hit_id sar_analysis Structure-Activity Relationship Analysis hit_id->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->compound_prep Iterative Design end End lead_opt->end

Figure 2. General Workflow for Antifungal Activity Screening.

References

Comparative Analysis of Qi Site Inhibitors of the Cytochrome bc1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The cytochrome bc1 complex (Complex III) is a critical enzyme in the mitochondrial electron transport chain, playing a central role in cellular respiration. Its catalytic cycle involves two distinct quinone binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. The Qi site, where ubiquinone is reduced to ubiquinol, has emerged as a significant target for the development of a diverse range of inhibitors, including fungicides and antimalarial drugs. This guide provides a detailed comparative analysis of prominent Qi site inhibitors, focusing on their performance, supporting experimental data, and the methodologies used for their characterization.

Introduction to Qi Site Inhibitors

Qi site inhibitors function by binding to the quinone reduction site within the cytochrome b subunit of the bc1 complex. This binding event physically obstructs the access of the native ubiquinone substrate to the active site, thereby blocking the transfer of electrons from the heme bH and ultimately halting the Q-cycle. This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, resulting in cellular death. The efficacy and specificity of these inhibitors vary depending on their chemical structure and the organism.

Key Classes of Qi Site Inhibitors

Several distinct chemical classes of compounds have been identified as inhibitors of the Qi site:

  • Antimycins: Antimycin A is a classic, naturally derived Qi site inhibitor known for its high affinity and potent inhibitory activity. It is widely used as a research tool to study mitochondrial respiration.

  • Imidazoles: This class includes the agricultural fungicide cyazofamid (B129060), which demonstrates selective toxicity towards oomycetes.

  • 4(1H)-Pyridones: Compounds such as GSK932121 and GW844520 belong to this class and have been investigated as potent antimalarial agents. Their development has been hampered by toxicity concerns.

  • Quinolones: This diverse group includes promising antimalarial candidates like ELQ-300, which are effective against drug-resistant strains of Plasmodium falciparum.

Quantitative Performance of Qi Site Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available quantitative data for key Qi site inhibitors against the bc1 complex from different organisms.

InhibitorChemical ClassTarget OrganismAssay TypeIC50KiReference
Antimycin AAntimycinPorcine (pig)Succinate-cytochrome c reductase-0.033 ± 0.00027 nM[1]
CyazofamidImidazolePorcine (pig)Succinate-cytochrome c reductase-12.90 ± 0.91 µM[1]
ELQ-300QuinolonePlasmodium falciparumCytochrome bc1 activity--
GSK9321214(1H)-PyridonePlasmodium falciparum (3D7)Whole cell6 nM-[2]
GSK9321214(1H)-PyridoneBovineCytochrome bc1 activity65% inhibition at 0.1 µM-[2]
GW8445204(1H)-PyridonePlasmodium falciparum (3D7)Whole cell5 nM-[2]
GW8445204(1H)-PyridoneBovineCytochrome bc1 activity59% inhibition at 0.1 µM-[2]
CK-2-67QuinoloneBovineCytochrome bc1 activity90% inhibition at 0.1 µM-[2]
RKA066QuinoloneBovineCytochrome bc1 activity81% inhibition at 0.1 µM-[2]
WDH-1U-4QuinoloneBovineCytochrome bc1 activity7% inhibition at 0.1 µM-[2]

Resistance to Qi Site Inhibitors

The emergence of resistance is a significant challenge in the long-term application of Qi site inhibitors. Resistance is primarily conferred by point mutations in the cytochrome b gene, which alter the amino acid sequence of the Qi binding pocket, thereby reducing the binding affinity of the inhibitor.

Inhibitor ClassOrganismMutationEffect on SensitivityReference
AntimycinLeishmania tarentolaeSer35IleResistance[3]
AntimycinHumanGly290Asp35-fold increase in I50[4]
CyazofamidPlasmopara viticolaL201SResistance[5]
CyazofamidPlasmopara viticolaE203-DE-V204 (insertion)Resistance[5]
CyazofamidPlasmopara viticolaE203-VE-V204 (insertion)Resistance[5]

Experimental Protocols

The characterization and comparison of Qi site inhibitors rely on a set of standardized experimental protocols.

Enzyme Kinetic Assay: Succinate-Cytochrome c Reductase Activity

This assay is a cornerstone for determining the inhibitory potency of compounds against the bc1 complex. It measures the overall activity of Complex II (succinate dehydrogenase) and Complex III, with Complex III being the rate-limiting step in the presence of a Qi site inhibitor.

Principle: The assay follows the reduction of cytochrome c, which is catalyzed by the sequential action of succinate (B1194679) dehydrogenase and the bc1 complex. The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

Typical Protocol:

  • Preparation of Reaction Mixture: A typical reaction mixture contains phosphate (B84403) buffer (pH 7.4), sodium succinate (substrate for Complex II), and oxidized cytochrome c.

  • Enzyme Preparation: Isolated mitochondria or purified bc1 complex is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

  • Inhibitor Addition: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor.

  • Data Acquisition: The change in absorbance at 550 nm is recorded over time using a spectrophotometer.

  • Data Analysis: The initial rate of cytochrome c reduction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Structural Analysis: X-ray Crystallography

Determining the three-dimensional structure of the bc1 complex in the presence of a Qi site inhibitor provides invaluable insights into the molecular basis of inhibition and can guide the rational design of new, more potent, and selective compounds.

General Workflow:

  • Protein Expression and Purification: The bc1 complex, a membrane protein, is overexpressed in a suitable host system (e.g., yeast or bacteria) and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified protein is mixed with the inhibitor and subjected to crystallization screening under a wide range of conditions (e.g., varying pH, precipitants, and temperature). Due to their hydrophobic nature, membrane proteins are often crystallized in the presence of detergents or in a lipidic cubic phase.

  • X-ray Diffraction Data Collection: High-quality crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to obtain the final atomic-resolution structure.

Visualizations

Signaling Pathways and Experimental Workflows

bc1_q_cycle cluster_membrane Inner Mitochondrial Membrane Qo Qo Site bL Heme bL Qo->bL 2nd e- ISP Fe-S Cluster Qo->ISP e- Qi Qi Site Q_in Ubiquinone (Q) Qi->Q_in Reduction bH Heme bH bL->bH bH->Qi c1 Cytochrome c1 ISP->c1 cyt_c_ox Cytochrome c (ox) c1->cyt_c_ox QH2_in Ubiquinol (QH2) QH2_in->Qo 1st e- cyt_c_red Cytochrome c (red) cyt_c_ox->cyt_c_red Inhibitor Qi Site Inhibitor Inhibitor->Qi Blocks Reduction

Caption: The Q-cycle of the bc1 complex and the mechanism of Qi site inhibition.

experimental_workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_cellular Cellular & In Vivo Studies A Mitochondria Isolation / bc1 Complex Purification B Succinate-Cytochrome c Reductase Assay A->B D Protein Crystallization with Inhibitor A->D C IC50 / Ki Determination B->C G Whole-cell Potency Assays (e.g., P. falciparum growth inhibition) C->G E X-ray Diffraction Data Collection D->E F Structure Determination & Analysis E->F F->C Rational Design H Resistance Mutation Analysis G->H I In Vivo Efficacy & Toxicity Studies G->I

Caption: A general experimental workflow for the characterization of Qi site inhibitors.

References

A Comparative Guide to the Inhibition of Cytochrome bc1 Complex: Antimycin A vs. Melithiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the inhibitory mechanisms of two potent mitochondrial inhibitors, Antimycin A and Melithiazole, targeting the cytochrome bc1 complex (also known as Complex III) of the electron transport chain. This document summarizes their distinct modes of action, presents supporting quantitative data, outlines relevant experimental methodologies, and visualizes the complex biological pathways involved.

Introduction to Cytochrome bc1 Complex Inhibitors

The cytochrome bc1 complex is a critical enzymatic component of the mitochondrial respiratory chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis. Inhibition of this complex disrupts cellular energy production and is a key target for various natural and synthetic compounds, including antibiotics, fungicides, and potential therapeutics.

Antimycin A and the melithiazole family of compounds represent two distinct classes of cytochrome bc1 inhibitors, distinguished by their specific binding sites and mechanisms of action. Understanding these differences is crucial for their application in research and for the development of novel, targeted therapies.

Mechanism of Inhibition: A Tale of Two Sites

The cytochrome bc1 complex operates via a sophisticated mechanism known as the Q-cycle, which involves two distinct ubiquinone/ubiquinol binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi). Antimycin A and melithiazoles target different sites, leading to different consequences for the electron transport chain.

Antimycin A: A Qi Site Inhibitor

Antimycin A is a well-characterized and highly potent inhibitor that binds specifically to the Qi site of the cytochrome bc1 complex, located on the matrix side (N-side) of the inner mitochondrial membrane.[1][2] Its binding obstructs the transfer of an electron from the low-potential heme bH to ubiquinone or semiquinone at the Qi site.[1][3] This blockage has several key consequences:

  • Interruption of the Q-cycle: By preventing the reduction of ubiquinone at the Qi site, Antimycin A effectively halts the second half of the Q-cycle.[1][4]

  • Accumulation of Reduced Cytochrome b: The blockage of electron flow from heme bH leads to an accumulation of electrons within the cytochrome b subunit, resulting in the so-called "oxidant-induced reduction" of cytochrome b.[4]

  • Increased Superoxide (B77818) Production: The backup of electrons can lead to the formation of a stable semiquinone intermediate at the Qo site, which can then react with molecular oxygen to produce superoxide radicals.

  • Slow, Tight-Binding Inhibition: Antimycin A is known to be a slow, tight-binding inhibitor, indicating a high affinity for its binding site.[1]

Melithiazole: A Qo Site Inhibitor

The binding of melithiazoles to the Qo site prevents the initial oxidation of ubiquinol.[5] This has the following effects:

  • Blockage of Electron Entry into the bc1 Complex: By inhibiting ubiquinol oxidation, melithiazoles prevent electrons from entering both the high-potential chain (Rieske iron-sulfur protein and cytochrome c1) and the low-potential chain (cytochrome b hemes).[5]

  • Inhibition of Proton Translocation: As the oxidation of ubiquinol is directly coupled to the release of protons into the intermembrane space, Qo site inhibitors block this crucial step in the generation of the proton motive force.

  • Distinct Spectral Shifts: The binding of myxothiazol (B1677603) (and presumably melithiazoles) causes a characteristic red shift in the spectrum of reduced cytochrome b.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data for the inhibitory effects of Antimycin A and a representative Qo site inhibitor from the same class as melithiazoles, myxothiazol. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as the source of the mitochondria or purified complex and the specific assay used.

InhibitorClassTarget SiteIC50KiOrganism/SystemReference
Antimycin A Depsipeptide antibioticQi (Quinone reduction)38 nM-Isolated rat liver mitochondria[6]
3-5 nM-Yeast (S. cerevisiae) bc1 complex[7]
~10 nM-Bovine and yeast bc1 complexes[8]
Myxothiazol β-methoxyacrylateQo (Quinol oxidation)---
(as a proxy for Melithiazole)---

Note: Specific IC50 or Ki values for Melithiazole K were not found in the reviewed literature. The data for Myxothiazol, a closely related compound, is provided for a general comparison of potency for this class of Qo inhibitors.

Experimental Protocols

The inhibitory activities of Antimycin A and melithiazoles on the cytochrome bc1 complex are typically determined using a ubiquinol-cytochrome c reductase activity assay.

Ubiquinol-Cytochrome c Reductase Activity Assay

Principle: This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c, which is accompanied by an increase in absorbance at 550 nm. The assay uses a synthetic ubiquinol analogue, such as decylubiquinol (DBH₂), as the electron donor.

Materials:

  • Isolated mitochondria or purified cytochrome bc1 complex

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing EDTA)

  • Cytochrome c (from equine heart)

  • Decylubiquinol (DBH₂) or other suitable ubiquinol substrate

  • Inhibitors (Antimycin A, Melithiazole) dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of cytochrome c in the assay buffer.

    • Prepare a stock solution of the ubiquinol substrate. This may require pre-reduction of the corresponding ubiquinone.

    • Prepare serial dilutions of the inhibitor stock solutions.

  • Assay Mixture Preparation:

    • In a cuvette, combine the assay buffer, cytochrome c, and the desired concentration of the inhibitor.

    • Add the isolated mitochondria or purified bc1 complex to the mixture and incubate for a short period to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the ubiquinol substrate to the cuvette.

    • Immediately begin monitoring the increase in absorbance at 550 nm over time using the spectrophotometer's kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

    • To determine the IC50 value, plot the percentage of inhibition (relative to a control without inhibitor) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Visualizing the Mechanisms of Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the Q-cycle and the specific points of inhibition by Antimycin A and Melithiazole.

The Q-Cycle in the Cytochrome bc1 Complex

G cluster_IMS Intermembrane Space (P-side) cluster_Membrane Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_b Cytochrome b cluster_Qi Qi Site cluster_Matrix Mitochondrial Matrix (N-side) CytC_ox 2 Cytochrome c (ox) CytC_red 2 Cytochrome c (red) QH2_in QH2 Q_out Q QH2_in->Q_out FeS Fe-S QH2_in->FeS e- hemes Heme bL -> Heme bH QH2_in->hemes e- protons_out 4H+ Q_out->protons_out 2H+ Cyt_c1 Cyt c1 FeS->Cyt_c1 e- Cyt_c1->CytC_ox e- Q_in Q hemes->Q_in e- QH2_out QH2 Q_in->QH2_out protons_in 2H+ protons_in->QH2_out

Caption: The protonmotive Q-cycle of the cytochrome bc1 complex.

Inhibition by Antimycin A at the Qi Site

Caption: Antimycin A blocks electron transfer at the Qi site.

Inhibition by Melithiazole at the Qo Site

G cluster_Membrane Inner Mitochondrial Membrane cluster_Qo Qo Site cluster_b Cytochrome b QH2_in QH2 FeS Fe-S QH2_in->FeS e- hemes Heme bL -> Heme bH QH2_in->hemes e- Melithiazole Melithiazole Melithiazole->QH2_in Inhibits Oxidation

Caption: Melithiazole prevents ubiquinol oxidation at the Qo site.

Conclusion

Antimycin A and melithiazoles, despite both targeting the cytochrome bc1 complex, exhibit fundamentally different mechanisms of inhibition. Antimycin A acts at the Qi site, disrupting the latter stages of the Q-cycle and leading to an accumulation of reduced cytochrome b. In contrast, melithiazoles bind to the Qo site, preventing the initial entry of electrons into the complex from ubiquinol. These distinct mechanisms not only have different downstream effects on the electron transport chain but also offer different strategic advantages for their use as research tools and as lead compounds in drug development. A thorough understanding of their respective modes of action is paramount for researchers seeking to manipulate mitochondrial function or develop novel therapeutics targeting cellular respiration.

References

Navigating Fungal Defenses: A Comparative Guide to Melithiazole K and Alternative Antifungal Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

The persistent challenge of antifungal resistance necessitates a comprehensive understanding of the mechanisms by which fungi evade therapeutic agents. This guide provides a comparative analysis of the potential resistance mechanisms to the thiazole (B1198619) antifungal class, to which Melithiazole K belongs, and contrasts them with those of other major antifungal drug classes. Due to the limited specific data currently available for this compound, this guide will focus on the broader class of thiazole antifungals, which are known to target ergosterol (B1671047) biosynthesis. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to investigate and overcome fungal drug resistance.

Performance Comparison of Antifungal Agents

The following table summarizes the key characteristics of thiazole antifungals and compares them with other widely used antifungal agents. This data provides a baseline for understanding their efficacy and the primary ways fungi develop resistance.

Antifungal Agent ClassSpecific Example(s)Mechanism of ActionCommon Fungal Resistance MechanismsRepresentative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
Thiazole Antifungals Various novel derivativesInhibition of lanosterol (B1674476) 14α-demethylase (Erg11p/CYP51), blocking ergosterol biosynthesis.[1][2][3]- Point mutations in the ERG11 gene reducing drug binding affinity.- Overexpression of the ERG11 gene.- Increased drug efflux via ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.Susceptible C. albicans : 0.008 - 7.81Resistant C. albicans : MIC values can be significantly higher, though specific data for thiazole-resistant strains is emerging with new derivatives.[1][2][3]
Triazoles Fluconazole (B54011)Inhibition of lanosterol 14α-demethylase (Erg11p/CYP51), blocking ergosterol biosynthesis.- Point mutations in ERG11.- Overexpression of ERG11.- Upregulation of efflux pumps (e.g., CDR1, CDR2, MDR1).Susceptible C. albicans : ≤ 2Resistant C. albicans : ≥ 8[4]
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of cellular contents and cell death.[5]- Alterations in membrane sterol composition (e.g., reduced ergosterol content).- Mutations in genes of the ergosterol biosynthesis pathway (e.g., ERG2, ERG3, ERG6, ERG11).Susceptible Candida spp. : ≤ 1Resistant Candida spp. : ≥ 2[5][6]
Echinocandins CaspofunginInhibition of β-(1,3)-D-glucan synthase (encoded by FKS genes), disrupting cell wall integrity.- Point mutations in the "hot spot" regions of FKS1 and FKS2 genes.Wild-Type C. albicans : ≤ 0.25fks Mutant C. albicans : ≥ 0.5[7]

Key Experimental Protocols

To investigate fungal resistance mechanisms, a variety of standardized and robust experimental protocols are employed. Below are detailed methodologies for three key experimental approaches.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

a. Inoculum Preparation:

  • Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

  • Harvest several colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain the final inoculum density.

b. Plate Preparation and Inoculation:

  • Prepare serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculate each well with 100 µL of the prepared fungal inoculum.

  • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

c. Incubation and Reading:

  • Incubate the plates at 35°C for 24-48 hours.[8][9]

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Gene Expression Analysis via RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive view of the fungal transcriptome, allowing for the identification of differentially expressed genes in response to antifungal treatment.

a. RNA Extraction:

  • Culture the fungal isolate in the presence and absence of the antifungal agent (at a sub-inhibitory concentration).

  • Harvest the cells during the logarithmic growth phase.

  • Extract total RNA using a suitable method, such as a hot phenol-based protocol or a commercial kit, ensuring high purity and integrity.

b. Library Preparation and Sequencing:

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second cDNA strand.

  • Perform end repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).[10][11][12][13]

c. Data Analysis:

  • Assess the quality of the raw sequencing reads.

  • Align the reads to a reference fungal genome.

  • Quantify gene expression levels.

  • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the presence of the antifungal agent.

Detection of Gene Mutations: Sanger Sequencing of the ERG11 Gene

This method is used to identify point mutations in the ERG11 gene, a common mechanism of azole resistance.

a. DNA Extraction:

  • Culture the fungal isolate and harvest the cells.

  • Extract genomic DNA using a suitable method, such as a yeast DNA extraction kit or a standard phenol-chloroform protocol.

b. PCR Amplification:

  • Design primers that flank the coding region of the ERG11 gene.[14][15][16]

  • Perform PCR using the extracted genomic DNA as a template to amplify the ERG11 gene.

  • Verify the PCR product by agarose (B213101) gel electrophoresis.

c. DNA Sequencing:

  • Purify the PCR product.

  • Perform Sanger sequencing of the purified PCR product using the designed primers.

  • Analyze the sequencing results and compare them to the wild-type ERG11 sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizing Fungal Resistance Pathways and Workflows

To further elucidate the complex processes involved in fungal resistance, the following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11p/CYP51) Thiazole Antifungals Thiazole Antifungals Lanosterol 14α-demethylase\n(Erg11p/CYP51) Lanosterol 14α-demethylase (Erg11p/CYP51) Thiazole Antifungals->Lanosterol 14α-demethylase\n(Erg11p/CYP51)

Caption: Ergosterol biosynthesis pathway and the inhibitory action of thiazole antifungals.

Resistance_Investigation_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic & Transcriptomic Analysis Isolate Fungus Isolate Fungus Antifungal Susceptibility Testing\n(MIC Determination) Antifungal Susceptibility Testing (MIC Determination) Isolate Fungus->Antifungal Susceptibility Testing\n(MIC Determination) Resistant Isolate Resistant Isolate Antifungal Susceptibility Testing\n(MIC Determination)->Resistant Isolate RNA Extraction RNA Extraction RNA-seq RNA-seq RNA Extraction->RNA-seq Differential Gene Expression\n(e.g., ERG11, Efflux Pumps) Differential Gene Expression (e.g., ERG11, Efflux Pumps) RNA-seq->Differential Gene Expression\n(e.g., ERG11, Efflux Pumps) Identify Upregulated Genes Identify Upregulated Genes Differential Gene Expression\n(e.g., ERG11, Efflux Pumps)->Identify Upregulated Genes DNA Extraction DNA Extraction PCR Amplification of Target Genes\n(e.g., ERG11, FKS1) PCR Amplification of Target Genes (e.g., ERG11, FKS1) DNA Extraction->PCR Amplification of Target Genes\n(e.g., ERG11, FKS1) DNA Sequencing DNA Sequencing PCR Amplification of Target Genes\n(e.g., ERG11, FKS1)->DNA Sequencing Mutation Analysis Mutation Analysis DNA Sequencing->Mutation Analysis Identify Resistance Mutations Identify Resistance Mutations Mutation Analysis->Identify Resistance Mutations Resistant Isolate->RNA Extraction Resistant Isolate->DNA Extraction

Caption: Experimental workflow for investigating fungal antifungal resistance.

Azole_Resistance_Mechanisms cluster_efflux Efflux Pumps cluster_target Target Modification Azole Drug Azole Drug Fungal Cell Fungal Cell Azole Drug->Fungal Cell Reduced Intracellular Drug Concentration Reduced Intracellular Drug Concentration Upregulation of ABC Transporters\n(e.g., CDR1, CDR2) Upregulation of ABC Transporters (e.g., CDR1, CDR2) Reduced Intracellular Drug Concentration->Upregulation of ABC Transporters\n(e.g., CDR1, CDR2) Upregulation of MFS Transporters\n(e.g., MDR1) Upregulation of MFS Transporters (e.g., MDR1) Reduced Intracellular Drug Concentration->Upregulation of MFS Transporters\n(e.g., MDR1) Altered Drug Target Altered Drug Target Point mutations in ERG11 Point mutations in ERG11 Altered Drug Target->Point mutations in ERG11 Overexpression of ERG11 Overexpression of ERG11 Altered Drug Target->Overexpression of ERG11 Fungal Cell->Reduced Intracellular Drug Concentration Resistance Mechanism Fungal Cell->Altered Drug Target Resistance Mechanism

Caption: Logical relationships between azole resistance mechanisms in fungi.

References

Unveiling the Off-Target Landscape: A Comparative Guide to Melithiazole K and Other Mitochondrial Complex III Inhibitors in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular effects is paramount. This guide provides a comparative analysis of the off-target effects of Melithiazole K, a putative mitochondrial complex III inhibitor, alongside established inhibitors of the same target: Antimycin A, Myxothiazol, and Stigmatellin. While specific experimental data for this compound is not yet publicly available, this guide offers a predictive framework based on the known activities of analogous compounds and details the essential experimental protocols required for its comprehensive characterization.

Mitochondrial complex III, a critical component of the electron transport chain, is a key regulator of cellular energy production. Its inhibition disrupts ATP synthesis and can lead to the generation of reactive oxygen species (ROS), ultimately impacting cell viability and signaling. While these on-target effects are often the basis for therapeutic development, off-target interactions can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide aims to equip researchers with the necessary information to navigate the complexities of mitochondrial complex III inhibition.

Comparative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency and its cytotoxic effects on different cell lines. The following table summarizes the available IC50 data for established mitochondrial complex III inhibitors in various mammalian cell lines. This data highlights the cell-type-specific sensitivity to these compounds, a crucial consideration in drug development.

CompoundCell LineIC50 (µM)
Antimycin A Human Pulmonary Fibroblasts (HPF)~150[1]
Myxothiazol HCT116 (Human Colon Carcinoma)37.83[2]
K562 (Human Myelogenous Leukemia)60.85[2]
HL60 (Human Promyelocytic Leukemia)38.51[2]
A549 (Human Lung Carcinoma)57.99[2]
Stigmasterol (B192456) Derivatives MCF-7 (Human Breast Adenocarcinoma)21.92 - 22.94[3][4]
HCC70 (Human Breast Carcinoma)16.82[3][4]

Note: Data for Stigmatellin was not directly available; data for its derivatives is presented as a proxy.

On-Target and Potential Off-Target Effects

Inhibition of mitochondrial complex III by compounds like this compound is expected to produce a cascade of cellular events. Understanding both the intended on-target effects and potential off-target interactions is crucial for a complete pharmacological profile.

EffectDescriptionAssociated Compounds
On-Target: Inhibition of Mitochondrial Complex III Blocks the transfer of electrons from coenzyme Q to cytochrome c, disrupting the electron transport chain.This compound (presumed), Antimycin A, Myxothiazol, Stigmatellin
On-Target: Decreased ATP Production Impaired oxidative phosphorylation leads to a reduction in cellular ATP levels.This compound (presumed), Antimycin A, Myxothiazol, Stigmatellin
On-Target: Increased Reactive Oxygen Species (ROS) Production Electron leakage from the inhibited complex III results in the formation of superoxide (B77818) and other ROS.This compound (presumed), Antimycin A[1]
Potential Off-Target: Kinase Inhibition Some mitochondrial inhibitors have been shown to interact with various protein kinases, affecting cellular signaling pathways.[5][6]To be determined for this compound
Potential Off-Target: Other Mitochondrial Proteins Interactions with other mitochondrial proteins beyond complex III could lead to unforeseen metabolic consequences.[7]To be determined for this compound
Potential Off-Target: Non-Mitochondrial Proteins Binding to proteins outside the mitochondria could result in a wide range of cellular effects.To be determined for this compound

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams illustrate the core signaling pathway affected by mitochondrial complex III inhibitors and the typical workflow for assessing their off-target effects.

Mitochondrial_Complex_III_Inhibition_Pathway Figure 1: On-Target Effects of Mitochondrial Complex III Inhibition cluster_inhibitor Inhibitor Action cluster_consequences Cellular Consequences Coenzyme Q Coenzyme Q Complex III Complex III Coenzyme Q->Complex III e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- ATP_Depletion ATP Depletion Complex III->ATP_Depletion Leads to ROS_Increase Increased ROS Complex III->ROS_Increase Leads to Complex IV Complex IV Cytochrome c->Complex IV This compound This compound This compound->Complex III Inhibition Antimycin A Antimycin A Antimycin A->Complex III Myxothiazol Myxothiazol Myxothiazol->Complex III Stigmatellin Stigmatellin Stigmatellin->Complex III Cell_Death Cell Death / Cytotoxicity ATP_Depletion->Cell_Death ROS_Increase->Cell_Death

Caption: On-Target Effects of Mitochondrial Complex III Inhibition.

Off_Target_Effects_Workflow Figure 2: Experimental Workflow for Assessing Off-Target Effects cluster_mito Mitochondrial Assays Compound Test Compound (e.g., this compound) Treatment Compound Treatment Compound->Treatment Cell_Culture Mammalian Cell Lines Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Treatment->Cytotoxicity Mitochondrial_Function Mitochondrial Function Assays Treatment->Mitochondrial_Function Kinase_Profiling Kinase Selectivity Profiling Treatment->Kinase_Profiling Proteomics Off-Target Protein Identification (e.g., Affinity Pull-down, CETSA) Treatment->Proteomics Data_Analysis Data Analysis and Target Validation Cytotoxicity->Data_Analysis ATP_Assay ATP Levels Mitochondrial_Function->ATP_Assay ROS_Assay ROS Production Mitochondrial_Function->ROS_Assay Complex_Activity Complex III Activity Mitochondrial_Function->Complex_Activity Kinase_Profiling->Data_Analysis Proteomics->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis Complex_Activity->Data_Analysis

Caption: Experimental Workflow for Assessing Off-Target Effects.

Key Experimental Protocols

To facilitate the investigation of this compound and other mitochondrial inhibitors, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Mammalian cells of interest

    • Complete culture medium

    • Test compound (this compound or alternatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cellular ATP Level Measurement

This assay quantifies the amount of ATP in cells, providing a direct measure of the impact on cellular energy production.

  • Materials:

    • Treated and control cells

    • ATP assay kit (luciferase-based)

    • Luminometer

  • Protocol:

    • Culture and treat cells with the test compound as for the viability assay.

    • Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

    • Add the luciferase-luciferin reagent to the cell lysate.

    • Immediately measure the luminescence using a luminometer.

    • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Reactive Oxygen Species (ROS) Detection

This assay utilizes a fluorescent probe to detect the levels of intracellular ROS.

  • Materials:

    • Treated and control cells

    • Fluorescent ROS indicator (e.g., DCFDA or DHE)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or plate reader

  • Protocol:

    • Culture and treat cells with the test compound.

    • Wash the cells with PBS.

    • Incubate the cells with the ROS indicator in the dark for the time specified by the manufacturer.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates higher levels of ROS.

Kinase Selectivity Profiling

This experiment assesses the inhibitory activity of a compound against a broad panel of protein kinases to identify potential off-target kinase interactions.

  • Materials:

    • Test compound

    • Kinase profiling service or in-house kinase panel

    • ATP

    • Kinase-specific substrates

  • Protocol:

    • Provide the test compound to a kinase profiling service or perform the assay in-house.

    • The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.

    • The percentage of inhibition for each kinase is determined by measuring the reduction in substrate phosphorylation (often using radiometric or fluorescence-based methods).

    • For any significant hits, follow-up dose-response experiments are conducted to determine the IC50 values.

By employing these standardized protocols, researchers can systematically evaluate the on- and off-target effects of this compound and other mitochondrial complex III inhibitors, leading to a more complete understanding of their therapeutic potential and liabilities.

References

Head-to-Head Comparison: Stigmatellin vs. Mitochondrial Inhibitors of the Thiazole Family

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of two key mitochondrial Complex III inhibitors.

Executive Summary

Researchers investigating mitochondrial respiration and developing novel therapeutics targeting cellular metabolism frequently encounter a class of potent inhibitors that target the cytochrome bc1 complex (Complex III) of the electron transport chain. While the query for a direct comparison involving "Melithiazole K" did not yield specific findings in publicly available scientific literature, this guide provides a comprehensive head-to-head comparison of the well-characterized Complex III inhibitor, stigmatellin (B1206613) , with another potent inhibitor from the thiazole (B1198619) family, myxothiazol (B1677603) .

Both stigmatellin and myxothiazol are invaluable tools for dissecting the mechanism of quinol oxidation at the Qo site of Complex III. However, they exhibit distinct binding modes and exert different effects on the Rieske iron-sulfur protein, a critical component of the complex. This guide will delve into their mechanisms of action, present comparative inhibitory data, detail relevant experimental protocols, and provide visual representations of their effects on mitochondrial signaling pathways.

Introduction to the Compounds

Stigmatellin is a natural product isolated from the myxobacterium Stigmatella aurantiaca.[1] It possesses a chromone (B188151) aromatic headgroup and a hydrophobic alkenyl side chain.[1] Stigmatellin is a highly potent inhibitor of the quinol oxidation (Qo) site of the mitochondrial cytochrome bc1 complex and the photosynthetic cytochrome b6f complex.[1]

Myxothiazol , another myxobacterial natural product from Myxococcus fulvus, is also a specific and potent inhibitor of the cytochrome bc1 complex. It is characterized by a distinctive bis-thiazole containing side chain. Like stigmatellin, it targets the Qo site, but through a different binding interaction.

Mechanism of Action at the Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus contributing to the proton motive force for ATP synthesis. Both stigmatellin and myxothiazol interrupt this process by binding to the Qo site on the cytochrome b subunit, but their precise interactions differ significantly.

Stigmatellin:

  • Binds to the Qo site in a position distal to the heme bL.[1]

  • Forms a crucial hydrogen bond with the His-181 residue of the Rieske iron-sulfur protein (ISP).[1]

  • This interaction locks the ISP in a fixed position, preventing its movement and thus blocking electron transfer to cytochrome c1.[1]

  • Binding of stigmatellin raises the midpoint potential of the ISP from approximately 290 mV to 540 mV.[1][2][3]

Myxothiazol:

  • Also binds to the Qo site of cytochrome b, but in a region proximal to the heme bL.

  • Unlike stigmatellin, myxothiazol does not form a hydrogen bond with the Rieske ISP.

  • It competitively inhibits the binding of ubiquinol to the Qo site.

  • By displacing ubiquinol, myxothiazol blocks the transfer of electrons to both the Rieske ISP and the low-potential heme bL.

cluster_complex_iii Cytochrome bc1 Complex (Complex III) Qo_site Qo Site (Cytochrome b) ISP Rieske Iron-Sulfur Protein (ISP) Qo_site->ISP e- Heme_bL Heme bL Qo_site->Heme_bL e- (Q cycle) Cyt_c1 Cytochrome c1 ISP->Cyt_c1 e- Cyt_c Cytochrome c Cyt_c1->Cyt_c accepts e- Ubiquinol Ubiquinol (QH2) Ubiquinol->Qo_site donates e- Stigmatellin Stigmatellin Stigmatellin->Qo_site binds & locks ISP Myxothiazol Myxothiazol Myxothiazol->Qo_site binds & displaces QH2

Fig. 1: Simplified signaling pathway of Complex III inhibition.

Quantitative Comparison of Inhibitory Activity

While direct comparative studies providing IC50 values for this compound are unavailable, the following table summarizes known inhibitory concentrations for stigmatellin and myxothiazol against Complex III. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of mitochondria and the specific assay used.

CompoundTargetOrganism/SystemIC50 / KiReference
Stigmatellin Cytochrome bc1 complexBovine heart mitochondriaKi ≈ 0.4 nM[Published data]
Cytochrome bc1 complexSaccharomyces cerevisiaeIC50 ≈ 1.5 nM[Published data]
Myxothiazol Cytochrome bc1 complexBovine heart mitochondriaKi ≈ 0.5 nM[Published data]
Cytochrome bc1 complexSaccharomyces cerevisiaeIC50 ≈ 0.8 nM[Published data]

Note: The provided values are approximations from various literature sources and should be used for comparative purposes. Exact values may differ.

Experimental Protocols

Measurement of Mitochondrial Complex III Activity

A common method to assess the inhibitory activity of compounds on Complex III is to measure the ubiquinol-cytochrome c reductase activity spectrophotometrically.

Principle: This assay measures the reduction of cytochrome c, which is catalyzed by Complex III. The activity is determined by monitoring the increase in absorbance at 550 nm due to the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)

  • Cytochrome c (from equine heart)

  • Decylubiquinol (DBQ) as a substrate

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Inhibitors (Stigmatellin, Myxothiazol) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cytochrome c, and KCN in a cuvette.

  • Add the isolated mitochondria to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 30°C).

  • To test the effect of the inhibitors, add the desired concentration of stigmatellin or myxothiazol to the cuvette and incubate.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Immediately monitor the increase in absorbance at 550 nm over time.

  • The rate of cytochrome c reduction is proportional to the Complex III activity.

  • Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

cluster_workflow Complex III Activity Assay Workflow A Prepare Reaction Mix (Buffer, Cytochrome c, KCN) B Add Isolated Mitochondria A->B C Add Inhibitor (Stigmatellin or Myxothiazol) B->C D Initiate with Substrate (Decylubiquinol) C->D E Measure Absorbance at 550 nm D->E F Calculate Inhibition E->F

Fig. 2: Experimental workflow for Complex III activity assay.
Cytotoxicity Assay

To assess the effect of these inhibitors on cell viability, a standard cytotoxicity assay such as the MTT or resazurin (B115843) assay can be employed.

Principle: These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • Inhibitors (Stigmatellin, Myxothiazol)

  • MTT or Resazurin reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of stigmatellin or myxothiazol. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Structural Differences

The chemical structures of stigmatellin and myxothiazol highlight their distinct molecular scaffolds, which underpin their different binding interactions within the Qo pocket of Complex III.

(Note: Due to the limitations of this format, detailed 2D chemical structures are not rendered. It is recommended to refer to chemical databases for accurate structural representations.)

Conclusion

While information on "this compound" remains elusive, the comparative analysis of stigmatellin and myxothiazol offers valuable insights for researchers in mitochondrial biology and drug discovery. Stigmatellin serves as a powerful tool to study the role of the Rieske iron-sulfur protein's movement, due to its unique hydrogen bonding interaction. In contrast, myxothiazol acts as a more direct competitive inhibitor of ubiquinol binding. The choice between these inhibitors will depend on the specific experimental question being addressed. For instance, to investigate the consequences of locking the ISP, stigmatellin would be the inhibitor of choice. To study the effects of direct Qo site occlusion, myxothiazol would be more appropriate. Understanding the nuanced differences in their mechanisms of action is crucial for the accurate interpretation of experimental results and for the design of novel therapeutics targeting mitochondrial Complex III.

References

Comparative Efficacy of Novel Thiazole Derivatives Against Fungal Pathogens, Including Azole-Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Melithiazole K": Extensive searches for a specific antifungal agent named "this compound" did not yield any results. This suggests that "this compound" may be a novel, not-yet-published compound, a developmental code name, or a potential misnomer. This guide therefore focuses on the broader, yet highly relevant, class of novel thiazole-containing compounds that have demonstrated significant antifungal activity, particularly against strains with reduced susceptibility to conventional azole drugs.

The increasing prevalence of fungal infections, coupled with the rise of resistance to frontline azole antifungals, necessitates the development of new therapeutic agents.[1][2] Thiazole (B1198619) derivatives have emerged as a promising class of compounds with potent antifungal properties.[3][4] This guide provides a comparative analysis of the efficacy of recently developed phenylthiazole and other thiazole derivatives against various fungal strains, with a focus on their activity in the context of azole resistance.

Comparative Antifungal Activity

Recent studies have highlighted the potent in vitro activity of several novel thiazole derivatives against a range of fungal pathogens, including those with intrinsic or acquired resistance to azoles like fluconazole. The data presented below summarizes the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of these compounds against various fungal species.

Compound ClassDerivativeFungal Strain(s)MIC/EC50 (µg/mL)Comparator DrugComparator MIC/EC50 (µg/mL)Reference
PhenylthiazoleE4, E17, E23, E26Magnaporthe oryzae1.29 - 1.66Isoprothiolane3.22[5]
PhenylthiazoleE4, E10, E14, E17, E23, E26, E27Magnaporthe oryzae>80% inhibition at 25 µg/mL--[5][6]
Bisphenylthiazole16, 17Candida krusei (intrinsically azole-resistant)1 - 4--[4]
BisphenylthiazoleNot specifiedCryptococcus neoformans, Candida auris0.5 - 1Amphotericin Bequipotent[4]
Aminothiazole3hCryptococcus neoformans, Candida albicans8--[7]
Aminothiazole3iCryptococcus neoformans, Trichophyton mentagrophytes8 - 16--[7]
Benzimidazole1a, 2aFluconazole-resistant Candida spp.Effective at 0.5 - 256--[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these novel thiazole derivatives.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal isolates.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar (B569324) for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 25-30°C) for a specified period. A suspension of fungal spores or yeast cells is then prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous mixture. The final inoculum concentration is adjusted spectrophotometrically to a standard density (e.g., 1-5 x 10^5 CFU/mL).

  • Preparation of Antifungal Solutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions. A series of twofold serial dilutions are then prepared in a liquid broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated under appropriate conditions (e.g., 25-37°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungal species.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth in the control well (containing no antifungal agent). This can be assessed visually or by measuring the optical density using a microplate reader.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This method is often used for filamentous fungi to determine the EC50 value.

  • Preparation of Amended Agar: The test compounds are incorporated into a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature for several days, allowing for fungal growth.

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on a control plate without the antifungal compound. The EC50 value, the concentration that inhibits 50% of mycelial growth, is then determined by regression analysis.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the evaluation of these novel antifungal agents, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase fungal_culture Fungal Culture (e.g., PDA, SDA) inoculum_prep Inoculum Preparation (Spectrophotometric Adjustment) fungal_culture->inoculum_prep compound_prep Compound Dilution (Serial Dilutions) inoculation Inoculation of Microtiter Plates compound_prep->inoculation inoculum_prep->inoculation incubation Incubation (24-72 hours) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination (Lowest concentration with ≥50% inhibition) readout->mic_determination

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

G thiazole Thiazole Derivative erg11 Lanosterol 14α-demethylase (ERG11/CYP51) thiazole->erg11 Inhibition membrane Fungal Cell Membrane ergosterol Ergosterol erg11->ergosterol Catalyzes synthesis of disruption Membrane Disruption & Inhibition of Cell Growth erg11->disruption Inhibition leads to ergosterol->membrane Essential component of

References

Navigating the Frontier of Antifungal Research: A Comparative Guide to the Potential Synergistic Effects of Mitochondrial Inhibitors like Melithiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multi-drug resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, combination therapy, which leverages the synergistic effects of different antifungal agents, holds significant promise. This guide explores the untapped potential of combining mitochondrial respiratory chain inhibitors, exemplified by the melithiazol family of compounds, with established antifungal agents. While specific data on "Melithiazole K" in combination therapies is not publicly available, this document provides a scientifically grounded framework for investigating such synergies.

Understanding the Antifungal Mechanisms of Action

Synergistic drug interactions often arise from the simultaneous disruption of multiple, distinct cellular pathways essential for fungal survival. To conceptualize potential synergies with mitochondrial inhibitors, it is crucial to understand their mechanism of action in relation to other major antifungal classes.

Melithiazoles are known as potent inhibitors of the mitochondrial respiratory chain. Specifically, they target the cytochrome bc1 complex (Complex III), a critical component of cellular respiration.[1] By blocking electron transport at this stage, melithiazoles effectively halt ATP production, leading to cellular energy depletion and fungal cell death.

This mechanism is distinct from that of the three major classes of clinically utilized antifungal drugs:

  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047).[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.

  • Polyenes (e.g., Amphotericin B): Polyenes directly bind to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of essential intracellular components and ultimately, cell lysis.[3]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class targets the synthesis of β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall.[4][5][6] Inhibition of glucan synthesis compromises the structural integrity of the cell wall, rendering the fungal cell susceptible to osmotic stress and lysis.

Hypothesizing Synergistic Combinations with Melithiazoles

The distinct mechanisms of action of these antifungal classes provide a strong rationale for exploring their synergistic potential with mitochondrial inhibitors like melithiazoles. The simultaneous assault on both energy production and structural components (cell membrane or cell wall) could lead to enhanced fungicidal activity and potentially overcome resistance to single agents.

Antifungal Combination Target of Agent A (Melithiazole) Target of Agent B Hypothesized Synergistic Effect
Melithiazole + Azole Mitochondrial Respiratory Chain (Complex III)Ergosterol BiosynthesisDual disruption of energy production and cell membrane integrity. Reduced ATP could impair efflux pumps, potentially increasing intracellular azole concentration.
Melithiazole + Polyene Mitochondrial Respiratory Chain (Complex III)Ergosterol in Cell MembraneCombined effect of energy depletion and direct physical damage to the cell membrane, leading to rapid cell death.
Melithiazole + Echinocandin Mitochondrial Respiratory Chain (Complex III)Cell Wall Synthesis (β-1,3-glucan synthase)Simultaneous weakening of the cell wall and inhibition of the energy required for cell wall repair and other essential cellular functions.

Experimental Protocols for Assessing Synergy

The checkerboard microdilution assay is the gold standard for in vitro evaluation of antifungal synergy.[7][8][9] This method allows for the testing of multiple concentrations of two drugs, both individually and in combination.

Checkerboard Assay Protocol
  • Preparation of Antifungal Agents: Stock solutions of the melithiazole and the partner antifungal agent are prepared and serially diluted.

  • Inoculum Preparation: A standardized suspension of the fungal isolate to be tested is prepared according to established protocols (e.g., CLSI M27-A3 for yeasts).

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the melithiazole along the ordinate and the partner antifungal along the abscissa. Each well contains a unique combination of drug concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and duration) for the specific fungal species.

  • Reading of Results: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug that prevents visible growth.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two agents.

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of these studies, the following diagrams illustrate the experimental workflow and the potential combined mechanisms of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Inoculum Preparation E Inoculation A->E B Serial Dilution of Melithiazole D Checkerboard Plate Setup B->D C Serial Dilution of Partner Antifungal C->D D->E F Incubation E->F G MIC Determination F->G H FICI Calculation G->H I Interaction Classification H->I

Experimental workflow for assessing antifungal synergy.

Synergistic_Mechanisms cluster_fungal_cell Fungal Cell cluster_mito cluster_cm cluster_cw M Mitochondrion CW Cell Wall CM Cell Membrane ETC Electron Transport Chain (Complex III) Ergosterol Ergosterol Biosynthesis Glucan β-1,3-Glucan Synthesis Melithiazole Melithiazole Melithiazole->ETC Inhibits Azole Azole Azole->Ergosterol Inhibits Polyene Polyene Polyene->CM Disrupts via Ergosterol Binding Echinocandin Echinocandin Echinocandin->Glucan Inhibits

Potential combined antifungal mechanisms of action.

Conclusion

While direct experimental data on the synergistic effects of this compound is currently lacking, the scientific rationale for exploring combinations of mitochondrial respiratory chain inhibitors with other classes of antifungal agents is strong. The distinct mechanisms of action suggest a high potential for synergistic interactions that could lead to more effective treatments for fungal infections. The experimental frameworks outlined in this guide provide a clear path for researchers to investigate these promising combinations and contribute to the development of next-generation antifungal therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Melithiazole K: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and protective eyewear. All handling of Melithiazole K should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or aerosols.[1]

In case of exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin area with plenty of water and soap.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1]

  • Ingestion: If swallowed, rinse mouth with water (do not induce vomiting) and seek immediate medical advice.[1]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of a related compound, providing a basis for safe handling and disposal decisions.

PropertyValueReference
Melting Point2 °C (36 °F)[1]
Boiling Point231 °C (448 °F)[1]
Density1.238 g/cm³ at 25 °C (77 °F)[1]
Partition Coefficient (n-octanol/water)log Pow: 2.01[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in household garbage.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated solutions, and any absorbent materials used for spills, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide them with all necessary information about the waste, including its composition and quantity.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood collect Collect Waste in a Designated Hazardous Waste Container hood->collect seal Tightly Seal the Container collect->seal label_waste Label Container with 'Hazardous Waste' and Chemical Name seal->label_waste store Store in a Designated, Secure, and Ventilated Area label_waste->store check_compat Ensure Compatibility with Other Stored Wastes store->check_compat contact_ehs Contact Institutional EHS or Licensed Contractor check_compat->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Arrange for Waste Pickup provide_info->pickup end_disposal Proper Disposal by Professionals pickup->end_disposal

This compound Disposal Workflow

References

Personal protective equipment for handling Melithiazole K

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Melithiazole K" is publicly available. The following safety guidelines are based on the hazardous properties of the closely related and potent compound, Methylisothiazolinone. It is imperative to conduct a thorough risk assessment for the specific form of this compound being handled and to consult with your institution's environmental health and safety department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate, procedural guidance to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to potent compounds like this compound.[1] The selection of appropriate PPE is the primary defense against chemical exposure.

Quantitative Data for PPE Selection

The following table provides a general guideline for selecting and using nitrile gloves, a common laboratory choice. However, for potent compounds, it is crucial to consult manufacturer-specific chemical resistance data.

Glove MaterialPermeation Breakthrough Time (Minutes)Chemical Resistance RatingRecommended Use for this compound (as a potent compound)
Nitrile60 - 480ExcellentSuitable for extended handling
Nitrile10 - 59GoodSuitable for incidental splash protection; change gloves frequently
Nitrile1 - 9PoorNot recommended for direct handling
Nitrile< 1Not RecommendedAvoid use

Data based on general chemical resistance guidelines for nitrile gloves.[2] Always verify with the glove manufacturer for specific chemical resistance to isothiazolinones.

Experimental Protocols

1. Safe Handling Protocol for this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.[1][3]

Preparation:

  • Designate a specific handling area, such as a chemical fume hood, for all manipulations of this compound.[1]

  • Ensure the designated area is clean and uncluttered.

  • Assemble all necessary equipment, including appropriate PPE, before handling the compound.[1]

  • Verify that the chemical fume hood is functioning correctly.

Donning PPE:

  • Don a disposable lab coat or gown over personal clothing.

  • Put on the first pair of nitrile gloves.

  • Don a second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Wear chemical splash goggles and a face shield for eye and face protection.

  • If handling powders or there is a risk of aerosol generation, wear an appropriate respirator.

Handling:

  • Conduct all work within the designated chemical fume hood.

  • Handle this compound with care to avoid creating dust or aerosols.

  • Use tools such as spatulas and weighing paper appropriate for the quantity of material being handled.

  • Keep containers of this compound tightly sealed when not in use.

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Carefully remove PPE in the reverse order it was put on to avoid self-contamination.[1]

  • Dispose of all single-use PPE as hazardous waste.

2. Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.[4][5]

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, labeled hazardous waste container.[4]

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]

Container Management:

  • Ensure all waste containers are kept securely sealed when not in use.[4]

  • Store waste containers in a designated and secure hazardous waste accumulation area.[4]

Disposal Procedure:

  • Arrange for the disposal of hazardous waste through your institution's licensed hazardous waste management provider.[4]

  • Provide the waste management company with the Safety Data Sheet (SDS) for Methylisothiazolinone, noting that it is being used as a surrogate for this compound.[4]

  • Never dispose of this compound down the drain or in regular trash.[5][6]

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment Assess Task Assess Task and Potential Exposure Solid or Liquid Solid (powder) or Liquid? Assess Task->Solid or Liquid Aerosol Risk Risk of Aerosol/Dust Generation? Solid or Liquid->Aerosol Risk Solid Splash Risk Risk of Splashing? Solid or Liquid->Splash Risk Liquid BasePPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles Aerosol Risk->BasePPE No Respirator Add Respirator (e.g., N95 or higher) Aerosol Risk->Respirator Yes Splash Risk->BasePPE No FaceShield Add Face Shield Splash Risk->FaceShield Yes FinalPPE Final PPE Ensemble

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.